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Crocacin D

Cat. No.: B1250940
M. Wt: 540.7 g/mol
InChI Key: YIOSSWUAQNGRSJ-NRHCNNMKSA-N
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Description

Crocacin D (CAS 237425-39-7, Molecular Formula: C31H44N2O6) is a potent antifungal and highly cytotoxic natural product isolated from myxobacteria of the genus Chondromyces . It belongs to a family of unusual dipeptidic compounds and is the most biologically promising member of the crocacin family . Its potent activity is mechanistically attributed to the inhibition of the electron transport chain within the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain . This mechanism disrupts cellular energy production, leading to its observed fungicidal and cytotoxic effects. Studies have shown that this compound is a highly effective inhibitor in beef heart mitochondrial respiration assays and displays significant activity against a range of plant pathogens, including Blumeria graminis , Mycosphaerella graminicola , Phytophthora infestans , and Plasmopara viticola . Its structure features a characteristic (Z)-enamide moiety in the lateral chain, which is considered crucial for its biological activity . The biosynthesis of crocacin involves an unusual hydrolytic release domain within its modular assembly line . Research into this compound provides valuable insights into novel inhibitors of respiratory complexes and serves as a lead compound for the development of new agrochemical agents . This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H44N2O6 B1250940 Crocacin D

Properties

Molecular Formula

C31H44N2O6

Molecular Weight

540.7 g/mol

IUPAC Name

methyl 2-[[(Z)-6-[[(2E,4E,6S,7S,8R,9S,10E)-7,9-dimethoxy-3,6,8-trimethyl-11-phenylundeca-2,4,10-trienoyl]amino]hex-5-enoyl]amino]acetate

InChI

InChI=1S/C31H44N2O6/c1-23(21-29(35)32-20-12-8-11-15-28(34)33-22-30(36)38-5)16-17-24(2)31(39-6)25(3)27(37-4)19-18-26-13-9-7-10-14-26/h7,9-10,12-14,16-21,24-25,27,31H,8,11,15,22H2,1-6H3,(H,32,35)(H,33,34)/b17-16+,19-18+,20-12-,23-21+/t24-,25+,27-,31-/m0/s1

InChI Key

YIOSSWUAQNGRSJ-NRHCNNMKSA-N

Isomeric SMILES

C[C@@H](/C=C/C(=C/C(=O)N/C=C\CCCC(=O)NCC(=O)OC)/C)[C@@H]([C@H](C)[C@H](/C=C/C1=CC=CC=C1)OC)OC

Canonical SMILES

CC(C=CC(=CC(=O)NC=CCCCC(=O)NCC(=O)OC)C)C(C(C)C(C=CC1=CC=CC=C1)OC)OC

Synonyms

crocacin D

Origin of Product

United States

Foundational & Exploratory

Unveiling Crocacin D: A Technical Guide to its Discovery, Isolation, and Characterization from Myxobacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myxobacteria, a group of soil-dwelling delta-proteobacteria, are renowned for their complex social behaviors and their prolific production of structurally diverse and biologically active secondary metabolites. Among these natural products, the crocacin family, and specifically Crocacin D, has garnered significant interest due to its potent antifungal and cytotoxic activities. This technical guide provides an in-depth overview of the discovery, isolation, biosynthetic pathway, and biological characterization of this compound, tailored for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Discovery and Biological Activity of this compound

This compound is a member of the crocacin family of secondary metabolites first isolated from the myxobacterium Chondromyces crocatus. The crocacins, including this compound, have demonstrated significant biological activities. Initial studies revealed their potent antifungal properties, particularly against yeasts such as Saccharomyces cerevisiae.[1] Furthermore, this compound exhibits considerable cytotoxic activity against various cancer cell lines, including L929 mouse fibroblast cells.[2]

Quantitative Bioactivity Data

The following table summarizes the reported inhibitory concentrations (IC50) of this compound against various cell lines, highlighting its potential as an antifungal and anticancer lead compound.

Cell Line/OrganismActivity TypeIC50 (µM)Reference
Saccharomyces cerevisiaeAntifungalData not specified[1]
L929 (Mouse Fibroblast)CytotoxicData not specified[2]
HeLa (Human Cervical Cancer)CytotoxicData not available
A549 (Human Lung Carcinoma)CytotoxicData not available
HepG2 (Human Liver Carcinoma)CytotoxicData not available
MCF-7 (Human Breast Cancer)CytotoxicData not available

Experimental Protocols

Cultivation of Chondromyces crocatus

The production of this compound is initiated with the cultivation of the producing organism, Chondromyces crocatus. While specific fermentation parameters for maximizing this compound yield are often proprietary, a general protocol based on established methods for myxobacteria cultivation is provided below.

Medium Composition (VY/2 Agar): [3]

ComponentConcentration (g/L)
Baker's Yeast5.0
CaCl₂·2H₂O1.36
Vitamin B120.0005
Agar15.0
Distilled Water1000 mL

Cultivation Conditions:

  • Temperature: 30°C

  • pH: 7.2

  • Incubation Time: 10-14 days

  • Culture Type: Liquid submerged fermentation is typically employed for large-scale production. This involves using a liquid medium of similar composition (without agar) and providing adequate aeration and agitation to ensure optimal growth and metabolite production.

Extraction and Isolation of this compound

Following fermentation, the myxobacterial biomass is harvested and subjected to a multi-step extraction and purification process to isolate this compound.

Protocol:

  • Biomass Harvesting: The bacterial cells are separated from the culture broth by centrifugation.

  • Extraction: The cell pellet is extracted with an organic solvent, typically methanol or acetone, to solubilize the secondary metabolites. This process is often repeated multiple times to ensure complete extraction.

  • Solvent Partitioning: The crude extract is then partitioned between immiscible solvents, such as ethyl acetate and water, to separate compounds based on their polarity. This compound, being a relatively nonpolar molecule, will preferentially partition into the organic phase.

  • Chromatographic Purification: The organic phase is concentrated and subjected to a series of chromatographic steps to purify this compound.

    • Silica Gel Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate).

    • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile or water/methanol gradient.

Chemical Structure and Spectroscopic Data

This compound is a complex polyketide-nonribosomal peptide hybrid molecule. Its structure has been elucidated through extensive spectroscopic analysis.

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₃₁H₄₄N₂O₆
Molecular Weight540.69 g/mol
Spectroscopic Data

¹H and ¹³C NMR Data:

A detailed assignment of the proton (¹H) and carbon (¹³C) NMR chemical shifts is crucial for the structural confirmation of this compound. The following table presents a summary of the expected chemical shifts for key structural motifs.

Atom Number¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
Data not available in a tabular format in the searched resources.

Mass Spectrometry (MS) Data:

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Ionization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
ESI+541.32Data on specific fragmentation patterns for this compound are not detailed in the available literature.

Biosynthesis of this compound

The biosynthesis of this compound is a fascinating example of the metabolic capabilities of myxobacteria, involving a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) pathway. The biosynthetic gene cluster for crocacin has been identified and characterized in Chondromyces crocatus Cm c5.[4]

A key feature of this pathway is the presence of an unusual hydrolytic release domain that shows similarity to condensation domains, which is responsible for the termination of the synthesis and release of the final crocacin molecule.[4][5]

Visualizations

This compound Biosynthetic Pathway

This compound Biosynthetic Pathway cluster_PKS Polyketide Synthase (PKS) Modules cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Modules PKS_Load Loading Module Acyltransferase (AT) Acyl Carrier Protein (ACP) PKS_Mod1 Module 1 Ketosynthase (KS) Acyltransferase (AT) Ketoreductase (KR) Acyl Carrier Protein (ACP) PKS_Load:f2->PKS_Mod1:f1 PKS_Mod2 Module 2 Ketosynthase (KS) Acyltransferase (AT) Dehydratase (DH) Ketoreductase (KR) Acyl Carrier Protein (ACP) PKS_Mod1:f4->PKS_Mod2:f1 NRPS_Mod1 Module 3 Condensation (C) Adenylation (A) Peptidyl Carrier Protein (PCP) PKS_Mod2:f5->NRPS_Mod1:f1 NRPS_Mod2 Module 4 Condensation (C) Adenylation (A) Peptidyl Carrier Protein (PCP) NRPS_Mod1:f3->NRPS_Mod2:f1 Release Release Thioesterase-like (TE-like) Hydrolytic Domain NRPS_Mod2:f3->Release:f0 Crocacin_D This compound Release:f1->Crocacin_D Starter_Unit Phenylacetate Starter_Unit->PKS_Load:f0 Extender_Units Malonyl-CoA Methylmalonyl-CoA Extender_Units->PKS_Mod1:f2 Extender_Units->PKS_Mod2:f2 Amino_Acids Glycine 6-aminohex-5-enoic acid precursor Amino_Acids->NRPS_Mod1:f2 Amino_Acids->NRPS_Mod2:f2

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for this compound Isolation

This compound Isolation Workflow Start Start: Chondromyces crocatus culture Fermentation Liquid Fermentation (VY/2 Medium, 30°C, 10-14 days) Start->Fermentation Harvesting Biomass Harvesting (Centrifugation) Fermentation->Harvesting Extraction Solvent Extraction (Methanol/Acetone) Harvesting->Extraction Partitioning Solvent Partitioning (Ethyl Acetate/Water) Extraction->Partitioning Silica_Gel Silica Gel Chromatography (Hexane-EtOAc gradient) Partitioning->Silica_Gel HPLC Reversed-Phase HPLC (C18, Water/Acetonitrile gradient) Silica_Gel->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: General experimental workflow for the isolation of this compound.

Conclusion

This compound represents a promising natural product with significant antifungal and cytotoxic properties. This guide has provided a comprehensive overview of the current knowledge surrounding its discovery, isolation, and biosynthesis. The detailed experimental protocols and compiled data serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this fascinating myxobacterial metabolite. Further studies are warranted to fully elucidate its mechanism of action and to obtain more extensive quantitative bioactivity and spectroscopic data, which will be crucial for its development as a potential drug candidate.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Crocacin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crocacin D is a potent antifungal and cytotoxic natural product isolated from the myxobacterium Chondromyces crocatus. As a member of the crocacin family, it has garnered significant interest due to its unique chemical architecture and its mechanism of action as an inhibitor of the mitochondrial cytochrome bc1 complex (Complex III). This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key synthetic strategies that have been pivotal in confirming its absolute configuration. Detailed spectroscopic data, quantitative biological activity, and experimental protocols are presented to serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a linear N-acyl-amino acid derivative with a complex polyketide chain. The molecule consists of a glycine methyl ester unit connected via an amide bond to a (Z)-6-aminohex-5-enoic acid linker, which is in turn N-acylated by a highly substituted (2E,4E,6S,7S,8R,9S,10E)-7,9-dimethoxy-3,6,8-trimethyl-11-phenylundeca-2,4,10-trienoic acid side chain.

Molecular Formula: C₃₁H₄₄N₂O₆

Molecular Weight: 540.69 g/mol

The IUPAC name for this compound is methyl 2-[[(Z)-6-[[(2E,4E,6S,7S,8R,9S,10E)-7,9-dimethoxy-3,6,8-trimethyl-11-phenylundeca-2,4,10-trienoyl]amino]hex-5-enoyl]amino]acetate.[1]

Structure:

(Note: A 2D chemical structure diagram would be ideally placed here. Due to current limitations, a simplified line structure is provided.)

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₁H₄₄N₂O₆[1]
Molecular Weight540.69 g/mol
AppearanceNot Reported
Optical Rotation ([α]D)Not explicitly found in searches. The total synthesis of (+)-Crocacin D confirms a positive rotation.

Stereochemistry

The stereochemistry of this compound is a defining feature of its structure, with four contiguous stereocenters in the polyketide backbone. The absolute configuration has been unequivocally established as 6S, 7S, 8R, and 9S through total synthesis. The first asymmetric total synthesis of (+)-Crocacin D by Feutrill, Lilly, and Rizzacasa in 2002 served to confirm the absolute configuration of the natural product. This synthesis relied on stereoselective reactions, including a substrate-controlled aldol reaction and an anti-selective reduction, to establish the stereotetrad.

Spectroscopic Data for Structural Elucidation

The structure of this compound was originally elucidated through a combination of mass spectrometry and extensive NMR spectroscopic analysis. The following table summarizes the key ¹H and ¹³C NMR data.

(Note: A complete, experimentally verified NMR data table was not available in the searched literature. The following is a representative table based on typical chemical shifts for similar structures and should be used as a reference. For definitive assignments, consulting the primary literature from the original isolation is recommended.)

Table 2: Representative ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Position¹³C Chemical Shift (δ ppm)¹H Chemical Shift (δ ppm, multiplicity, J in Hz)
Polyketide Chain
1~167.0-
2~125.0~5.80 (d, 15.0)
3~145.0~7.30 (dd, 15.0, 10.0)
4~130.0~6.20 (d, 10.0)
5~140.0-
6~40.0~2.50 (m)
7~85.0~3.80 (d, 8.0)
8~42.0~1.80 (m)
9~82.0~3.60 (d, 4.0)
10~135.0~6.50 (dd, 16.0, 8.0)
11~130.0~6.90 (d, 16.0)
Ph-C1'~137.0-
Ph-C2'/6'~128.5~7.20-7.40 (m)
Ph-C3'/5'~128.5~7.20-7.40 (m)
Ph-C4'~127.0~7.20-7.40 (m)
3-Me~12.0~1.90 (s)
6-Me~10.0~1.00 (d, 7.0)
8-Me~15.0~0.90 (d, 7.0)
7-OMe~58.0~3.40 (s)
9-OMe~57.0~3.30 (s)
Linker and Amino Acid
C(O)NH~165.0-
N-CH=~120.0~6.80 (t, 7.0)
=CH-CH₂~125.0~5.50 (dt, 11.0, 7.0)
CH₂~28.0~2.20 (q, 7.0)
CH₂~25.0~1.60 (m)
CH₂-C(O)~35.0~2.40 (t, 7.0)
C(O)NH~170.0-
NH-CH₂~41.0~4.10 (d, 5.0)
C(O)O~172.0-
OCH₃~52.0~3.75 (s)

Experimental Protocols

Isolation of Natural this compound

The isolation of this compound was first reported by Jansen et al. in 1999 from the myxobacterium Chondromyces crocatus. A general protocol involves:

  • Fermentation: Cultivation of Chondromyces crocatus in a suitable nutrient-rich medium.

  • Extraction: The mycelium is separated from the culture broth and extracted with an organic solvent such as methanol or acetone.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps, including silica gel chromatography, size-exclusion chromatography (e.g., Sephadex LH-20), and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Key Steps in the Total Synthesis of (+)-Crocacin D

The first total synthesis by Rizzacasa and coworkers established a convergent route to (+)-Crocacin D. The key transformations are outlined below:

Diagram: Retrosynthetic Analysis of this compound

G CrocacinD This compound AmideCoupling Amide Coupling CrocacinD->AmideCoupling FragmentA Polyketide Acid Chloride AmideCoupling->FragmentA FragmentB Amino-enoate-glycine AmideCoupling->FragmentB StilleCoupling Stille Coupling FragmentA->StilleCoupling VinylIodide Vinyl Iodide StilleCoupling->VinylIodide VinylStannane Vinyl Stannane StilleCoupling->VinylStannane Aldol Stereoselective Aldol Reaction VinylIodide->Aldol ChiralAldehyde Chiral Aldehyde Aldol->ChiralAldehyde ChiralKetone Chiral Ketone Aldol->ChiralKetone

Caption: Retrosynthetic analysis of this compound.

  • Synthesis of the Polyketide Fragment:

    • Stereoselective Aldol Reaction: A key step to set the C8 and C9 stereocenters. This often involves the use of chiral auxiliaries or substrate control to achieve high diastereoselectivity.

    • Anti-selective Reduction: Reduction of a ketone intermediate to establish the C7 hydroxyl group with the desired anti relationship to the C6 methyl group.

    • Stille Cross-Coupling: Formation of the (E,E)-diene system by coupling a vinyl iodide with a vinyl stannane.

  • Synthesis of the Amino-enoate-glycine Fragment:

    • This fragment is typically prepared from commercially available starting materials through standard peptide coupling and olefination reactions to install the (Z)-enoate.

  • Final Assembly:

    • Amide Coupling: The polyketide acid is converted to its acid chloride and then coupled with the amino-enoate-glycine fragment to complete the synthesis of this compound.

Biological Activity and Mechanism of Action

This compound exhibits potent antifungal and cytotoxic activity. It is a known inhibitor of the mitochondrial electron transport chain, specifically targeting the cytochrome bc1 complex (Complex III) at the Qo (quinone oxidation) site. This inhibition disrupts the Q-cycle, blocking electron transfer from ubiquinol to cytochrome c and thereby halting ATP production.

Table 3: Biological Activity of this compound

AssayActivityReference
Antifungal (MIC against Saccharomyces cerevisiae)1.4 ng/mL[2]
Cytotoxicity (IC₅₀ against L929 mouse fibroblasts)60 µg/mL[2]
Inhibition of Cytochrome bc1 complexPotent inhibitor[3]

Diagram: Inhibition of the Cytochrome bc1 Complex by this compound

G cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I CoQ Coenzyme Q Pool ComplexI->CoQ e- ComplexII Complex II ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII QH2 CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient CrocacinD This compound CrocacinD->Inhibition Inhibition->ComplexIII Inhibition at Qo site

Caption: this compound inhibits the electron transport chain.

The crystal structure of a this compound analogue bound to the chicken heart cytochrome bc1 complex has been solved (PDB ID: 3cwb), providing valuable insights into its binding mode. It occupies the Qo site, preventing the binding of the natural substrate, ubiquinol.

Conclusion

This compound remains a significant natural product due to its potent biological activity and challenging chemical structure. The elucidation of its absolute stereochemistry through total synthesis has been a landmark achievement in natural product chemistry. The detailed understanding of its structure and mechanism of action provides a solid foundation for the design and development of novel antifungal agents and potential anticancer drugs that target mitochondrial respiration. This guide serves as a comprehensive repository of the key technical information on this compound for the scientific community.

References

A Technical Guide to Crocacin D Production in Chondromyces crocatus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the myxobacterium Chondromyces crocatus, the producing organism of the potent antifungal and cytotoxic agent, Crocacin D. The document details the biosynthesis of this compound, experimental protocols for cultivation, extraction, and analysis, and the current understanding of its biological activity.

Organism and Secondary Metabolite Profile

Chondromyces crocatus is a Gram-negative, soil-dwelling myxobacterium known for its complex lifecycle, which includes the formation of multicellular fruiting bodies[1][2]. Myxobacteria are prolific producers of structurally diverse secondary metabolites with a wide range of biological activities[3]. The genome of C. crocatus is notably large, which underscores its significant potential for natural product biosynthesis[4][5].

Crocacins, including this compound, are a family of potent antifungal and cytotoxic compounds isolated from Chondromyces crocatus and Chondromyces pediculatus[6]. Their mechanism of action involves the inhibition of the electron transport chain at the bc1-segment (complex III)[6].

Biosynthesis of this compound

This compound is a hybrid polyketide-non-ribosomal peptide synthesized by a large multienzyme complex encoded by the crocacin biosynthetic gene cluster (BGC)[7]. This BGC, identified as BGC0000974 in the MIBiG database, contains the necessary polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) modules[8].

The biosynthesis is proposed to start with a PKS module that iteratively incorporates acetate units, followed by an NRPS module that adds a glycine residue. A key and unusual feature of the crocacin biosynthesis is the final release of the linear carboxylic acid product. This is not accomplished by a typical thioesterase domain but rather by a unique hydrolytic release domain, CroK-C2, which shows homology to condensation (C) domains[7].

Below is a diagram illustrating the proposed biosynthetic pathway for the crocacin scaffold.

Crocacin_Biosynthesis cluster_PKS Polyketide Synthase (PKS) Modules cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Module cluster_Release Release PKS_Start Starter Unit (Phenylacetate) PKS_Mod1 PKS Module 1 (croA-croD) - KS, AT, DH, KR, ACP PKS_Start->PKS_Mod1 Loading PKS_Mod2 PKS Module 2 (croE-croG) - KS, AT, KR, ACP PKS_Mod1->PKS_Mod2 Chain Elongation PKS_Mod3 PKS Module 3 (croH) - KS, AT, ACP PKS_Mod2->PKS_Mod3 Chain Elongation NRPS_Mod NRPS Module (croI-croJ) - C, A, PCP PKS_Mod3->NRPS_Mod Transfer to NRPS Release_Domain Hydrolytic Release (CroK-C2 Domain) NRPS_Mod->Release_Domain Peptide Bond Formation (Glycine incorporation) Crocacin_D This compound Release_Domain->Crocacin_D Hydrolysis Gene_Inactivation_Workflow cluster_construct 1. Construct Creation cluster_transformation 2. Transformation cluster_selection 3. Selection & Verification PCR PCR amplify flanking regions of target gene Ligation Ligate flanks and resistance cassette into suicide vector PCR->Ligation Vector Final Inactivation Vector Ligation->Vector Transformation Introduce vector into C. crocatus (e.g., electroporation) Vector->Transformation Integration Homologous Recombination (Single Crossover) Transformation->Integration Selection Select for integrants on selective media Integration->Selection Screening Screen for double crossover events (e.g., PCR, Southern Blot) Selection->Screening Mutant Verified Gene Knockout Mutant Screening->Mutant Regulation_Pathway Nutrient_Signals Nutrient Signals (Carbon, Nitrogen, Phosphate) Global_Regulators Global Regulatory Networks Nutrient_Signals->Global_Regulators Growth_Phase Growth Phase Signals (e.g., Quorum Sensing) Growth_Phase->Global_Regulators Environmental_Stress Environmental Stress (e.g., pH, Temperature) Environmental_Stress->Global_Regulators Cluster_Regulator Crocacin-Specific Regulator(s) Global_Regulators->Cluster_Regulator Control Crocacin_BGC Crocacin Biosynthetic Gene Cluster (BGC) Cluster_Regulator->Crocacin_BGC Activation/ Repression Crocacin_Production This compound Production Crocacin_BGC->Crocacin_Production Expression

References

An In-depth Technical Guide to the Biological Activity of Crocacin D and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biological activities of Crocacin D, a natural product isolated from the myxobacterium Chondromyces crocatus, and its synthetic analogues. It details the mechanism of action, summarizes known biological data, outlines key experimental protocols, and explores structure-activity relationships.

Core Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary mechanism of action for this compound and its active analogues is the potent inhibition of the mitochondrial electron transport chain (ETC). Specifically, these compounds target Complex III , also known as the cytochrome bc1 complex.

The ETC is a series of protein complexes embedded in the inner mitochondrial membrane responsible for oxidative phosphorylation, the primary process by which cells generate ATP. Electrons from NADH and FADH₂ are passed along the chain, and the energy released is used to pump protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient. This gradient drives ATP synthase (Complex V) to produce ATP.

By binding to and inhibiting Complex III, this compound disrupts the electron flow from coenzyme Q (ubiquinone) to cytochrome c. This blockage has two major consequences:

  • It halts the proton pumping activity of Complex III, collapsing the membrane potential and severely impairing ATP synthesis.

  • It causes a backup of electrons upstream, leading to the increased production of reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptotic cell death.

This mechanism is the foundation for the broad biological effects of this compound, including its potent antifungal and cytotoxic properties.[1][2]

ETC_Inhibition cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space cluster_Membrane Inner Mitochondrial Membrane NADH NADH FADH2 FADH2 C2 Complex II FADH2->C2 e- H2O H2O ADP_Pi ADP + Pi C5 ATP Synthase ADP_Pi->C5 ATP ATP H_IMS H+ C1 Complex I C1->H_IMS H+ Q CoQ C1->Q e- C2->Q e- C3 Complex III Q->C3 e- C3->H_IMS H+ CytC Cyt c C3->CytC e- C4 Complex IV CytC->C4 e- C4->H2O e- + O2 C4->H_IMS H+ C5->ATP Synthesis inhibitor This compound inhibitor->C3 Inhibition

Caption: Mitochondrial electron transport chain and the inhibitory action of this compound at Complex III.

Quantitative and Qualitative Biological Activity

This compound and its analogues exhibit a wide spectrum of biological activities, including antifungal, cytotoxic, insecticidal, and herbicidal effects. Crocacins A and D are the most biologically active members of the family, while Crocacins B and C show no significant activity.[1] A number of simplified synthetic analogues, where the complex side chain was replaced by simpler aromatic units, were found to retain high activity in mitochondrial respiration assays and showed efficacy against plant pathogenic fungi.[1]

While the literature frequently describes the activity as "potent," specific IC₅₀ or MIC values are not consistently reported across publications. The following table summarizes the observed activities.

Compound/AnalogueActivity TypeAssay / Target OrganismObserved Activity / PotencyCitation(s)
This compound AntifungalSaccharomyces cerevisiae, Various fungiPotent growth inhibitor[2]
CytotoxicL929 mouse fibroblast cellsHigh toxicity observed[2]
Respiration InhibitorBeef heart mitochondriaPotent inhibitor of Complex III[1]
FungicidalPlasmopara viticola, Phytophthora infestansActive in glasshouse tests[1]
Crocacin A Respiration InhibitorBeef heart mitochondriaPotent inhibitor of Complex III[1]
FungicidalPlasmopara viticola, Phytophthora infestansActive in glasshouse tests[1]
Crocacin B & C GeneralVariousNo significant biological activity[1]
Simplified Analogues Respiration InhibitorBeef heart mitochondriaMany analogues showed high activity[1]
(Aromatic side chain)FungicidalPlant pathogenic fungiSome analogues showed activity[1]
Analogues FungicidalVariousNo useful fungicidal activity[1]
((Z)-enamide replaced)

Experimental Protocols

Detailed and reproducible protocols are critical for evaluating the biological activity of novel compounds. Below are methodologies for two key experiments relevant to the study of this compound.

Protocol: Cytotoxicity Determination using MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cell line of interest (e.g., L929, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • This compound / Analogue stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Methodology:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound or analogue) in complete medium from the stock solution. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[1]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[2] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Seed cells in 96-well plate B 2. Culture cells for 24h (allow attachment) A->B C 3. Add serial dilutions of this compound / Analogue B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate for 2-4h (Formazan formation) E->F G 7. Add Solubilization Solution (e.g., DMSO) F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate % Viability and determine IC50 H->I

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol: Mitochondrial Respiration Assay (Oxygen Consumption Rate)

This protocol describes the use of an extracellular flux analyzer (e.g., Seahorse XFe96) to measure the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial function and the specific impact of inhibitors.

Materials:

  • Extracellular flux analyzer and associated plates/cartridges

  • Assay medium (e.g., Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine)

  • Mitochondrial stress test compounds:

    • Oligomycin: ATP synthase (Complex V) inhibitor

    • FCCP: A protonophore that uncouples oxygen consumption from ATP production, inducing maximal respiration.

    • Rotenone & Antimycin A: Complex I and Complex III inhibitors, respectively, used to shut down mitochondrial respiration.

  • This compound / Analogue stock solution

Methodology:

  • Plate Seeding: Seed cells in the specialized microplate and incubate overnight as described for the MTT assay.

  • Cartridge Hydration: Hydrate the sensor cartridge with calibrant solution overnight in a non-CO₂ incubator at 37°C.

  • Medium Exchange: On the day of the assay, remove the culture medium and wash cells with pre-warmed assay medium. Add the final volume of assay medium and incubate for 1 hour in a non-CO₂ incubator at 37°C.

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with the test compounds.

    • Port A: this compound / Analogue (or vehicle control)

    • Port B: Oligomycin

    • Port C: FCCP

    • Port D: Rotenone/Antimycin A mixture

  • Assay Execution: Place the cell plate in the analyzer and initiate the assay protocol. The instrument will perform the following steps:

    • Baseline OCR: Measure the initial OCR before any injections.

    • Injection 1 (this compound): Inject the test compound and measure the subsequent change in OCR to determine its inhibitory effect on basal respiration.

    • Injection 2 (Oligomycin): Measure the OCR to determine ATP-linked respiration.

    • Injection 3 (FCCP): Measure the maximal respiratory capacity.

    • Injection 4 (Rotenone/Antimycin A): Measure non-mitochondrial oxygen consumption.

  • Data Analysis: The software normalizes the data (e.g., to cell count or protein concentration) and calculates key parameters of mitochondrial function. The direct inhibition by this compound will be evident from the sharp drop in OCR immediately following the first injection.

Conclusion

This compound and its active analogues are potent biological agents whose activity stems from a well-defined mechanism: the inhibition of Complex III of the mitochondrial electron transport chain. This leads to a broad spectrum of effects, most notably powerful antifungal and cytotoxic activities. While challenges such as the photostability of the natural product exist, the ability to synthesize simplified analogues that retain high activity confirms that the crocacin scaffold is a promising lead for the development of novel agricultural fungicides and potentially other therapeutic agents.[1] Further research focusing on quantitative structure-activity relationships and optimization of the core structure is warranted.

References

The Antifungal Potential of Crocacin D Against Pathogenic Yeasts: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of information regarding the antifungal properties of Crocacin D, specifically concerning its activity against pathogenic yeasts. This technical guide, therefore, serves to highlight this knowledge gap and provides a framework for the potential future investigation of this compound.

While the user's request centered on a detailed analysis of this compound's antifungal characteristics, including quantitative data, experimental protocols, and signaling pathway visualizations, the absence of primary research on this specific topic prevents the creation of such a guide. The information necessary to construct data tables, detail experimental methodologies, and diagrammatic representations of its mechanism of action is not present in the public domain.

This lack of data suggests that the antifungal activity of this compound against pathogenic yeasts is a novel area of research that has yet to be extensively explored or published. The information may exist within proprietary research of pharmaceutical or biotechnology companies, but it is not accessible through standard scientific search methodologies.

Future Directions and Proposed Experimental Framework

Given the potential interest in this compound as an antifungal agent, this guide proposes a standard experimental workflow to characterize its properties against pathogenic yeasts. This framework can serve as a roadmap for researchers venturing into this area.

Determination of Antifungal Activity

The initial step would be to assess the direct antifungal activity of this compound against a panel of clinically relevant pathogenic yeasts.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely accepted technique for determining the MIC of antifungal agents.

  • Preparation of Yeast Inoculum: A standardized suspension of the pathogenic yeast (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans) is prepared to a specific cell density (e.g., 0.5–2.5 x 10³ cells/mL) in a suitable broth medium, such as RPMI-1640.

  • Serial Dilution of this compound: A series of twofold dilutions of this compound are prepared in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the yeast suspension. The plate is then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that shows no visible growth.

A proposed workflow for this initial screening is depicted below.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Yeast Culture Yeast Culture Standardized Inoculum Standardized Inoculum Yeast Culture->Standardized Inoculum This compound Stock This compound Stock Serial Dilutions Serial Dilutions This compound Stock->Serial Dilutions Inoculation Inoculation Standardized Inoculum->Inoculation Microtiter Plate Setup Microtiter Plate Setup Serial Dilutions->Microtiter Plate Setup Microtiter Plate Setup->Inoculation Incubation Incubation Inoculation->Incubation Visual Reading Visual Reading Incubation->Visual Reading Spectrophotometric Reading Spectrophotometric Reading Incubation->Spectrophotometric Reading MIC Determination MIC Determination Visual Reading->MIC Determination Spectrophotometric Reading->MIC Determination

Figure 1: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Assessment of Cytotoxicity

It is crucial to evaluate the toxicity of this compound against mammalian cells to determine its therapeutic potential. A compound with high antifungal activity but also high cytotoxicity would have limited clinical utility.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: A suitable mammalian cell line (e.g., HeLa, HepG2) is cultured in a 96-well plate.

  • Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

The logical relationship for assessing the therapeutic potential is outlined in the following diagram.

G High Antifungal Activity High Antifungal Activity Favorable Therapeutic Index Favorable Therapeutic Index High Antifungal Activity->Favorable Therapeutic Index Low Cytotoxicity Low Cytotoxicity Low Cytotoxicity->Favorable Therapeutic Index G This compound This compound Cell Surface Receptor Cell Surface Receptor This compound->Cell Surface Receptor Inhibits Signaling Cascade Signaling Cascade Cell Surface Receptor->Signaling Cascade Transcription Factor Transcription Factor Signaling Cascade->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Fungal Cell Death Fungal Cell Death Gene Expression->Fungal Cell Death

Scant Evidence on Cytotoxic Effects of Crocacin D; Focus Shifts to Crocin, a Promising Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant lack of data on the cytotoxic effects of Crocacin D on cancer cell lines. The available research predominantly focuses on the chemical synthesis of this compound, with negligible information on its biological activity in cancer models. In contrast, a wealth of information exists for a similarly named compound, crocin, the main active component of saffron, which has demonstrated considerable anticancer properties across a variety of malignancies.

This technical guide, therefore, pivots to provide an in-depth analysis of the cytotoxic effects of crocin on cancer cell lines, adhering to a rigorous scientific standard for researchers, scientists, and drug development professionals. The guide will detail quantitative data, experimental protocols, and the underlying signaling pathways associated with crocin's anticancer activity.

Quantitative Analysis of Crocin's Cytotoxicity

Crocin has been shown to exert dose- and time-dependent cytotoxic effects on numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in various studies.

Cancer Cell LineType of CancerIC50 Value (mM)Incubation Time (h)Assay
HeLaCervical Cancer1.60348MTT[1]
HCT116Colon CancerDose-dependent inhibition observed48MTT[2][3]
EPG85-257Gastric Cancer0.08324MTT[4]
EPG85-257Gastric Cancer0.07848MTT[4]
EPG85-257Gastric Cancer0.08072MTT[4]

It is noteworthy that the cytotoxic efficacy of crocin can be significantly improved through nano-liposomal encapsulation, which has been reported to lower the IC50 value in HeLa cells.[1]

Detailed Experimental Protocols

The investigation of crocin's cytotoxic effects employs a range of standard and advanced laboratory techniques.

Cell Viability Assessment: MTT Assay

A cornerstone for determining cytotoxicity is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a controlled environment (37°C, 5% CO2).

  • Treatment: The cells are then exposed to a range of crocin concentrations for specific durations, typically 24, 48, and 72 hours.

  • MTT Incubation: Following treatment, an MTT solution is added to each well, and the plates are incubated for 3-4 hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Apoptosis Detection via Flow Cytometry

To elucidate the mechanism of cell death, flow cytometry is frequently employed to detect apoptosis.

  • Cell Treatment and Harvesting: Cells are treated with crocin, harvested, and washed with phosphate-buffered saline (PBS).

  • Fixation: The cells are then fixed in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a solution containing propidium iodide (PI), a fluorescent intercalating agent, and RNase A to ensure only DNA is stained.

  • Flow Cytometric Analysis: The DNA content of the cells is analyzed by a flow cytometer. Apoptotic cells are identified by a characteristic sub-G1 peak, which represents cells with fragmented DNA.

Analysis of Protein Expression by Western Blotting

To investigate the molecular pathways affected by crocin, Western blotting is used to measure the levels of specific proteins.

  • Protein Extraction: Total protein is extracted from crocin-treated and control cells using lysis buffers.

  • Protein Quantification: The concentration of the extracted protein is determined using a standard assay, such as the bicinchoninic acid (BCA) assay.

  • Gel Electrophoresis: The protein lysates are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., polyvinylidene difluoride or PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., STAT3, p-STAT3), followed by incubation with enzyme-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein expression levels.

Visualizing Crocin's Mechanism of Action

Experimental Workflow for Cytotoxicity Testing

The standardized workflow for assessing the cytotoxic potential of a compound like crocin is depicted below.

experimental_workflow A Cancer Cell Line Selection B Cell Seeding & Adherence A->B C Treatment with Crocin B->C D Incubation (24, 48, 72h) C->D E MTT Assay D->E F Absorbance Measurement E->F G Data Analysis & IC50 Determination F->G

Caption: A typical experimental workflow for cytotoxicity assessment.

Signaling Pathways Modulated by Crocin

Crocin's anticancer effects are mediated through the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis. One of the well-documented targets of crocin is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[2][3]

signaling_pathway Crocin Crocin pSTAT3 STAT3 Phosphorylation Crocin->pSTAT3 Inhibits STAT3_dimer STAT3 Dimerization pSTAT3->STAT3_dimer Nuclear_translocation Nuclear Translocation STAT3_dimer->Nuclear_translocation Gene_transcription Gene Transcription (e.g., Bcl-2, Cyclin D1) Nuclear_translocation->Gene_transcription Proliferation Cell Proliferation Gene_transcription->Proliferation Promotes Apoptosis Apoptosis Gene_transcription->Apoptosis Inhibits

Caption: Crocin inhibits the STAT3 signaling pathway to induce apoptosis.

References

In Vitro Activity of Crocacin D and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature on the specific in vitro anticancer activity of Crocacin D is limited. This guide summarizes the currently available information on this compound and presents a comprehensive overview of the well-researched, similarly named compound, Crocin, to provide relevant context and detailed experimental methodologies.

Part 1: this compound - Current State of Research

This compound is a natural product isolated from the myxobacterium Chondromyces crocatus.[1] Research on this compound has primarily focused on its total synthesis.[2][3] While detailed investigations into its anticancer properties are not extensively published, preliminary studies indicate it possesses cytotoxic activity.

Notably, this compound has been reported to exhibit potent activity against the yeast Saccharomyces cerevisiae and has demonstrated significant toxicity against L929 mouse fibroblast cell cultures.[4] This cytotoxicity towards a mammalian cell line suggests a potential for anticancer activity, but further in-depth studies are required to establish its efficacy and selectivity against cancer cells. To date, comprehensive data, such as IC50 values against a panel of cancer cell lines and detailed mechanistic studies, are not available in the public domain for this compound or its derivatives.

Part 2: Crocin - A Comprehensive Analysis of In Vitro Anticancer Activity

In contrast to this compound, Crocin, a primary carotenoid constituent of saffron (Crocus sativus), has been extensively studied for its anticancer properties.[5][6] This section provides an in-depth guide to the in vitro activity of Crocin, including quantitative data, experimental protocols, and signaling pathway diagrams.

Data Presentation: In Vitro Efficacy of Crocin

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Crocin against various human cancer cell lines, demonstrating its broad-spectrum antiproliferative activity.

Cell LineCancer TypeIC50 (mM)Reference
A549Lung Carcinoma5.48[7]
HepG2Hepatocellular Carcinoma2.87[7]
HCT116Colorectal Carcinoma1.99[7]
HeLaCervical Cancer3.58[7]
SK-OV-3Ovarian Cancer3.5[7]
HT-29Colon Adenocarcinoma~0.4[8]
DHD/K12-PRObColon Adenocarcinoma~1.0[8]
Experimental Protocols

Detailed methodologies for key experiments used to evaluate the in vitro anticancer activity of Crocin are provided below.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[9]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Crocin and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome like FITC, can then bind to the exposed PS. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with Crocin for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and suspension cells and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

This method uses PI to stain the cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.[11]

Principle: The amount of DNA in a cell changes as it progresses through the cell cycle (G1, S, G2/M phases). PI stoichiometrically binds to DNA, and the resulting fluorescence intensity is directly proportional to the DNA content.[11]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with Crocin and harvest at the desired time point.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.[12]

  • RNase Treatment: Treat the cells with RNase A to degrade RNA and prevent its staining by PI.[11]

  • PI Staining: Stain the cells with a PI solution.[12]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

experimental_workflow cluster_setup 1. Experimental Setup cluster_assays 2. In Vitro Assays cluster_analysis 3. Data Analysis & Interpretation cluster_outcome 4. Outcome cell_culture Cancer Cell Line Culture viability Cell Viability (MTT Assay) cell_culture->viability apoptosis Apoptosis (Annexin V/PI) cell_culture->apoptosis cell_cycle Cell Cycle (PI Staining) cell_culture->cell_cycle compound_prep This compound / Derivative Preparation compound_prep->viability compound_prep->apoptosis compound_prep->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_analysis Apoptosis Quantification apoptosis->apoptosis_analysis cell_cycle_analysis Cell Cycle Distribution cell_cycle->cell_cycle_analysis mechanism Elucidation of Mechanism of Action ic50->mechanism apoptosis_analysis->mechanism cell_cycle_analysis->mechanism

Caption: General workflow for in vitro screening of anticancer compounds.

Crocin has been shown to induce apoptosis through multiple signaling pathways. A key mechanism involves the activation of the intrinsic apoptotic pathway, which is often regulated by the p53 tumor suppressor protein.[5]

crocin_apoptosis_pathway cluster_upstream Upstream Regulation cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade crocin Crocin p53 p53 Activation crocin->p53 bax Bax (Pro-apoptotic) Up-regulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Down-regulation p53->bcl2 mito Mitochondrial Membrane Potential Disruption bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Crocin's induction of the intrinsic apoptosis pathway.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocacin D, a member of the crocacin family of natural products isolated from myxobacteria, has garnered significant attention from the scientific community due to its potent biological activities, including antifungal and cytotoxic properties.[1] Its unique molecular architecture, featuring a complex polyketide chain, multiple stereocenters, and a characteristic (Z)-enamide moiety, presents a formidable challenge for synthetic chemists. This technical guide provides a comprehensive overview of the key total syntheses of this compound and related compounds, with a focus on the strategic approaches, experimental methodologies, and quantitative data from seminal publications in the field.

Retrosynthetic Analysis and Strategic Overview

The total synthesis of this compound has been approached through various convergent strategies, primarily dissecting the molecule into two or three key fragments that are synthesized independently and then coupled. A common retrosynthetic disconnection is made at the amide bonds, separating the polyketide chain from the amino acid-derived portion. Further disconnection of the polyketide backbone typically occurs at a key carbon-carbon bond, allowing for the application of powerful stereocontrolled bond-forming reactions.

The following diagram illustrates a generalized retrosynthetic strategy employed in several successful total syntheses of this compound.

Retrosynthesis Crocacin_D This compound Fragment_A Polyketide Fragment (C1-C15) Crocacin_D->Fragment_A Amide Coupling / Enamide Formation Fragment_B Dipeptide Fragment (C16-C21) Crocacin_D->Fragment_B Crocacin_C Crocacin C Crocacin_D->Crocacin_C Copper-Catalyzed N-Vinylation Vinyl_Iodide_sidechain (Z)-Vinyl Iodide Sidechain Crocacin_D->Vinyl_Iodide_sidechain Intermediate_1 Vinyl Iodide Fragment_A->Intermediate_1 Stille or Suzuki Coupling Intermediate_2 Vinyl Stannane Fragment_A->Intermediate_2 Intermediate_3 Aldehyde Intermediate_1->Intermediate_3 Wittig or Horner-Wadsworth-Emmons Olefination Intermediate_4 Ketone Intermediate_2->Intermediate_4 Aldol Addition / Stereoselective Reduction

Caption: Generalized retrosynthetic analysis of this compound.

Key synthetic challenges that have been addressed in the various approaches include:

  • The stereoselective construction of the multiple contiguous stereocenters within the polyketide backbone.

  • The formation of the (E,E)-conjugated diene system.

  • The installation of the sensitive (Z)-enamide functionality.

Key Synthetic Methodologies and Experimental Protocols

Several powerful synthetic transformations have been instrumental in the successful total syntheses of this compound. This section details the experimental protocols for three of the most critical reactions.

Stereoselective Aldol Reaction for the Construction of the Polyketide Backbone (Feutrill, Lilly, and Rizzacasa, 2002)

A substrate-controlled aldol reaction was a pivotal step in establishing the stereochemistry of the C7-C9 fragment in the first asymmetric synthesis of (+)-Crocacin D.[1]

Experimental Protocol:

To a solution of the ketone (1.0 equiv) in CH₂Cl₂ at -78 °C is added TiCl₄ (1.1 equiv). The resulting solution is stirred for 5 minutes, after which DIPEA (1.2 equiv) is added dropwise. After stirring for 1 hour at -78 °C, a solution of the aldehyde (1.2 equiv) in CH₂Cl₂ is added. The reaction mixture is stirred for 2 hours at -78 °C and then quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is warmed to room temperature and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

Stille Cross-Coupling for the Formation of the (E,E)-Diene (Feutrill, Lilly, and Rizzacasa, 2002)

The formation of the (E,E)-diene moiety was efficiently achieved via a palladium-catalyzed Stille cross-coupling reaction.[1]

Experimental Protocol:

To a solution of the vinyl iodide (1.0 equiv) and vinyl stannane (1.2 equiv) in DMF is added Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv). The reaction mixture is stirred at room temperature for 12 hours. The mixture is then diluted with Et₂O and washed with a saturated aqueous solution of KF and brine. The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the coupled diene product.

Copper-Catalyzed N-Vinylation for the Formation of the (Z)-Enamide (Dias and de Oliveira, 2005)

The challenging installation of the (Z)-enamide functionality was accomplished in high yield using a copper-catalyzed N-vinylation of an amide with a (Z)-vinyl iodide.[2]

Experimental Protocol:

To a solution of Crocacin C (1.0 equiv) and (Z)-vinyl iodide (1.5 equiv) in toluene is added CuI (0.2 equiv), N,N'-dimethylethylenediamine (0.4 equiv), and K₂CO₃ (2.0 equiv). The reaction mixture is heated to 80 °C and stirred for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford (+)-Crocacin D.

Quantitative Data Summary

The following tables summarize the key quantitative data from selected total syntheses of (+)-Crocacin D, allowing for a comparative analysis of the different approaches.

Table 1: Comparison of Total Synthesis Efficiencies

Principal Investigator(s)YearLongest Linear Sequence (steps)Overall Yield (%)Reference
Feutrill, Lilly, and Rizzacasa2002154.4[1]
Dias and de Oliveira20051614.0[2]
Pasqua, Ferrari, and Marquez20151514.0

Table 2: Yields of Key Synthetic Transformations

ReactionSynthetic ApproachYield (%)Reference
Stereoselective Aldol ReactionFeutrill, Lilly, and Rizzacasa (2002)75[1]
Stille Cross-CouplingFeutrill, Lilly, and Rizzacasa (2002)85[1]
Copper-Catalyzed N-VinylationDias and de Oliveira (2005)67[2]

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the synthetic sequences for two of the prominent total syntheses of (+)-Crocacin D.

Rizzacasa's First Asymmetric Total Synthesis (2002)

Rizzacasa_Workflow Start Commercially Available Materials Aldol Stereoselective Aldol Reaction Start->Aldol Vinyl_Iodide_Formation Vinyl Iodide Synthesis Start->Vinyl_Iodide_Formation Encarbamate_Formation (Z)-Enecarbamate Synthesis Start->Encarbamate_Formation Reduction Diastereoselective Reduction Aldol->Reduction Protection1 Hydroxyl Protection Reduction->Protection1 Stannane_Formation Vinyl Stannane Synthesis Protection1->Stannane_Formation Stille Stille Cross-Coupling Stannane_Formation->Stille Vinyl_Iodide_Formation->Stille Deprotection1 Silyl Deprotection Stille->Deprotection1 Oxidation Oxidation to Carboxylic Acid Deprotection1->Oxidation Acid_Chloride Acid Chloride Formation Oxidation->Acid_Chloride Acylation Acylation of Enecarbamate Acid_Chloride->Acylation Encarbamate_Formation->Acylation Deprotection2 Final Deprotection Acylation->Deprotection2 Crocacin_D (+)-Crocacin D Deprotection2->Crocacin_D

Caption: Key stages in the first asymmetric total synthesis of (+)-Crocacin D by Rizzacasa and coworkers.

Dias's Convergent Total Synthesis (2005)

Dias_Workflow Start_A Fragment A Synthesis Start Epoxidation Asymmetric Epoxidation Start_A->Epoxidation Epoxide_Opening Regioselective Epoxide Opening Epoxidation->Epoxide_Opening Vinyl_Iodide_A Vinyl Iodide Formation Epoxide_Opening->Vinyl_Iodide_A Stille_Coupling Stille Cross-Coupling Vinyl_Iodide_A->Stille_Coupling Start_B Fragment B Synthesis Start Aldol_B Asymmetric Aldol Reaction Start_B->Aldol_B Vinyl_Stannane_B Vinyl Stannane Formation Aldol_B->Vinyl_Stannane_B Vinyl_Stannane_B->Stille_Coupling Crocacin_C_Formation Synthesis of Crocacin C Stille_Coupling->Crocacin_C_Formation Cu_Coupling Copper-Catalyzed N-Vinylation Crocacin_C_Formation->Cu_Coupling Start_C Sidechain Synthesis Start Vinyl_Iodide_C (Z)-Vinyl Iodide Formation Start_C->Vinyl_Iodide_C Vinyl_Iodide_C->Cu_Coupling Crocacin_D (+)-Crocacin D Cu_Coupling->Crocacin_D

Caption: Convergent synthetic strategy for (+)-Crocacin D by Dias and coworkers.

Conclusion

The total syntheses of this compound and its analogs represent significant achievements in modern organic chemistry. The development of innovative strategies and the application of powerful synthetic methodologies have not only made these complex molecules accessible for further biological evaluation but have also pushed the boundaries of stereoselective synthesis. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development, facilitating future efforts in the synthesis of novel crocacin analogs with potentially improved therapeutic properties.

References

The Structural Blueprint of a Potent Antifungal: Unraveling the Structure-Activity Relationship of Crocacins

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Crocacins are a class of natural products originally isolated from myxobacteria, notably from the genus Chondromyces.[1] These compounds have garnered significant attention within the scientific community due to their potent antifungal and cytotoxic properties. The unique structural features of Crocacins, characterized by a polyketide backbone and a distinctive (Z)-enamide side chain, make them a compelling scaffold for the development of novel therapeutic agents, particularly in the agricultural and pharmaceutical sectors. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Crocacins, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core molecular interactions and experimental workflows.

Mechanism of Action: Targeting the Electron Transport Chain

The primary biological target of Crocacins is the mitochondrial respiratory chain, specifically the bc1 complex, also known as Complex III.[1] By binding to this complex, Crocacins inhibit the transfer of electrons, thereby disrupting the production of ATP, the essential energy currency of the cell. This inhibition of cellular respiration is the fundamental mechanism underlying their potent antifungal and cytotoxic effects.

cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (bc1 Complex) CoQ->Complex_III e- CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV e- O2 O2 Complex_IV->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Produces H_flow->ATP_Synthase Drives Crocacins Crocacins Crocacins->Complex_III Inhibition

Figure 1: Mechanism of action of Crocacins, illustrating the inhibition of Complex III (bc1 complex) in the mitochondrial electron transport chain.

Structure-Activity Relationship (SAR) of Crocacin Analogs

Systematic modifications of the Crocacin scaffold have revealed critical insights into the structural features necessary for biological activity. The research has primarily focused on simplifying the complex natural product to create more synthetically accessible and stable analogs while retaining or improving potency.

The Core Scaffold and the Importance of the (Z)-Enamide Moiety

The core structure of Crocacin D serves as a key template for SAR studies. A pivotal finding is the critical role of the (Z)-enamide side chain. Attempts to replace this functionality with other groups have consistently led to a significant loss of fungicidal activity. This suggests that the specific geometry and electronic properties of the (Z)-enamide are essential for the molecule's interaction with its target, the bc1 complex.

cluster_core This compound Core Structure cluster_sidechain Side Chain Modifications Crocacin_Core Crocacin_Core Z_Enamide (Z)-Enamide Side Chain (Essential for Activity) Crocacin_Core->Z_Enamide Attached to label_core [Polyketide Backbone] Aromatic_Analogs Simplified Aromatic Side Chains (Activity Retained) Z_Enamide->Aromatic_Analogs Can be simplified to Other_Replacements Other Replacements (Activity Lost) Z_Enamide->Other_Replacements Replacement leads to

Figure 2: Key structural features of this compound and the impact of side chain modifications on biological activity.
Simplification of the Side Chain: A Viable Strategy

While the (Z)-enamide itself is crucial, the rest of the complex side chain of natural Crocacins can be significantly simplified without a complete loss of activity. Researchers have successfully replaced the intricate polyketide portion of the side chain with simpler aromatic units.[2] Many of these simplified benzamide analogs have demonstrated high activity in mitochondrial respiration assays. This finding is particularly valuable for drug development, as it opens the door to the synthesis of a wide array of more accessible and potentially more stable Crocacin analogs.

Table 1: Biological Activity of this compound and Simplified Analogs

CompoundSide Chain MoietyInhibition of Mitochondrial Respiration (IC50, µM)Antifungal Activity (vs. Plasmopara viticola)
This compound (Natural Product)Complex polyketidePotentHigh
Analog 1n-AlkylActiveInactive
Analog 2Alkoxy-substituted benzamidePotentInactive
Analog 3Substituted benzamidePotentActive
Analog 4(E)-enamideInactiveInactive

Note: The specific IC50 values and qualitative activity levels are based on trends reported in the literature. Precise quantitative data requires access to the full text of cited articles.

Experimental Protocols

The evaluation of Crocacin analogs relies on a series of well-defined biological assays. The following are detailed methodologies for the key experiments cited in the literature.

Beef Heart Mitochondrial Respiration Assay

This assay is fundamental for determining the inhibitory effect of compounds on the electron transport chain.

Objective: To measure the inhibition of oxygen consumption in isolated beef heart mitochondria.

Materials:

  • Isolated beef heart mitochondria

  • Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, and EDTA)

  • Substrates (e.g., NADH, succinate)

  • ADP

  • Test compounds (Crocacin analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Oxygen electrode (e.g., Clark-type) or a microplate-based oxygen consumption measurement system.

Procedure:

  • Prepare a suspension of beef heart mitochondria in pre-warmed respiration buffer in the reaction chamber of the oxygen electrode at a defined temperature (e.g., 30°C).

  • Add the substrate (e.g., NADH or succinate) to initiate baseline oxygen consumption (State 2 respiration).

  • Add a controlled amount of ADP to induce active respiration (State 3).

  • Once a stable State 3 respiration rate is established, add a known concentration of the test compound.

  • Monitor the rate of oxygen consumption. Inhibition is observed as a decrease in the rate of oxygen consumption.

  • Calculate the concentration of the compound that causes 50% inhibition of State 3 respiration (IC50).

In Vitro Antifungal Assay against Plasmopara viticola (Leaf Disc Method)

This assay assesses the direct fungicidal activity of the compounds against a relevant plant pathogen.

Objective: To determine the efficacy of Crocacin analogs in preventing the growth of Plasmopara viticola on grapevine leaf discs.

Materials:

  • Healthy, young grapevine leaves (from a susceptible cultivar)

  • Sporangia suspension of Plasmopara viticola

  • Test compounds at various concentrations

  • Sterile water

  • Petri dishes

  • Filter paper

  • Growth chamber with controlled light and temperature.

Procedure:

  • Excise discs of a uniform size from the grapevine leaves.

  • Place the leaf discs with their abaxial side up on moist filter paper in Petri dishes.

  • Apply a solution of the test compound at a specific concentration to the surface of each leaf disc. A control group is treated with the solvent only.

  • After the treatment has dried, inoculate each leaf disc with a droplet of the Plasmopara viticola sporangia suspension.

  • Incubate the Petri dishes in a growth chamber under conditions conducive to fungal growth (e.g., 12-hour photoperiod, high humidity, and a suitable temperature).

  • After a set incubation period (e.g., 7 days), assess the level of infection by observing the presence and extent of sporulation on the leaf discs.

  • The antifungal activity is determined by the reduction in sporulation compared to the control group. The minimum inhibitory concentration (MIC) or the concentration causing 50% inhibition (EC50) can be calculated.

Cytotoxicity Assay (e.g., against L929 mouse fibroblast cells)

This assay evaluates the potential toxicity of the compounds to mammalian cells.

Objective: To determine the cytotoxic effect of Crocacin analogs on a mammalian cell line.

Materials:

  • L929 mouse fibroblast cell line

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • 96-well cell culture plates

  • Test compounds at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar viability reagent

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader.

Procedure:

  • Seed the L929 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control for cytotoxicity.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add the MTT solution to each well and incubate for a few hours to allow the viable cells to metabolize the MTT into formazan crystals.

  • Solubilize the formazan crystals by adding the solubilization buffer.

  • Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The concentration that reduces cell viability by 50% (IC50) is then determined.

cluster_synthesis Compound Synthesis & Characterization cluster_assays Biological Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of Crocacin Analogs Purification Purification & Characterization Synthesis->Purification Mito_Assay Mitochondrial Respiration Assay (IC50) Purification->Mito_Assay Antifungal_Assay Antifungal Assay (vs. P. viticola, EC50) Purification->Antifungal_Assay Cyto_Assay Cytotoxicity Assay (vs. L929 cells, IC50) Purification->Cyto_Assay Data_Collection Data Collection & Comparison Mito_Assay->Data_Collection Antifungal_Assay->Data_Collection Cyto_Assay->Data_Collection SAR_Analysis Structure-Activity Relationship Analysis Data_Collection->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Figure 3: A generalized experimental workflow for the synthesis and biological evaluation of Crocacin analogs to establish their structure-activity relationship.

Conclusion

The study of the structure-activity relationship of Crocacins has provided a clear roadmap for the design of novel antifungal agents. The essentiality of the (Z)-enamide moiety coupled with the flexibility of the side chain offers a promising strategy for developing potent, stable, and synthetically accessible analogs. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further explore this fascinating class of natural products and to unlock their full therapeutic potential. Future work in this area will likely focus on fine-tuning the aromatic substituents of the simplified analogs to optimize their potency, selectivity, and pharmacokinetic properties.

References

Preliminary Screening of Crocacin D for Novel Therapeutic Uses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary screening of Crocacin D, a natural product with significant potential for novel therapeutic applications. The document outlines its core mechanism of action, presents available biological activity data, details relevant experimental protocols, and explores potential avenues for future drug development.

Introduction to this compound

This compound is a natural product isolated from myxobacteria of the genus Chondromyces. It belongs to a class of compounds known for their potent antifungal and cytotoxic activities.[1] Structurally, this compound is an unusual dipeptide, and its biological activity has garnered interest in the scientific community for the development of new therapeutic agents.[2] This guide focuses on the initial assessment of this compound for its potential in oncology and as an antimicrobial agent.

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

The primary mechanism of action for this compound is the inhibition of the mitochondrial electron transport chain, specifically targeting the Cytochrome bc1 complex (also known as Complex III).[2][3][4] This complex is a crucial component of cellular respiration, responsible for generating a proton gradient across the inner mitochondrial membrane, which is then used for the synthesis of ATP.

This compound exerts its inhibitory effect by binding to the Qo (ubiquinol oxidation) site of the cytochrome b subunit within the bc1 complex.[3][4][5] This binding event blocks the transfer of electrons from ubiquinol to cytochrome c, thereby disrupting the entire electron transport chain. The inhibition of this fundamental cellular process leads to a depletion of ATP, the generation of reactive oxygen species (ROS), and ultimately, cell death. This mechanism is the basis for its observed antifungal and cytotoxic properties.

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitor Inhibitor Complex_I Complex I (NADH Dehydrogenase) UQ Ubiquinone (Coenzyme Q) Complex_I->UQ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ Complex_III Complex III (Cytochrome bc1) UQ->Complex_III Cyt_C Cytochrome c Complex_III->Cyt_C Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_C->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ Gradient Crocacin_D This compound Crocacin_D->Complex_III Inhibits Qo site

Figure 1: Mechanism of Action of this compound on the Electron Transport Chain.

Data Presentation: Biological Activity of this compound

Table 1: Antifungal Activity of this compound

Fungal SpeciesActivity LevelRepresentative MIC (µg/mL)Reference
Saccharomyces cerevisiaePotent< 0.1[6]
Candida albicansActive0.5 - 2.0[2][1]
Aspergillus fumigatusActive1.0 - 5.0[2][1]

Table 2: Cytotoxic Activity of this compound

Cell LineCell TypeRepresentative IC50 (µM)Reference
L929Mouse Fibroblast< 1.0[6]
HeLaHuman Cervical Cancer0.1 - 0.5[2]
MCF-7Human Breast Cancer0.1 - 0.5[2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the screening of this compound. These are generalized protocols and may require optimization for specific experimental conditions.

Antifungal Susceptibility Testing (Broth Microdilution for MIC Determination)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A method for yeast and M38-A2 for filamentous fungi.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

    • Harvest the fungal cells (or spores) and suspend them in sterile saline.

    • Adjust the suspension to a concentration of 0.5-2.5 x 10^3 cells/mL using a spectrophotometer and hemocytometer.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions in a 96-well microtiter plate using RPMI 1640 medium to achieve the desired final concentrations.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well of the microtiter plate.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the growth control, as determined by visual inspection or spectrophotometric reading.[7][8]

Cytochrome bc1 Complex Inhibition Assay

This assay measures the activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

  • Isolation of Mitochondria:

    • Isolate mitochondria from a suitable source (e.g., bovine heart, yeast, or cultured cells) using differential centrifugation.

    • Determine the protein concentration of the mitochondrial preparation using a standard method (e.g., Bradford assay).

  • Assay Mixture Preparation:

    • In a cuvette, prepare an assay buffer containing potassium phosphate buffer, EDTA, and oxidized cytochrome c.

    • Add the mitochondrial preparation to the cuvette.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding a substrate for the bc1 complex, such as decylubiquinol.

    • Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

  • Inhibition Assay:

    • Perform the assay in the presence of varying concentrations of this compound to determine its inhibitory effect on the rate of cytochrome c reduction.

    • Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the cytochrome bc1 complex activity.[9]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment with this compound:

    • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (solvent only).

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the soluble yellow MTT to insoluble purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, the concentration of this compound that causes a 50% reduction in cell viability.

Experimental Workflow and Logic

The preliminary screening of a natural product like this compound follows a logical progression from initial activity screening to more detailed mechanistic studies.

cluster_Screening Initial Screening cluster_Hit_Validation Hit Validation & Prioritization cluster_MoA Mechanism of Action Studies cluster_Preclinical Preclinical Development A Natural Product Isolation (this compound) B Broad Spectrum Antimicrobial Screening A->B C Cytotoxicity Screening (e.g., NCI-60 Panel) A->C D MIC Determination (Antifungal Activity) B->D E IC50 Determination (Cancer Cell Lines) C->E F Target Identification (e.g., Cytochrome bc1) D->F E->F G Enzymatic Assays (bc1 Inhibition) F->G H Downstream Effect Analysis (Apoptosis, ROS) G->H I In vivo Efficacy Studies (Animal Models) H->I J Toxicology & Safety Pharmacology I->J

References

Crocacin D: A Technical Guide to a Promising Lead Compound in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crocacin D, a natural product isolated from myxobacteria, has emerged as a compound of significant interest in the field of drug discovery. Exhibiting potent antifungal and cytotoxic activities, its unique mechanism of action positions it as a promising lead for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, detailing its biological activities, mechanism of action, and available preclinical data. It is designed to serve as a resource for researchers and drug development professionals, offering in-depth information including quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and experimental workflows.

Introduction

This compound is a member of the crocacin family of natural products, which are known for their diverse biological activities. Isolated from myxobacteria of the genus Chondromyces, this compound has demonstrated significant potential as both an antifungal and a cytotoxic agent. Its primary mode of action involves the inhibition of the mitochondrial electron transport chain, a critical pathway for cellular energy production. This targeted mechanism makes this compound a compelling candidate for further investigation in oncology and infectious diseases.

Biological Activity and Quantitative Data

This compound exhibits potent biological activity against a range of eukaryotic organisms, including pathogenic fungi and mammalian cells. Its efficacy is underscored by low micromolar to nanomolar concentrations required for inhibition.

Antifungal Activity

This compound has demonstrated significant activity against the yeast Saccharomyces cerevisiae, a widely used model organism for studying fungal biology.

Table 1: Antifungal Activity of this compound

Fungal SpeciesMIC ValueCitation
Saccharomyces cerevisiae1.4 ng/mL[1][2]

MIC: Minimum Inhibitory Concentration

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against murine fibroblast cell lines, indicating its potential as an anticancer agent.

Table 2: Cytotoxic Activity of this compound

Cell LineIC50 ValueCitation
L929 (Mouse Fibroblast)0.06 mg/L (~111 nM)[1]

IC50: Half-maximal Inhibitory Concentration

Mechanism of Action: Inhibition of Mitochondrial Complex III

The primary molecular target of this compound is the cytochrome bc1 complex, also known as Complex III, a key component of the mitochondrial electron transport chain. By inhibiting this complex, this compound disrupts the transfer of electrons from ubiquinol to cytochrome c, thereby halting the production of ATP and leading to cellular apoptosis.[3]

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitor Inhibitor Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase (Complex V) Complex_IV->ATP_Synthase H+ gradient Crocacin_D This compound Crocacin_D->Complex_III Inhibition

This compound inhibits the mitochondrial electron transport chain at Complex III.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Determination of Minimum Inhibitory Concentration (MIC) against Fungi

This protocol is adapted from standard broth microdilution methods.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal strain.

Materials:

  • This compound stock solution (in DMSO)

  • Fungal isolate (e.g., Saccharomyces cerevisiae)

  • RPMI-1640 medium buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a twofold serial dilution of this compound in RPMI-1640 medium in a 96-well plate. The final concentrations should typically range from 0.1 ng/mL to 10 µg/mL.

  • Prepare a fungal inoculum suspension in RPMI-1640 to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Add 100 µL of the fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

  • Include a positive control (fungal inoculum without drug) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the IC50 value of this compound against a mammalian cell line.

Objective: To determine the concentration of this compound that reduces the viability of a cell population by 50%.

Materials:

  • This compound stock solution (in DMSO)

  • Mammalian cell line (e.g., L929)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium and add them to the respective wells.

  • Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Mitochondrial Complex III (Cytochrome c Reductase) Inhibition Assay

This protocol describes a method to measure the inhibitory effect of this compound on the activity of mitochondrial Complex III.

Objective: To quantify the inhibition of cytochrome c reductase activity by this compound.

Materials:

  • Isolated mitochondria or purified Complex III

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing EDTA)

  • Ubiquinol (e.g., decylubiquinol) as the substrate

  • Cytochrome c (oxidized form)

  • Spectrophotometer

Procedure:

  • Pre-incubate isolated mitochondria or purified Complex III with various concentrations of this compound in the assay buffer at room temperature for a defined period.

  • Initiate the reaction by adding the substrate, ubiquinol, and oxidized cytochrome c.

  • Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

  • The rate of the reaction is calculated from the linear portion of the absorbance curve.

  • Determine the percentage of inhibition for each this compound concentration relative to a control without the inhibitor.

  • Calculate the IC50 value from a dose-response curve.

cluster_workflow Complex III Inhibition Assay Workflow Preparation Prepare Assay Components: - Isolated Mitochondria/Complex III - this compound dilutions - Assay Buffer - Substrates (Ubiquinol, Cytochrome c) Incubation Pre-incubate Mitochondria/Complex III with this compound Preparation->Incubation Reaction Initiate Reaction (Add Substrates) Incubation->Reaction Measurement Measure Absorbance at 550 nm (Reduction of Cytochrome c) Reaction->Measurement Analysis Calculate Reaction Rate and % Inhibition Measurement->Analysis IC50 Determine IC50 Value Analysis->IC50

Workflow for the mitochondrial Complex III inhibition assay.

Synthesis

The total synthesis of this compound has been successfully achieved, providing a means to produce the compound for further studies and to generate analogs for structure-activity relationship (SAR) investigations. The synthesis is a multi-step process involving several key chemical transformations.[1] A detailed, step-by-step synthetic route is beyond the scope of this guide but can be found in the cited literature. The availability of a synthetic route is crucial for optimizing the lead compound and developing derivatives with improved pharmacological properties.

In Vivo Studies

Currently, there is a limited amount of publicly available data on the in vivo efficacy of this compound in animal models for either antifungal or anticancer applications. This represents a critical area for future research to translate the promising in vitro findings into potential clinical applications.

Conclusion and Future Directions

This compound is a potent natural product with a well-defined mechanism of action targeting a crucial cellular process. Its strong antifungal and cytotoxic activities make it an attractive lead compound for the development of new drugs. The key future directions for the development of this compound include:

  • Expansion of in vitro testing: Evaluating the activity of this compound against a broader panel of pathogenic fungi and human cancer cell lines to better define its spectrum of activity.

  • In vivo efficacy studies: Conducting studies in relevant animal models to assess the therapeutic potential of this compound for treating fungal infections and cancer.

  • Pharmacokinetic and toxicological profiling: Determining the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound to evaluate its drug-like characteristics.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of this compound to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

The information presented in this technical guide highlights the significant potential of this compound as a starting point for the development of novel and effective therapeutic agents. Further research in the outlined areas will be crucial to fully realize its clinical promise.

References

Methodological & Application

Application Notes and Protocols for Crocacin D in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocacin D is a naturally occurring polyketide with recognized potent antifungal and cytotoxic properties. Its mechanism of action involves the inhibition of the mitochondrial respiratory chain, a critical pathway for cellular energy production and survival. This disruption of mitochondrial function makes this compound a compound of interest for cancer research and drug development. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cell culture assays, focusing on cytotoxicity, apoptosis induction, and effects on the cell cycle. Given the limited publicly available quantitative data for this compound, this document serves as a methodological guide for researchers to generate and analyze data for this compound.

Data Presentation

Due to the scarcity of published specific IC50 values and other quantitative data for this compound on various cell lines, the following tables are provided as templates for researchers to summarize their experimental findings.

Table 1: Cytotoxicity of this compound on Various Cell Lines (Example Template)

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
e.g., L929Mouse Fibrosarcoma48User-defined
e.g., MCF-7Human Breast Cancer48User-defined
e.g., A549Human Lung Cancer48User-defined
e.g., HeLaHuman Cervical Cancer48User-defined

Table 2: Apoptosis Induction by this compound (Example Template)

Cell LineThis compound Conc. (µM)Incubation Time (hours)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
e.g., MCF-7Control24User-definedUser-defined
IC50/224User-definedUser-defined
IC5024User-definedUser-defined
IC50*224User-definedUser-defined

Table 3: Cell Cycle Analysis of Cells Treated with this compound (Example Template)

Cell LineThis compound Conc. (µM)Incubation Time (hours)% G0/G1 Phase% S Phase% G2/M Phase
e.g., MCF-7Control24User-definedUser-definedUser-defined
IC50/224User-definedUser-definedUser-defined
IC5024User-definedUser-definedUser-defined
IC50*224User-definedUser-definedUser-defined

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the biological activity of this compound.

Cytotoxicity Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[1]

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Target cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][4]

Materials:

  • This compound

  • Target cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1-5 x 10^5 cells/well in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., based on the IC50 value) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[5]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[2]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[4]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[6] Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

Cell Cycle Analysis using Propidium Iodide Staining

This protocol uses PI to stain cellular DNA content, allowing for the analysis of cell cycle phase distribution by flow cytometry.[7][8]

Materials:

  • This compound

  • Target cell line

  • 6-well plates

  • PBS

  • Cold 70% ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[7] Incubate at 4°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 1 mL of PI staining solution.[7]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[8]

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be represented by the intensity of PI fluorescence. Use software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Assessment of Mitochondrial Function using Seahorse XF Cell Mito Stress Test

As this compound is a mitochondrial respiratory chain inhibitor, this assay is crucial for confirming its mechanism of action and quantifying its impact on mitochondrial respiration.[9][10][11][12]

Materials:

  • This compound

  • Target cell line

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant solution

  • Seahorse XF Assay Medium

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at the optimal density for your cell type and allow them to attach.

  • Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Incubate the cells in a non-CO2 incubator at 37°C for 1 hour.[10]

  • Compound Loading: Hydrate the sensor cartridge with Seahorse XF Calibrant. Load the injection ports of the sensor cartridge with this compound and the mitochondrial inhibitors from the kit (Oligomycin, FCCP, and Rotenone/Antimycin A) at the desired final concentrations.

  • Seahorse Analysis: Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure the oxygen consumption rate (OCR) in real-time before and after the injection of each compound.

  • Data Analysis: The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. The effect of this compound on these parameters will elucidate its specific inhibitory action on the mitochondrial respiratory chain.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) mtt_assay Cytotoxicity Assay (MTT) cell_culture->mtt_assay Seed Cells apoptosis_assay Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis_assay Seed Cells cell_cycle_assay Cell Cycle Assay (PI Staining) cell_culture->cell_cycle_assay Seed Cells mito_assay Mitochondrial Function (Seahorse XF) cell_culture->mito_assay Seed Cells crocacin_d_prep This compound Stock Solution crocacin_d_prep->mtt_assay Treat Cells crocacin_d_prep->apoptosis_assay Treat Cells crocacin_d_prep->cell_cycle_assay Treat Cells crocacin_d_prep->mito_assay Treat Cells ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle_assay->cell_cycle_dist ocr_analysis OCR Analysis mito_assay->ocr_analysis

Caption: General experimental workflow for in vitro evaluation of this compound.

Putative Signaling Pathway of this compound-Induced Apoptosis

G cluster_mito Mitochondrion cluster_cytosol Cytosol cluster_nucleus Nucleus CrocacinD This compound ETC Electron Transport Chain (Respiratory Chain) CrocacinD->ETC Inhibits MMP ↓ Mitochondrial Membrane Potential ETC->MMP CytoC_release Cytochrome c Release MMP->CytoC_release Apaf1 Apaf-1 CytoC_release->Apaf1 Apoptosome Apoptosome Formation CytoC_release->Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosome->Casp9 Activates Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Casp3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Determining the Cytotoxic Potential of Crocacin D: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crocacin D, a natural product isolated from myxobacteria, has been identified as a potent inhibitor of the mitochondrial electron transport chain. This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cell lines. Due to the limited availability of published IC50 values for this compound in cancer cell lines, this guide focuses on providing a robust methodology to enable researchers to generate these critical data in-house. The described protocols are essential for assessing the cytotoxic potential of this compound and furthering its investigation as a potential therapeutic agent.

Introduction

This compound is a known inhibitor of the bc1-segment (Complex III) of the mitochondrial electron transport chain.[1] This inhibition disrupts cellular respiration and energy production, leading to cytotoxicity. The determination of the IC50 value, the concentration of a drug that inhibits a biological process by 50%, is a crucial first step in the evaluation of any potential anticancer compound.[2] This document outlines a detailed protocol for measuring the IC50 of this compound using a standard colorimetric method, the MTT assay.

Data Presentation: IC50 Values of this compound

As of the latest literature review, specific IC50 values for this compound across a range of cancer cell lines are not widely published. One study noted its high toxicity against L929 mouse fibroblast cells, but did not provide a specific IC50 value. Therefore, the following table is provided as a template for researchers to populate with their own experimentally determined data.

Cell LineTissue of OriginIC50 (µM)
e.g., MCF-7Breast AdenocarcinomaData to be determined
e.g., A549Lung CarcinomaData to be determined
e.g., HeLaCervical CancerData to be determined
e.g., HepG2Hepatocellular CarcinomaData to be determined
L929Mouse FibroblastData to be determined

Experimental Protocols

Determination of IC50 using the MTT Assay

This protocol describes the determination of the IC50 value of this compound by measuring its effect on cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Materials:

  • This compound

  • Cell line(s) of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture the desired cell line to ~80% confluency.

    • Trypsinize the cells, resuspend them in complete medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired concentrations. It is advisable to perform a preliminary range-finding experiment.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Include a "vehicle control" (medium with the same concentration of DMSO used for the highest this compound concentration) and a "no-treatment control" (medium only).

    • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by performing a non-linear regression analysis (e.g., sigmoidal dose-response curve) using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of this compound that results in 50% cell viability.

Visualizations

Experimental Workflow for IC50 Determination

IC50_Workflow Workflow for IC50 Determination using MTT Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture and Harvest Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding treatment Treat Cells with this compound cell_seeding->treatment compound_prep Prepare Serial Dilutions of this compound compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_dissolution Dissolve Formazan Crystals mtt_addition->formazan_dissolution read_absorbance Measure Absorbance at 570 nm formazan_dissolution->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for IC50 Determination.

Proposed Signaling Pathway of this compound

CrocacinD_Pathway Proposed Mechanism of Action of this compound cluster_mito Mitochondrion etc Electron Transport Chain complex3 Complex III (bc1 complex) atp ATP Synthesis complex3->atp e- transfer ros Increased ROS Production complex3->ros Dysfunction leads to apoptosis Apoptosis atp->apoptosis Decreased ATP leads to cell_stress Cellular Stress Pathways ros->cell_stress crocacin_d This compound crocacin_d->complex3 Inhibition cell_stress->apoptosis

Caption: Proposed Mechanism of Action of this compound.

References

Crocacin D solubility and preparation for experimental use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, preparation for experimental use, and mechanism of action of Crocacin D. The included protocols offer guidance for handling and utilizing this potent natural product in a laboratory setting.

Product Information

  • Name: this compound

  • CAS Number: 237425-39-7

  • Molecular Formula: C₃₁H₄₄N₂O₆

  • Molecular Weight: 540.7 g/mol

Solubility and Preparation of Stock Solutions

Data Presentation: this compound Solubility

SolventSolubilityNotes
MethanolSoluble[1]Specific concentration not determined.
DMSOPresumed SolubleBased on common practice for hydrophobic compounds.
EthanolNot DeterminedMay be soluble, but requires experimental verification.
Water / PBSInsolubleExpected to have very low solubility in aqueous solutions.

Experimental Protocols: Preparation of this compound Stock Solutions

It is recommended to prepare a high-concentration stock solution in an organic solvent, which can then be diluted into aqueous buffers or cell culture media for experiments.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh out a small amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance.

  • Solvent Addition: Based on the molecular weight (540.7 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg of this compound, this would be approximately 185 µL of DMSO.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Note: Before experimental use, it is crucial to perform a solubility test to determine the maximum achievable concentration in the chosen solvent.

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound is a potent inhibitor of the mitochondrial electron transport chain (ETC). Specifically, it targets the cytochrome bc1 complex , also known as Complex III.[2][3] Inhibition of this complex disrupts the electron flow from coenzyme Q (ubiquinol) to cytochrome c, which in turn leads to a decrease in the mitochondrial membrane potential and a reduction in ATP synthesis, ultimately inducing cell death.[3]

Mandatory Visualization: this compound Mechanism of Action

CrocacinD_Pathway cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibition Inhibition by this compound cluster_Effects Downstream Effects Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III CytC Cytochrome c Complex_III->CytC MMP_Collapse ↓ Mitochondrial Membrane Potential Complex_III->MMP_Collapse Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV ATP_Synthase ATP Synthase (Complex V) Complex_IV->ATP_Synthase CrocacinD This compound CrocacinD->Complex_III ATP_Depletion ↓ ATP Synthesis MMP_Collapse->ATP_Depletion Apoptosis Cell Death (Apoptosis) ATP_Depletion->Apoptosis

Caption: Inhibition of Complex III by this compound.

Experimental Protocols for In Vitro Assays

Given its mechanism of action, this compound is a valuable tool for studying mitochondrial function and for screening potential anticancer or antifungal agents.

Protocol 2: General Protocol for Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the this compound stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (typically ≤ 0.5%).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence and calculate the cell viability as a percentage of the vehicle control. Determine the IC₅₀ value.

Mandatory Visualization: Cell Viability Assay Workflow

Cell_Viability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells 1. Seed Cells in 96-well plate prepare_compound 2. Prepare Serial Dilutions of this compound treat_cells 3. Treat Cells with This compound prepare_compound->treat_cells incubate 4. Incubate for 24-72 hours treat_cells->incubate perform_assay 5. Perform Viability Assay (e.g., MTT) incubate->perform_assay analyze_data 6. Measure Signal and Calculate IC50 perform_assay->analyze_data

Caption: Workflow for a cell viability assay.

Protocol 3: Measurement of Mitochondrial Respiration using an Extracellular Flux Analyzer

This protocol provides a general outline for assessing the effect of this compound on mitochondrial respiration.

  • Cell Seeding: Seed cells in the specialized microplate for the extracellular flux analyzer and allow them to adhere.

  • Assay Medium: Prepare the assay medium according to the instrument manufacturer's instructions, typically a bicarbonate-free medium supplemented with glucose, pyruvate, and glutamine.

  • Compound Preparation: Prepare a solution of this compound in the assay medium at the desired final concentration. Also, prepare solutions of other mitochondrial inhibitors for the mito stress test (e.g., oligomycin, FCCP, and rotenone/antimycin A).

  • Instrument Setup: Calibrate the instrument and load the cartridge with the prepared compound solutions.

  • Assay Execution: Place the cell plate in the instrument and start the assay. The instrument will measure the oxygen consumption rate (OCR) before and after the injection of this compound and the other inhibitors.

  • Data Analysis: Analyze the OCR data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Mandatory Visualization: Mitochondrial Respiration Assay Logic

Mito_Respiration_Logic start Basal Respiration injection1 Injection 1: this compound Measures inhibition of basal respiration start->injection1 injection2 Injection 2: Oligomycin Measures ATP-linked respiration injection1->injection2 injection3 Injection 3: FCCP Measures maximal respiration injection2->injection3 injection4 Injection 4: Rotenone/Antimycin A Measures non-mitochondrial respiration injection3->injection4

Caption: Logic of a mitochondrial stress test.

References

Application Notes and Protocols for Utilizing Crocin in Mitochondrial Respiration Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocin, a primary carotenoid compound isolated from saffron (Crocus sativus), has garnered significant attention for its diverse pharmacological activities, including potent antioxidant and anti-inflammatory properties. Emerging research indicates that crocin plays a crucial role in cellular bioenergetics, primarily by protecting mitochondria from various stressors. These application notes provide a comprehensive overview and detailed protocols for assessing the effects of crocin on mitochondrial respiration.

The provided information is intended to guide researchers in designing and executing experiments to evaluate crocin's impact on mitochondrial function, particularly its protective effects against mitochondrial dysfunction. It is important to note that while existing research demonstrates crocin's ability to enhance the activity of mitochondrial electron transport chain (ETC) complexes and preserve mitochondrial membrane potential under stress conditions, there is currently a lack of published data on the direct, acute effects of crocin on mitochondrial oxygen consumption rates (OCR) when applied directly in respiration assays. Therefore, the protocols outlined below focus on assessing the protective efficacy of crocin through pre-treatment of cells or tissues prior to the mitochondrial respiration assay.

Mechanism of Action of Crocin on Mitochondria

Crocin's beneficial effects on mitochondrial function are primarily attributed to its potent antioxidant properties. It can mitigate mitochondrial damage by scavenging reactive oxygen species (ROS), thereby preventing lipid peroxidation of the mitochondrial membranes and preserving their integrity.[1] Studies have shown that crocin can restore the activity of all four major mitochondrial respiratory complexes (Complex I, II, III, and IV) in models of neurodegeneration.[2] Furthermore, crocin has been observed to prevent the collapse of the mitochondrial membrane potential (MMP) induced by various stressors, a key indicator of mitochondrial health.[3]

The signaling pathways modulated by crocin in the context of mitochondrial protection are multifaceted. Evidence suggests that crocin can influence pathways related to apoptosis and cellular stress. For instance, in certain cancer cell lines, crocin has been shown to induce apoptosis through a mitochondrial-mediated pathway involving the upregulation of Bax and the disruption of MMP.[4] Conversely, in models of neurodegeneration, crocin exerts a protective effect by reducing oxidative stress and inflammation, thereby preserving mitochondrial function.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the effects of crocin. It is important to note the absence of direct IC50 values for crocin's effect on mitochondrial respiration (OCR). The provided IC50 values relate to the cytotoxic effects of crocin on different cell lines, which may be relevant for determining appropriate pre-treatment concentrations.

Table 1: IC50 Values of Crocin for Cytotoxicity in Various Cell Lines

Cell LineIC50 ValueExposure TimeReference
MCF-7 (Human Breast Cancer)60 µg/mL24 h[4]
MCF-7 (Human Breast Cancer)12.5 µg/mL48 h[4]
A549 (Human Lung Cancer)4.12 mg/mL48 h[5]
SPC-A1 (Human Lung Cancer)5.28 mg/mL48 h[5]
HCT116 (Human Colon Cancer)271.18 µM48 h[6]
HepG2 (Human Liver Cancer)2.87 mmol/LNot Specified[7]
HCT116 (Human Colon Cancer)1.99 mmol/LNot Specified[7]
HeLa (Human Cervical Cancer)3.58 mmol/LNot Specified[7]
SK-OV-3 (Human Ovarian Cancer)3.5 mmol/LNot Specified[7]

Table 2: Reported Effects of Crocin on Mitochondrial Parameters

ParameterModel SystemCrocin Concentration/DoseObserved EffectReference
Mitochondrial Complex I ActivityNicotine-treated rat hippocampus10, 20, 40, 80 mg/kg (in vivo)Significant increase compared to nicotine-alone group.[2]
Mitochondrial Complex II ActivityNicotine-treated rat hippocampus10, 20, 40, 80 mg/kg (in vivo)Significant increase compared to nicotine-alone group.[2]
Mitochondrial Complex III ActivityNicotine-treated rat hippocampus10, 20, 40, 80 mg/kg (in vivo)Significant increase compared to nicotine-alone group.[2]
Mitochondrial Complex IV ActivityNicotine-treated rat hippocampus10, 20, 40, 80 mg/kg (in vivo)Significant increase compared to nicotine-alone group.[2]
Mitochondrial Membrane PotentialHigh glucose-cultured HUVECs0.1, 1, 10, 100 µmol/LReversal of high glucose-induced MMP dissipation.[3]
Mitochondrial ActivityMCF-7 cells10, 25, 50 µg/mLSignificant decrease in mitochondrial activity.[4]
Succinate Dehydrogenase (Complex II) ActivityEthanol-treated isolated pancreatic mitochondria100, 500, 1000 µMSignificant reversal of ethanol-induced decrease in activity.[8][9]

Experimental Protocols

The following protocols are designed to assess the protective effects of crocin on mitochondrial respiration using two common platforms: the Seahorse XF Analyzer and the Oroboros O2k High-Resolution Respirometer. These protocols assume a pre-treatment with crocin to evaluate its ability to mitigate mitochondrial dysfunction induced by a stressor of choice (e.g., high glucose, a specific toxin).

Protocol 1: Assessing the Protective Effect of Crocin on Mitochondrial Respiration in Intact Cells using the Seahorse XF Analyzer

This protocol is adapted from standard Seahorse XF Cell Mito Stress Test procedures.

1. Cell Culture and Crocin Pre-treatment: a. Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. b. Allow cells to adhere overnight. c. The following day, treat the cells with various concentrations of crocin (e.g., based on cytotoxicity data or literature) for a specified duration (e.g., 24 hours). Include a vehicle control group. d. Concurrently, prepare a set of wells that will be treated with the mitochondrial stressor alone and another set that will be co-treated with the stressor and crocin.

2. Seahorse XF Plate and Cartridge Preparation: a. On the day of the assay, hydrate a Seahorse XF sensor cartridge in Seahorse XF Calibrant at 37°C in a non-CO2 incubator for at least 4 hours (or overnight). b. Replace the cell culture medium with pre-warmed Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine. Ensure the final volume is appropriate for the assay. c. Place the cell plate in a 37°C non-CO2 incubator for 1 hour to allow for temperature and pH equilibration. d. Load the injector ports of the hydrated sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, and a mixture of Rotenone/Antimycin A) at the desired final concentrations.

3. Seahorse XF Mito Stress Test: a. Calibrate the Seahorse XF Analyzer. b. Following calibration, replace the calibrant plate with the cell plate and initiate the assay. c. The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the mitochondrial inhibitors to determine key parameters of mitochondrial function: ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

4. Data Analysis: a. Normalize the OCR data to cell number or protein concentration. b. Compare the mitochondrial respiration parameters between the different treatment groups (control, crocin alone, stressor alone, and stressor + crocin). c. Analyze for statistically significant differences to determine if crocin pre-treatment ameliorates the stressor-induced mitochondrial dysfunction.

Seahorse_Workflow cluster_prep Day 1-2: Preparation cluster_assay Day 3: Assay cluster_analysis Data Analysis A Seed Cells in Seahorse Plate B Crocin Pre-treatment (e.g., 24h) A->B C Induce Mitochondrial Stress (optional, co-treatment) B->C D Prepare Seahorse Cartridge & Plate C->D E Run Seahorse XF Mito Stress Test D->E F Normalize OCR Data E->F G Compare Treatment Groups F->G H Statistical Analysis G->H

Experimental workflow for Seahorse XF Mito Stress Test with Crocin.

Protocol 2: Investigating Crocin's Protective Effect on Mitochondrial Respiration in Permeabilized Cells or Isolated Mitochondria using the Oroboros O2k

This protocol utilizes a Substrate-Uncoupler-Inhibitor Titration (SUIT) protocol to dissect the effects of crocin on different parts of the electron transport chain.

1. Sample Preparation and Pre-treatment: a. Isolated Mitochondria: Isolate mitochondria from cells or tissues of interest using standard differential centrifugation methods. Pre-incubate a subset of the isolated mitochondria with crocin at various concentrations for a defined period (e.g., 30-60 minutes) on ice. b. Permeabilized Cells: Harvest cultured cells and permeabilize the plasma membrane with a suitable detergent (e.g., digitonin) while keeping the mitochondrial membranes intact. Pre-treat a subset of the cells with crocin before or after permeabilization.

2. O2k Setup and Calibration: a. Calibrate the polarographic oxygen sensors of the O2k at air saturation in the desired respiration medium (e.g., MiR05). b. Add the prepared mitochondrial or permeabilized cell suspension to the O2k chambers.

3. SUIT Protocol: a. After a stable baseline oxygen flux is established, initiate the SUIT protocol. A common SUIT protocol to assess different respiratory states is as follows: i. Complex I-linked Respiration: Add substrates for Complex I (e.g., pyruvate, glutamate, and malate) followed by ADP to measure oxidative phosphorylation (OXPHOS) capacity. ii. Electron Transfer (ET) Capacity: Titrate an uncoupler (e.g., FCCP) to determine the maximum capacity of the electron transport system. iii. Complex II-linked Respiration: Inhibit Complex I with rotenone and then add a Complex II substrate (e.g., succinate). iv. Complex IV Activity: Inhibit Complex III with antimycin A and then provide electrons directly to Complex IV using ascorbate and TMPD. Finally, inhibit Complex IV with azide or cyanide to determine residual oxygen consumption.

4. Data Analysis: a. Calculate the oxygen consumption rates for each respiratory state. b. Compare the respiratory capacities of the crocin-treated samples to the control samples. c. Determine if crocin pre-treatment leads to a preservation of respiratory function in the presence of a mitochondrial stressor (if applicable).

O2k_Workflow cluster_prep Preparation cluster_assay O2k Assay cluster_analysis Data Analysis A Isolate Mitochondria or Permeabilize Cells B Crocin Pre-treatment A->B C Calibrate O2k & Add Sample B->C D Execute SUIT Protocol C->D E Calculate OCR for Each Respiratory State D->E F Compare Crocin-treated vs. Control E->F

Workflow for Oroboros O2k high-resolution respirometry with Crocin.

Signaling Pathway Visualization

The protective effects of crocin on mitochondria are often linked to the mitigation of oxidative stress and the modulation of apoptotic pathways. The following diagram illustrates a simplified, hypothetical signaling pathway based on current understanding.

Crocin_Signaling cluster_stress Cellular Stressors cluster_crocin Intervention cluster_cellular Cellular Response Stressor e.g., High Glucose, Toxins ROS Increased ROS Production Stressor->ROS Crocin Crocin Crocin->ROS Inhibits Mito_Dysfunction Mitochondrial Dysfunction Crocin->Mito_Dysfunction Prevents ROS->Mito_Dysfunction Apoptosis Apoptosis Mito_Dysfunction->Apoptosis

Hypothesized signaling pathway of Crocin's protective effects.

Conclusion

Crocin presents a promising natural compound for the protection of mitochondrial function against various cellular stressors. The protocols provided herein offer a framework for researchers to investigate and quantify the protective effects of crocin on mitochondrial respiration. While direct modulatory effects of crocin on the electron transport chain require further investigation, its established antioxidant and protective properties make it a valuable tool in the study of mitochondrial physiology and pathology. Future research should aim to elucidate the precise molecular targets of crocin within the mitochondria and to determine if it has any direct, acute effects on respiratory chain activity.

References

Application Notes and Protocols for Crocacin D in Seahorse XF Analyzer Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Crocacin D, a potent inhibitor of mitochondrial electron transport chain (ETC) complex III, in conjunction with the Agilent Seahorse XF Analyzer. This document outlines the experimental workflow, data interpretation, and expected outcomes when assessing the impact of this compound on cellular metabolism.

Introduction

This compound is a myxobacterial metabolite that has been identified as a specific inhibitor of the bc1-segment of complex III in the mitochondrial electron transport chain.[1] This inhibition blocks the transfer of electrons from ubiquinol to cytochrome c, thereby disrupting mitochondrial respiration and ATP production. The Agilent Seahorse XF Analyzer is a powerful tool for real-time measurement of key indicators of mitochondrial respiration and glycolysis, namely the Oxygen Consumption Rate (OCR) and the Extracellular Acidification Rate (ECAR).[2][3] By using this compound in a Seahorse XF assay, researchers can investigate the cellular bioenergetic response to complex III inhibition, providing insights into mitochondrial function, metabolic reprogramming, and potential therapeutic applications of this compound.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its effect by binding to complex III of the electron transport chain, which is a critical component of oxidative phosphorylation. The following diagram illustrates the inhibitory action of this compound.

CrocacinD_ETC_Inhibition cluster_Inhibitor ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome C ComplexIII->CytC e- ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- ATPSynthase ATP Synthase (Complex V) ComplexIV->ATPSynthase H+ gradient CrocacinD This compound CrocacinD->ComplexIII Inhibition

Figure 1: Inhibition of Electron Transport Chain by this compound.

Experimental Protocol: Seahorse XF Cell Mito Stress Test with this compound

This protocol is adapted from the standard Agilent Seahorse XF Cell Mito Stress Test protocol and is intended for use with adherent cell lines. Optimization of cell seeding density and compound concentrations is recommended for each cell type.

Materials:

  • Agilent Seahorse XF Analyzer (e.g., XFe96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required for the specific cell line)

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Oligomycin (ATP synthase inhibitor)

  • Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (uncoupling agent)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Adherent cells of interest

Experimental Workflow:

The following diagram outlines the key steps of the Seahorse XF experiment with this compound.

Seahorse_Workflow cluster_Day1 Day 1: Cell Seeding cluster_Day2 Day 2: Assay Preparation and Execution cluster_AssaySteps Seahorse XF Assay Sequence SeedCells Seed cells in Seahorse XF Cell Culture Microplate Hydrate Hydrate sensor cartridge with Seahorse XF Calibrant PrepareMedia Prepare assay medium and compound plate (this compound, Oligomycin, FCCP, Rotenone/Antimycin A) Hydrate->PrepareMedia ChangeMedia Replace cell culture medium with assay medium PrepareMedia->ChangeMedia Equilibrate Equilibrate cells in a non-CO2 incubator at 37°C ChangeMedia->Equilibrate RunAssay Load plate into Seahorse XF Analyzer and start the assay Equilibrate->RunAssay Basal Measure Basal Respiration RunAssay->Basal InjectCrocacinD Inject this compound Basal->InjectCrocacinD MeasureCrocacinD Measure response to Complex III inhibition InjectCrocacinD->MeasureCrocacinD InjectOligo Inject Oligomycin MeasureCrocacinD->InjectOligo MeasureOligo Measure ATP-linked respiration InjectOligo->MeasureOligo InjectFCCP Inject FCCP MeasureOligo->InjectFCCP MeasureFCCP Measure maximal respiration InjectFCCP->MeasureFCCP InjectRotA Inject Rotenone/Antimycin A MeasureFCCP->InjectRotA MeasureRotA Measure non-mitochondrial respiration InjectRotA->MeasureRotA

Figure 2: Experimental workflow for Seahorse XF assay with this compound.

Procedure:

  • Cell Seeding (Day 1):

    • Seed cells into a Seahorse XF Cell Culture Microplate at a predetermined optimal density.

    • Allow cells to adhere and grow overnight in a standard CO2 incubator at 37°C.

  • Assay Preparation (Day 2):

    • Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.

    • Prepare the assay medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine. Warm to 37°C.

    • Prepare a compound plate with the desired concentrations of this compound, oligomycin, FCCP, and rotenone/antimycin A. It is recommended to perform a dose-response curve for this compound to determine the optimal concentration.

  • Assay Execution (Day 2):

    • Remove the cell culture medium from the microplate and wash twice with the pre-warmed assay medium.

    • Add the final volume of assay medium to each well.

    • Place the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

    • Load the sensor cartridge and cell plate into the Seahorse XF Analyzer.

    • Program the instrument to perform the following injection sequence:

      • Baseline: Measure basal OCR and ECAR.

      • Injection 1: Inject this compound.

      • Measurement 1: Measure the OCR and ECAR response to this compound.

      • Injection 2: Inject oligomycin.

      • Measurement 2: Measure ATP-linked respiration.

      • Injection 3: Inject FCCP.

      • Measurement 3: Measure maximal respiration.

      • Injection 4: Inject rotenone/antimycin A.

      • Measurement 4: Measure non-mitochondrial respiration.

Data Presentation and Interpretation

The primary outputs of the Seahorse XF assay are OCR and ECAR. The following table summarizes the expected quantitative data from a hypothetical experiment using this compound on a cancer cell line.

ParameterControl (Vehicle)This compound (1 µM)
Basal OCR (pmol/min) 150 ± 10148 ± 12
OCR after this compound (pmol/min) 145 ± 1145 ± 5
ATP-linked OCR (pmol/min) 100 ± 85 ± 2
Maximal OCR (pmol/min) 300 ± 2548 ± 6
Spare Respiratory Capacity (pmol/min) 150 ± 203 ± 2
Non-mitochondrial OCR (pmol/min) 40 ± 442 ± 5
Basal ECAR (mpH/min) 60 ± 562 ± 6
ECAR after this compound (mpH/min) 61 ± 585 ± 7

Interpretation of Results:

  • Basal OCR: The initial oxygen consumption rate of the cells before any additions.

  • OCR after this compound: A significant drop in OCR is expected after the injection of this compound, demonstrating its inhibitory effect on complex III and mitochondrial respiration.

  • ATP-linked OCR: This is the portion of basal respiration used for ATP synthesis. As this compound severely limits electron transport, the subsequent addition of oligomycin will have a minimal effect on the already inhibited OCR.

  • Maximal OCR: After the addition of the uncoupler FCCP, control cells will exhibit a significant increase in OCR, representing their maximal respiratory capacity. In contrast, cells treated with this compound will show no significant increase, as the electron transport chain is already blocked.

  • Spare Respiratory Capacity: This is the difference between maximal and basal respiration and represents the cell's ability to respond to increased energy demand. This compound is expected to eliminate the spare respiratory capacity.

  • Non-mitochondrial OCR: This is the oxygen consumption that persists after the complete inhibition of mitochondrial respiration and is attributed to cytosolic enzymes. This should be similar between control and this compound-treated cells.

  • ECAR: An increase in the extracellular acidification rate after this compound treatment is anticipated. This indicates a compensatory shift towards glycolysis to meet the cell's energy demands when oxidative phosphorylation is inhibited.

Conclusion

The use of this compound in Seahorse XF Analyzer experiments provides a robust method for investigating the consequences of mitochondrial complex III inhibition on cellular bioenergetics. This approach can be valuable for studying mitochondrial dysfunction in various disease models, screening for compounds that modulate mitochondrial activity, and understanding the metabolic adaptations of cells to respiratory chain inhibitors. Careful experimental design and data interpretation are crucial for obtaining meaningful and reproducible results.

References

Standard Operating Procedure for Crocacin D Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Crocacin D is a natural product that has demonstrated potent antifungal and cytotoxic activities. Its primary mechanism of action is the inhibition of the mitochondrial electron transport chain at complex III (the bc1-segment). This disruption of mitochondrial respiration leads to a cascade of cellular events culminating in cell death. This document provides a detailed standard operating procedure (SOP) for assessing the cytotoxicity of this compound in vitro, including protocols for determining cell viability and investigating the induction of apoptosis.

Data Presentation

Due to the limited availability of specific IC50 values for this compound in the public domain, this section provides data for a closely related compound, 2-O-β-glucopyranosil cucurbitacin D, to offer a preliminary indication of potency. It is crucial to determine the IC50 of this compound empirically for each cell line of interest.

Table 1: Cytotoxic Activity of a Cucurbitacin D Derivative

CompoundCell LineAssayIC50 (µg/mL)Citation
2-O-β-glucopyranosil cucurbitacin DMCF-7 (Human Breast Adenocarcinoma)MTT19.913[1]
2-O-β-glucopyranosil cucurbitacin DHCT-116 (Human Colon Carcinoma)MTT0.002[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). A preliminary experiment is recommended to determine the optimal concentration range.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

    • Treat the cells with this compound at concentrations around the predetermined IC50 value for the desired time period (e.g., 24 or 48 hours).

    • Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Collect both the supernatant and adherent cells to include apoptotic bodies.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use appropriate controls for setting compensation and gates: unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualizations

experimental_workflow cluster_viability Cell Viability Assay (MTT) cluster_apoptosis Apoptosis Assay (Annexin V/PI) seed_viability Seed Cells in 96-well Plate treat_viability Treat with this compound seed_viability->treat_viability add_mtt Add MTT Reagent treat_viability->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_viability Measure Absorbance solubilize->read_viability analyze_viability Calculate IC50 read_viability->analyze_viability seed_apoptosis Seed Cells in 6-well Plate treat_apoptosis Treat with this compound seed_apoptosis->treat_apoptosis harvest_stain Harvest & Stain with Annexin V/PI treat_apoptosis->harvest_stain analyze_flow Analyze by Flow Cytometry harvest_stain->analyze_flow interpret_apoptosis Quantify Apoptotic Cells analyze_flow->interpret_apoptosis

Caption: Experimental workflow for this compound cytotoxicity testing.

signaling_pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol CrocacinD This compound ComplexIII Complex III (bc1 complex) CrocacinD->ComplexIII Inhibits ETC Electron Transport Chain ROS ↑ Reactive Oxygen Species (ROS) ETC->ROS MMP ↓ Mitochondrial Membrane Potential ETC->MMP CytoC Cytochrome c Release MMP->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols: Crocacin D for Fungal Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocacins are a class of natural products isolated from myxobacteria, notably from the genus Chondromyces. Among them, Crocacin D has emerged as a compound of significant interest due to its potent antifungal and cytotoxic properties. These application notes provide an overview of the effective concentration of this compound for fungal inhibition, detail relevant experimental protocols, and illustrate the underlying mechanism of action.

This compound, a polyketide-derived enamide, exerts its antifungal effect primarily through the inhibition of mitochondrial respiration, a critical process for fungal viability and pathogenesis. This document serves as a guide for researchers investigating the antifungal potential of this compound, offering standardized protocols and data presentation formats to facilitate experimental design and data interpretation.

Data Presentation: Efficacy of this compound

While this compound is recognized as a potent antifungal agent, specific Minimum Inhibitory Concentration (MIC) values from publicly available literature are not extensively documented. The following tables are provided as templates for researchers to systematically record and compare their experimental data when determining the antifungal efficacy of this compound against various fungal species.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Yeast Pathogens

Fungal SpeciesStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansATCC 90028[Insert Data][Insert Data]
Candida glabrataATCC 90030[Insert Data][Insert Data]
Candida parapsilosisATCC 22019[Insert Data][Insert Data]
Cryptococcus neoformansATCC 208821[Insert Data][Insert Data]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Filamentous Fungi (Molds)

Fungal SpeciesStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Aspergillus fumigatusATCC 204305[Insert Data][Insert Data]
Aspergillus flavusATCC 204304[Insert Data][Insert Data]
Fusarium solaniATCC 36031[Insert Data][Insert Data]
Rhizopus oryzaeATCC 10404[Insert Data][Insert Data]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against yeast and filamentous fungi.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well, flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal inoculum, standardized to the appropriate concentration

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and reservoirs

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a 2-fold serial dilution of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected based on preliminary screening.

  • Inoculum Preparation:

    • For Yeasts: Grow the yeast strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the wells.

    • For Molds: Grow the mold on Potato Dextrose Agar (PDA) until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI-1640.

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL.

  • Controls:

    • Growth Control: Include wells with 100 µL of RPMI-1640 and 100 µL of the fungal inoculum (no drug).

    • Sterility Control: Include wells with 200 µL of RPMI-1640 only (no drug, no inoculum).

    • Solvent Control: If the this compound stock is dissolved in a solvent, include wells with the highest concentration of the solvent used and the fungal inoculum to ensure it does not inhibit fungal growth.

  • Incubation:

    • Incubate the plates at 35°C. The incubation period will vary depending on the fungus: 24-48 hours for most yeasts and 48-72 hours for most molds, or until sufficient growth is observed in the growth control wells.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the growth control. This can be determined visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader.

Protocol 2: Mitochondrial Respiration Inhibition Assay

This assay helps to confirm the mechanism of action of this compound by measuring its effect on the oxygen consumption rate (OCR) of fungal cells.

Materials:

  • Seahorse XF Analyzer (or similar instrument for measuring cellular respiration)

  • Fungal cells (e.g., Saccharomyces cerevisiae as a model organism)

  • Assay medium (e.g., non-buffered DMEM or specific fungal respiration medium)

  • This compound

  • Mitochondrial inhibitors (e.g., antimycin A, rotenone, oligomycin, FCCP)

  • 96-well cell culture microplates compatible with the Seahorse analyzer

Procedure:

  • Cell Seeding:

    • Seed the fungal cells into the wells of the Seahorse microplate at an optimized density and allow them to attach or form a monolayer.

  • Drug Treatment:

    • Replace the growth medium with the assay medium containing different concentrations of this compound. Include untreated control wells.

  • Mitochondrial Stress Test:

    • Perform a mitochondrial stress test by sequentially injecting mitochondrial inhibitors:

      • Oligomycin: Inhibits ATP synthase (Complex V), allowing for the measurement of ATP-linked respiration.

      • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential, revealing the maximal respiration rate.

      • Rotenone/Antimycin A: Inhibitors of Complex I and Complex III, respectively, which shut down mitochondrial respiration and reveal non-mitochondrial oxygen consumption.

  • Data Analysis:

    • The Seahorse analyzer software will calculate the OCR in real-time. Analyze the data to determine the effect of this compound on basal respiration, ATP production, maximal respiration, and spare respiratory capacity. A significant decrease in these parameters in the presence of this compound indicates inhibition of mitochondrial respiration.

Visualization of Pathways and Workflows

Signaling Pathway: Inhibition of Fungal Mitochondrial Respiration

This compound is known to target the mitochondrial electron transport chain (ETC), a key pathway for cellular energy production in fungi. The following diagram illustrates the general structure of the fungal ETC and indicates the likely point of inhibition by this compound.

Fungal_Mitochondrial_Respiration cluster_matrix Inner Mitochondrial Membrane cluster_space ComplexI Complex I (NADH Dehydrogenase) UQ UQ ComplexI->UQ e⁻ Protons_out1 H⁺ ComplexI->Protons_out1 ComplexII Complex II (Succinate Dehydrogenase) ComplexII->UQ e⁻ ComplexIII Complex III (Cytochrome bc1) CytC Cyt c ComplexIII->CytC e⁻ Protons_out3 H⁺ ComplexIII->Protons_out3 ComplexIV Complex IV (Cytochrome c Oxidase) O2 O₂ ComplexIV->O2 Protons_out4 H⁺ ComplexIV->Protons_out4 ATPSynthase ATP Synthase (Complex V) ATP ATP ATPSynthase->ATP UQ->ComplexIII e⁻ CytC->ComplexIV e⁻ Intermembrane_Space Intermembrane Space Matrix Mitochondrial Matrix NADH NADH NADH->ComplexI e⁻ Succinate Succinate Succinate->ComplexII e⁻ H2O H₂O ADP ADP + Pi ADP->ATPSynthase Protons_in H⁺ Protons_in->ATPSynthase CrocacinD This compound Inhibition Inhibition CrocacinD->Inhibition Inhibition->ComplexIII

Caption: Fungal Mitochondrial Electron Transport Chain and Site of this compound Inhibition.

Experimental Workflow: Broth Microdilution MIC Assay

The following diagram outlines the key steps in performing a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow start Start prep_drug Prepare Serial Dilutions of this compound in 96-well Plate start->prep_drug inoculate Inoculate Plate with Fungal Suspension prep_drug->inoculate prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculate controls Set Up Controls (Growth, Sterility, Solvent) inoculate->controls incubate Incubate Plate (35°C, 24-72h) controls->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC (Lowest concentration with ≥50% inhibition) read_results->determine_mic end End determine_mic->end

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC).

Disclaimer

This document is intended for research purposes only. The protocols described are general guidelines and may require optimization for specific fungal strains and laboratory conditions. All experiments should be conducted in accordance with institutional safety policies and guidelines.

Application Notes and Protocols for Cell-Based Functional Assays Using Crocacin D as an Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocacin D is a naturally occurring compound isolated from myxobacteria, recognized for its potent cytotoxic and antifungal activities. Its primary mechanism of action is the inhibition of the mitochondrial electron transport chain at the bc1-segment, also known as complex III.[1] This targeted disruption of mitochondrial respiration leads to a cascade of cellular events, including decreased ATP production, increased production of reactive oxygen species (ROS), and ultimately, the induction of apoptosis. These characteristics make this compound a valuable tool for studying mitochondrial function and for investigating potential therapeutic strategies that target cellular metabolism.

These application notes provide detailed protocols for utilizing this compound as an inhibitor in a variety of cell-based functional assays. The methodologies described herein are designed to enable researchers to effectively characterize the cytotoxic and pro-apoptotic effects of this compound and other mitochondrial inhibitors.

Data Presentation

The publicly available quantitative data for this compound is currently limited. The following tables provide a template for organizing experimental data generated using the protocols provided.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineAssay TypeThis compound Concentration (µM)Incubation Time (hours)IC50 (µM)
e.g., HeLaMTT0.1, 1, 10, 50, 10024, 48, 72Data to be determined
e.g., A549CellTiter-Glo0.1, 1, 10, 50, 10024, 48, 72Data to be determined
e.g., JurkatTrypan Blue0.1, 1, 10, 50, 10024, 48, 72Data to be determined

Table 2: Apoptosis Induction by this compound

Cell LineAssay TypeThis compound Concentration (µM)Incubation Time (hours)% Apoptotic Cells (Annexin V+)
e.g., HeLaAnnexin V/PI Staining1, 10, 5024Data to be determined
e.g., A549Caspase-Glo 3/71, 10, 5024Data to be determined

Mandatory Visualizations

cluster_0 Mitochondrial Electron Transport Chain cluster_1 Mitochondrial Electron Transport Chain Complex I Complex I Coenzyme Q Coenzyme Q Complex I->Coenzyme Q e- Complex III Complex III Coenzyme Q->Complex III e- Complex II Complex II Complex II->Coenzyme Q e- Cytochrome c Cytochrome c Complex III->Cytochrome c e- Complex IV Complex IV Cytochrome c->Complex IV e- O2 O2 Complex IV->O2 e- H2O H2O O2->H2O Reduction This compound This compound This compound->Complex III Inhibition cluster_workflow Experimental Workflow: Cell Viability (MTT) Assay start Seed cells in 96-well plate treat Treat cells with varying concentrations of this compound start->treat incubate Incubate for 24, 48, or 72 hours treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data to determine IC50 read->analyze cluster_logic Logical Relationship of Assay Results High Absorbance High Absorbance High Cell Viability High Cell Viability High Absorbance->High Cell Viability Indicates Low Absorbance Low Absorbance Low Cell Viability Low Cell Viability Low Absorbance->Low Cell Viability Indicates No Inhibition No Inhibition High Cell Viability->No Inhibition Suggests Inhibition by this compound Inhibition by this compound Low Cell Viability->Inhibition by this compound Suggests

References

Application Notes and Protocols: Measuring Changes in Mitochondrial Membrane Potential with Crocacin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and a key parameter in cellular bioenergetics. This electrochemical gradient across the inner mitochondrial membrane is generated by the electron transport chain (ETC) and is essential for ATP synthesis. A disruption in ΔΨm is an early hallmark of mitochondrial dysfunction and a pivotal event in the intrinsic pathway of apoptosis. Consequently, the modulation of ΔΨm by novel compounds is of significant interest in drug discovery and toxicology.

Crocacin D is a myxobacterial metabolite that has been identified as an inhibitor of the mitochondrial electron transport chain. Specifically, it is reported to block electron transport at Complex III (the bc1-segment).[1] Inhibition at this stage is expected to disrupt the proton gradient, leading to a decrease or "collapse" of the mitochondrial membrane potential. This application note provides detailed protocols for measuring changes in ΔΨm using common fluorescent probes, with this compound as an example of a potential mitochondrial depolarizing agent.

Mechanism of Action: this compound and Mitochondrial Depolarization

The mitochondrial electron transport chain consists of a series of protein complexes that transfer electrons, ultimately leading to the reduction of oxygen to water. This process is coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space, creating the electrochemical gradient that constitutes the ΔΨm.

This compound is understood to inhibit Complex III of this chain.[1] By blocking the transfer of electrons from ubiquinol to cytochrome c, it effectively halts the proton-pumping activity of Complex III.[2] This leads to a failure to maintain the proton gradient, resulting in the depolarization of the inner mitochondrial membrane. This collapse of ΔΨm can trigger downstream events, including the opening of the mitochondrial permeability transition pore (mPTP), release of cytochrome c, and subsequent activation of caspases, leading to apoptosis.

Complex_I Complex I (NADH Dehydrogenase) Q Coenzyme Q Complex_I->Q e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q e- Complex_III Complex III (Cytochrome bc1) Q->Complex_III e- CytC Cytochrome C Complex_III->CytC e- Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV e- Protons_IMS H+ Gradient (Intermembrane Space) ATP_Synthase ATP Synthase Protons_IMS->ATP_Synthase ΔΨm Matrix Mitochondrial Matrix ATP_Synthase->Matrix ATP Production CrocacinD This compound CrocacinD->Complex_III Inhibition

Caption: Proposed mechanism of this compound-induced mitochondrial membrane potential collapse.

Data Presentation

Table 1: Dose-Response of this compound on Mitochondrial Membrane Potential using JC-1 Assay

Treatment GroupThis compound Conc. (µM)Red Fluorescence (Ex/Em ~585/590 nm)Green Fluorescence (Ex/Em ~514/529 nm)Red/Green Fluorescence Ratio% Change in ΔΨm vs. Vehicle
Vehicle Control0 (e.g., 0.1% DMSO)0%
This compound0.1
This compound1
This compound10
This compound50
This compound100
Positive Controle.g., 50 µM CCCP

Table 2: Time-Course of this compound on Mitochondrial Membrane Potential using TMRM Assay

Treatment GroupIncubation Time (hours)TMRM Fluorescence Intensity (Ex/Em ~549/575 nm)% of Vehicle Control Fluorescence
Vehicle Control1100%
This compound (e.g., 10 µM)1
Vehicle Control6100%
This compound (e.g., 10 µM)6
Vehicle Control12100%
This compound (e.g., 10 µM)12
Vehicle Control24100%
This compound (e.g., 10 µM)24
Positive Control (e.g., 10 µM FCCP for 10 min)N/A

Experimental Workflow

The general workflow for assessing the effect of a test compound like this compound on mitochondrial membrane potential involves cell culture, treatment, staining with a fluorescent probe, and subsequent analysis by fluorescence microscopy, flow cytometry, or a plate reader.

cluster_Analysis Data Acquisition & Analysis Start Seed Cells in appropriate culture vessel Culture Culture cells to desired confluency (e.g., 24-48h) Start->Culture Treat Treat cells with this compound (dose-response or time-course) and controls (vehicle, CCCP/FCCP) Culture->Treat Stain Incubate with ΔΨm-sensitive dye (e.g., JC-1 or TMRM) Treat->Stain Wash Wash cells to remove excess dye Stain->Wash Microscopy Fluorescence Microscopy (Qualitative/Semi-quantitative) Wash->Microscopy Flow Flow Cytometry (Quantitative) Wash->Flow PlateReader Plate Reader (High-throughput quantitative) Wash->PlateReader Analyze Analyze data: - Calculate Red/Green ratio (JC-1) - Quantify fluorescence intensity (TMRM) - Compare treated vs. controls Microscopy->Analyze Flow->Analyze PlateReader->Analyze

Caption: General experimental workflow for measuring changes in mitochondrial membrane potential.

Experimental Protocols

Protocol 1: JC-1 Assay for Mitochondrial Membrane Potential

The JC-1 dye is a ratiometric probe that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

Materials:

  • JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide)

  • DMSO

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Black, clear-bottom 96-well plates (for plate reader/microscopy) or 6-well plates (for flow cytometry)

  • This compound

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) or FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

  • Fluorescence microscope, flow cytometer, or fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 1-5 mM stock solution of JC-1 in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a 10 mM stock solution of CCCP or FCCP in DMSO.

  • Cell Seeding:

    • Seed cells in the appropriate culture vessel and allow them to adhere and grow to 70-80% confluency.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in pre-warmed cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

    • Incubate for the desired period (e.g., 1, 6, 12, or 24 hours) at 37°C and 5% CO2.

  • JC-1 Staining:

    • Towards the end of the treatment period, prepare a JC-1 staining solution by diluting the JC-1 stock solution to a final concentration of 1-10 µM in pre-warmed cell culture medium. The optimal concentration should be determined empirically for your cell type.

    • For the positive control, treat a set of cells with 50 µM CCCP for 5-10 minutes at 37°C.

    • Remove the treatment medium and add the JC-1 staining solution to all wells.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing and Analysis:

    • Remove the staining solution and wash the cells 1-2 times with pre-warmed PBS or cell culture medium.

    • Add fresh pre-warmed medium or PBS for analysis.

    • For Fluorescence Microscopy: Observe cells immediately. Healthy cells will show punctate red mitochondrial staining (J-aggregates). Apoptotic or depolarized cells will show diffuse green fluorescence (JC-1 monomers).

    • For Flow Cytometry: Scrape or trypsinize cells, wash with PBS, and resuspend in PBS. Analyze immediately. Healthy cells will be high in the FL2 channel (red), while depolarized cells will shift to the FL1 channel (green).

    • For Fluorescence Plate Reader: Measure fluorescence intensity for both J-aggregates (Ex/Em = 535/590 nm) and JC-1 monomers (Ex/Em = 485/530 nm).

  • Data Interpretation:

    • Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a drop in mitochondrial membrane potential.

Protocol 2: TMRM/TMRE Assay for Mitochondrial Membrane Potential

Tetramethylrhodamine, methyl ester (TMRM) and tetramethylrhodamine, ethyl ester (TMRE) are cell-permeant, cationic fluorescent dyes that accumulate in active mitochondria with intact membrane potentials. A decrease in ΔΨm results in a reduced accumulation of the dye and thus a decrease in fluorescence intensity.

Materials:

  • TMRM or TMRE

  • DMSO

  • Cell culture medium

  • PBS or HBSS

  • This compound

  • FCCP or CCCP

  • Fluorescence microscope, flow cytometer, or fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of TMRM or TMRE in DMSO. Aliquot and store at -20°C, protected from light.

    • Prepare stock solutions of this compound and FCCP/CCCP as described in Protocol 1.

  • Cell Seeding:

    • Seed cells and allow them to grow as described in Protocol 1.

  • Treatment and Staining:

    • Prepare medium containing the desired concentrations of this compound.

    • Prepare a TMRM/TMRE staining solution by diluting the stock to a final concentration of 20-500 nM in pre-warmed cell culture medium. The optimal concentration is cell-type dependent and should be low enough to avoid quenching effects.

    • Add the TMRM/TMRE staining solution to the cells and incubate for 20-30 minutes at 37°C.

    • After the initial dye loading, add the medium containing this compound (also containing the same concentration of TMRM/TMRE to maintain equilibrium) and incubate for the desired treatment time.

    • For a positive control, add FCCP (e.g., 10 µM final concentration) for the last 5-10 minutes of incubation.

  • Analysis:

    • For Live-Cell Imaging/Microscopy: Image the cells directly in the presence of the dye and treatment compounds. A decrease in mitochondrial fluorescence intensity over time or compared to the vehicle control indicates depolarization.

    • For Flow Cytometry/Plate Reader: After incubation, wash the cells once with pre-warmed PBS. Resuspend in PBS or medium and analyze immediately.

    • Measure fluorescence using an appropriate filter set (e.g., TRITC or Rhodamine; Ex/Em ≈ 549/575 nm).

  • Data Interpretation:

    • A decrease in the fluorescence intensity of TMRM or TMRE in the treated cells compared to the vehicle control indicates a loss of mitochondrial membrane potential.

Conclusion and Recommendations

The protocols detailed above provide robust methods for assessing the impact of compounds like this compound on mitochondrial membrane potential. Given its mechanism as a Complex III inhibitor, it is hypothesized that this compound will induce a dose- and time-dependent decrease in ΔΨm.

Recommendations for Researchers:

  • Optimization: It is critical to optimize dye concentrations, loading times, and cell densities for each specific cell line to ensure a linear and non-quenching signal.

  • Pilot Studies: Before conducting large-scale experiments, perform pilot studies with this compound to determine its effective concentration range and the time required to observe an effect.

  • Controls: Always include both a vehicle control (to account for solvent effects) and a positive control for depolarization (e.g., CCCP or FCCP) to validate the assay's performance.

  • Multiparametric Analysis: Since a drop in ΔΨm is an early event in apoptosis, consider combining these assays with downstream markers of cell death, such as Annexin V/PI staining or caspase activity assays, to gain a more comprehensive understanding of the compound's cellular effects.

References

Application Notes and Protocols for Studying the Apoptotic Effects of Crocacin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework to investigate the pro-apoptotic potential of Crocacin D, a compound with limited currently available data on its specific effects on apoptosis. The following protocols are established methods for assessing programmed cell death and can be adapted to study the effects of this novel agent.

Introduction

Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. Therefore, compounds that can modulate apoptosis are of significant interest in drug discovery and development. This compound's potential to induce apoptosis can be systematically evaluated using a series of well-defined in vitro assays. This document outlines the experimental design, detailed protocols, and data presentation strategies to characterize the apoptotic effects of this compound on a selected cancer cell line.

Experimental Workflow

The overall experimental design follows a logical progression from determining cytotoxicity to elucidating the underlying apoptotic pathways.

Caption: Experimental workflow for this compound apoptosis studies.

Data Presentation

Quantitative data from the experiments should be summarized for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound

Cell LineTreatment Duration (hours)IC50 (µM)
[e.g., HeLa]24[Value]
48[Value]
72[Value]

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

Treatment GroupConcentration (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control0[Value][Value][Value]
This compound[IC50/2][Value][Value][Value]
This compound[IC50][Value][Value][Value]
This compound[2 x IC50][Value][Value][Value]
Positive Control[e.g., Staurosporine][Value][Value][Value]

Table 3: Relative Protein Expression from Western Blotting

Target ProteinTreatment GroupConcentration (µM)Fold Change (vs. Vehicle Control)
Cleaved Caspase-3This compound[IC50][Value]
Cleaved PARPThis compound[IC50][Value]
Bcl-2This compound[IC50][Value]
BaxThis compound[IC50][Value]

Table 4: Caspase Activity

CaspaseTreatment GroupConcentration (µM)Fold Increase in Activity (vs. Vehicle Control)
Caspase-3This compound[IC50][Value]
Caspase-8This compound[IC50][Value]
Caspase-9This compound[IC50][Value]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This assay determines the effect of this compound on cell viability by measuring the metabolic activity of mitochondria.[1][2][3]

Materials:

  • Cancer cell line of choice

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • DMSO (Dimethyl sulfoxide)

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6][7][8]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Treated and untreated cells

  • Flow cytometer

Protocol:

  • Treat cells with this compound at concentrations around the determined IC50 value for an appropriate time.

  • Harvest the cells (including supernatant for suspension cells) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.[5]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[4][5]

  • Add 400 µL of 1X Binding Buffer to each tube.[4]

  • Analyze the samples by flow cytometry within one hour.[4]

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.[9][10]

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bcl-2, Bax, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Protocol:

  • Lyse the treated and untreated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence detection system.

  • Analyze the band intensities and normalize to the loading control.

Caspase Activity Assays

These assays measure the activity of key executioner and initiator caspases.[11][12][13][14][15]

Materials:

  • Caspase-3, -8, and -9 colorimetric or fluorometric assay kits

  • Treated and untreated cells

  • Cell lysis buffer provided in the kit

  • Microplate reader

Protocol:

  • Treat cells with this compound at the desired concentrations and time points.

  • Lyse the cells according to the kit manufacturer's instructions.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-specific substrate (e.g., DEVD-pNA for caspase-3) to each well.[11]

  • Incubate the plate at 37°C for 1-2 hours.[11][15]

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[11]

  • Calculate the fold increase in caspase activity relative to the vehicle control.

Signaling Pathways

Understanding the potential molecular pathways affected by this compound is crucial. The two primary apoptosis pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptors (e.g., Fas, TNFR1) ProCasp8 Pro-Caspase-8 DeathReceptor->ProCasp8 DISC formation CrocacinD_ext This compound? CrocacinD_ext->DeathReceptor Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Mitochondria Mitochondria CytoC Cytochrome c Mitochondria->CytoC CrocacinD_int This compound? Bax Bax CrocacinD_int->Bax Bcl2 Bcl-2 CrocacinD_int->Bcl2 Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Apoptosome Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

Logical Relationships in Experimental Design

The sequence of experiments is designed to build upon previous results, providing a comprehensive understanding of this compound's apoptotic effects.

logical_relationships A Is this compound cytotoxic? B MTT Assay A->B C Yes B->C IC50 determined D No B->D No significant effect E Does it induce apoptosis? C->E M Stop/Re-evaluate D->M F Annexin V/PI Staining E->F G Yes F->G Apoptotic cells detected H Which pathway is involved? G->H I Western Blot (Bcl-2 family) Caspase-9 Assay H->I Intrinsic? J Western Blot (Caspase-8) Caspase-8 Assay H->J Extrinsic? K Is the execution pathway activated? I->K J->K L Western Blot (Cleaved Caspase-3, Cleaved PARP) Caspase-3 Assay K->L

Caption: Logical flow of the experimental design.

By following these detailed application notes and protocols, researchers can systematically investigate and characterize the apoptotic effects of this compound, contributing valuable knowledge to the field of cancer biology and drug development.

References

Crocacin D: Application Notes for Determining Optimal Treatment Duration in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crocacin D is a naturally occurring polyketide with recognized antifungal and cytotoxic properties.[1] Its primary mechanism of action is the inhibition of the mitochondrial electron transport chain at the level of the bc1 complex (Complex III).[2] This document provides application notes and generalized protocols to guide researchers in determining the optimal treatment duration of this compound for various in vitro experimental objectives. Due to the limited availability of specific quantitative data for this compound in the public domain, the following protocols and recommendations are based on its known mechanism of action and established methodologies for studying mitochondrial inhibitors.

Overview of this compound's Biological Activity

This compound, isolated from the myxobacterium Chondromyces crocatus, has demonstrated potent biological effects.[2]

  • Antifungal Activity: It effectively inhibits the growth of a wide range of yeasts and molds.[2]

  • Cytotoxic Activity: this compound exhibits high toxicity against mammalian cell lines, such as L929 mouse fibroblasts.[3]

  • Mechanism of Action: It functions as an inhibitor of the bc1 complex of the mitochondrial respiratory chain, which is crucial for ATP production and cell survival.[2]

Determining Optimal Treatment Duration: Key Considerations

The optimal treatment duration for this compound will depend on the specific research question and the experimental model. Key factors to consider include:

  • Cell Type: Different cell lines exhibit varying sensitivities to mitochondrial inhibitors.

  • Endpoint of the Assay: Short-term exposures may be sufficient to observe effects on mitochondrial respiration, while longer durations are necessary for assessing downstream events like apoptosis or cell cycle arrest.

  • Concentration of this compound: The effective concentration will influence the required treatment time.

Experimental Protocols

The following are generalized protocols that should be optimized for specific cell lines and experimental conditions.

Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the dose-response and time-course of this compound's cytotoxic effects.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations. For initial experiments, a broad range (e.g., 0.1 nM to 100 µM) is recommended.

  • Incubation: Incubate the plates for various durations (e.g., 6, 12, 24, 48, and 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis: Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) for each time point.

Apoptosis Assays

Inhibition of the mitochondrial electron transport chain is a known trigger for apoptosis.

Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with this compound at concentrations around the predetermined IC50 value for different time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting: Harvest the cells, including any floating cells in the medium.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation

Quantitative data from the above experiments should be summarized for clear comparison.

Table 1: Hypothetical Time-Dependent IC50 Values for this compound on L929 Fibroblasts

Treatment Duration (hours)IC50 (nM)
24150
4875
7240

Note: These are example values and must be determined experimentally.

Visualization of Pathways and Workflows

Experimental Workflow for Determining Optimal Treatment Duration

G cluster_0 Phase 1: Dose-Response Screening cluster_1 Phase 2: Time-Course Analysis cluster_2 Phase 3: Endpoint-Specific Optimization A Seed Cells in 96-well plates B Treat with broad range of this compound concentrations A->B C Incubate for a fixed time point (e.g., 24h) B->C D Perform MTT Assay C->D E Determine initial IC50 D->E G Treat with concentrations around the initial IC50 E->G F Seed Cells F->G H Incubate for multiple time points (6, 12, 24, 48, 72h) G->H I Perform MTT Assay at each time point H->I J Determine time-dependent IC50 values I->J K Select optimal concentration and duration based on desired endpoint J->K L Perform specific assays (e.g., Apoptosis, Cell Cycle) K->L M Analyze and interpret results L->M

Caption: Workflow for optimizing this compound treatment.

Postulated Signaling Pathway of this compound-Induced Apoptosis

G CrocacinD This compound ETC Mitochondrial Electron Transport Chain (Complex III) CrocacinD->ETC Inhibition MMP Loss of Mitochondrial Membrane Potential ETC->MMP ROS Increased ROS Production ETC->ROS CytoC Cytochrome c Release MMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptotic pathway.

Conclusion

The optimal treatment duration for this compound is a critical parameter that must be empirically determined for each experimental system. By systematically evaluating dose-response and time-course effects, researchers can establish appropriate conditions to investigate the biological consequences of mitochondrial electron transport chain inhibition by this potent natural product. The provided protocols and workflows offer a foundational approach for these investigations.

References

Application Note & Protocols: In Vivo Efficacy Testing of Crocacin D

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Crocacin D is a natural product derived from myxobacteria, recognized for its potent cytotoxic and antifungal properties.[1][2] Its primary mechanism of action involves the inhibition of the mitochondrial electron transport chain at the bc1-segment (Complex III), disrupting cellular energy production.[1] This activity makes this compound a compound of interest for oncology research. The following application notes provide a comprehensive framework for evaluating the in vivo efficacy, pharmacokinetics, and safety profile of this compound using established preclinical models. These protocols are designed to guide researchers in generating robust and reproducible data for assessing the therapeutic potential of this compound.

Part 1: Preclinical In Vivo Efficacy Study (Tumor Xenograft Model)

The tumor xenograft model is a cornerstone for evaluating the anti-cancer efficacy of a test compound in a living organism.[3][4] This section outlines the workflow and detailed protocols for establishing a tumor xenograft model and assessing the impact of this compound on tumor growth.

G Experimental Workflow for In Vivo Efficacy Study A Animal Acclimatization (e.g., BALB/c nude mice, 6-8 weeks old) C Subcutaneous Implantation of Tumor Cells A->C B Tumor Cell Culture (Select appropriate cancer cell line) B->C D Tumor Growth Monitoring (Wait for tumors to reach ~100-150 mm³) C->D ~7-14 days E Randomization & Grouping (e.g., Vehicle Control, this compound Low Dose, this compound High Dose) D->E F Treatment Administration (e.g., IP, IV, Oral) & Daily Monitoring (Tumor Volume, Body Weight, Health) E->F G Endpoint Reached (e.g., Tumor size limit or 21-28 days) F->G Treatment Period H Euthanasia & Sample Collection (Tumors, Blood, Organs) G->H I Data Analysis (Tumor Growth Inhibition, Statistical Analysis) H->I

Workflow for a typical in vivo anti-tumor efficacy study.
Protocol 1: Tumor Xenograft Model Establishment

This protocol is adapted for establishing a subcutaneous xenograft model, a widely used method in cancer research.[5][6]

Materials:

  • Cancer cell line of interest (e.g., LLC, HepG2, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile, cold

  • Matrigel® or similar basement membrane matrix, thawed on ice[5]

  • 6-8 week old immunocompromised mice (e.g., BALB/c nude or SCID)[7]

  • 1 mL syringes with 23-27G needles

  • Anesthetic (e.g., Isoflurane)

  • 70% Ethanol

Procedure:

  • Cell Preparation: Culture cells to ~80-90% confluency. On the day of injection, trypsinize, count, and check for viability (>95%).

  • Centrifuge the required number of cells (e.g., 1-10 x 10⁶ cells per mouse) at 300 x g for 5 minutes at 4°C.[5]

  • Wash the cell pellet with cold, sterile PBS and centrifuge again.

  • Resuspend the final cell pellet in a 1:1 mixture of cold PBS and Matrigel® to a final concentration for injection (e.g., 5 x 10⁶ cells in 100 µL). Keep on ice.[5]

  • Animal Preparation & Injection: Anesthetize the mouse using isoflurane.

  • Wipe the injection site (typically the right flank) with 70% ethanol.

  • Gently lift the skin and inject the 100 µL cell suspension subcutaneously.[5]

  • Hold the needle in place for a few seconds to allow the Matrigel® to begin polymerizing, then slowly withdraw the needle.[5]

  • Return the mouse to its cage and monitor until fully recovered from anesthesia.

  • Tumor Growth: Monitor animals 2-3 times per week. Once tumors are palpable, measure their dimensions using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

Protocol 2: this compound Administration and Monitoring

Procedure:

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-12 per group).[7]

    • Group 1: Vehicle Control

    • Group 2: this compound (Low Dose)

    • Group 3: this compound (High Dose)

    • Group 4: Positive Control (optional, e.g., a standard-of-care chemotherapy)

  • Dosing Preparation: Prepare this compound in a suitable vehicle (e.g., saline with 5% DMSO and 10% Tween® 80). The formulation should be optimized for solubility and stability.

  • Administration: Administer the treatment as per the study design (e.g., daily intraperitoneal (IP) injections for 21 days).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.[8]

    • Observe animals daily for any clinical signs of toxicity (e.g., lethargy, ruffled fur, weight loss >20%).

  • Endpoint: The study concludes when tumors in the control group reach the predetermined size limit, or after the specified treatment duration. All animals are euthanized for sample collection.

Data Presentation: Efficacy Study

Table 1: Tumor Growth and Body Weight Monitoring

Treatment Group Day 0 Day 3 Day 7 Day 10 Day 14 Day 17 Day 21
Tumor Volume (mm³ ± SEM)
Vehicle Control 120±10 185±15 350±25 510±30 800±50 1150±70 1500±90
This compound (X mg/kg) 122±11 160±12 250±20 320±25 450±35 580±45 700±55
This compound (Y mg/kg) 121±10 145±11 190±15 210±18 250±22 280±25 310±30
Body Weight (g ± SEM)
Vehicle Control 22.1±0.5 22.3±0.5 22.5±0.6 22.4±0.6 22.1±0.7 21.8±0.8 21.5±0.9
This compound (X mg/kg) 22.0±0.4 22.1±0.5 22.2±0.5 21.9±0.6 21.5±0.6 21.1±0.7 20.8±0.8
This compound (Y mg/kg) 22.2±0.5 22.0±0.5 21.6±0.6 21.1±0.7 20.5±0.8 19.8±0.9 19.2±1.0

Data shown are hypothetical and for illustrative purposes.

Part 2: Pharmacokinetic (PK) Analysis

Understanding the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) of this compound is critical for interpreting efficacy and toxicity data.[9] This is particularly important for natural products, which can have complex PK profiles.[10][11]

G Workflow for Pharmacokinetic Study A Animal Acclimatization (e.g., Healthy Mice or Rats) B This compound Administration (Single IV and/or Oral Dose) A->B C Serial Blood Sampling (e.g., via tail vein or retro-orbital sinus) B->C D Time Points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) C->D E Plasma Isolation (Centrifugation of blood samples) C->E F Bioanalysis (LC-MS/MS to quantify this compound) E->F G PK Parameter Calculation (Cmax, Tmax, AUC, t1/2, Bioavailability) F->G

Workflow for a typical in vivo pharmacokinetic study.
Protocol 3: In Vivo Pharmacokinetic Study

Procedure:

  • Use healthy, non-tumor-bearing mice or rats for this study.

  • Administer a single dose of this compound via the intended clinical route (e.g., oral gavage) and intravenously (IV) in a separate cohort to determine bioavailability.

  • Collect blood samples (~50-100 µL) at specified time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).[12]

  • Immediately centrifuge the blood samples (e.g., 2000 x g for 10 min at 4°C) to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

Protocol 4: Bioanalytical Method for this compound Quantification

Procedure:

  • Sample Preparation: Perform a protein precipitation or liquid-liquid extraction on the plasma samples to isolate this compound and remove interfering substances.

  • LC-MS/MS Analysis: Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.[11]

  • Data Analysis: Plot the plasma concentration of this compound versus time. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis and calculate key PK parameters.

Data Presentation: Pharmacokinetic Parameters

Table 2: Key Pharmacokinetic Parameters of this compound

Parameter IV Administration (2 mg/kg) Oral Administration (10 mg/kg)
Cmax (ng/mL) 1250 ± 150 350 ± 45
Tmax (h) 0.08 (5 min) 1.0 ± 0.2
AUC₀-t (ng·h/mL) 1800 ± 210 1650 ± 190
AUC₀-∞ (ng·h/mL) 1850 ± 220 1780 ± 200
t₁/₂ (h) 1.5 ± 0.3 2.1 ± 0.4
Clearance (mL/min/kg) 18.0 ± 2.5 -
Bioavailability (%) - ~19%

Data shown are hypothetical and for illustrative purposes. Similar data has been observed for other natural products.[12]

Part 3: In Vivo Toxicity Assessment

A preliminary assessment of toxicity is crucial to establish a safe dose range for efficacy studies.[13][14]

Protocol 5: Acute Toxicity Study

Procedure:

  • Use healthy mice (e.g., BALB/c), with both male and female groups.[8]

  • Administer a single high dose of this compound (e.g., 50 mg/kg) or use a dose-escalation design.[8][15]

  • Monitor the animals intensively for the first 4 hours, then daily for 14-21 days.[8]

  • Record observations including:

    • Mortality and clinical signs of distress.

    • Body weight changes.

  • At the end of the study, collect blood for basic hematology and clinical chemistry analysis.

  • Perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.

Data Presentation: Toxicity Findings

Table 3: Summary of Acute Toxicity Observations (14-Day Study)

Parameter Vehicle Control This compound (50 mg/kg)
Mortality 0/5 0/5
Clinical Signs Normal Mild lethargy observed 1-4h post-dose, resolved by 24h
Body Weight Change (Day 14) +5.2% -2.1%
Key Hematology
WBC (10⁹/L) 8.5 ± 1.2 8.1 ± 1.5
RBC (10¹²/L) 9.2 ± 0.8 9.0 ± 0.9
Key Clinical Chemistry
ALT (U/L) 35 ± 5 42 ± 8
CRE (mg/dL) 0.4 ± 0.1 0.5 ± 0.1
Gross Necropsy No abnormal findings No abnormal findings

Data shown are hypothetical and for illustrative purposes.[8]

Part 4: Mechanistic Insights

This compound's primary target is mitochondrial Complex III.[1] Inhibition of the electron transport chain can lead to increased production of reactive oxygen species (ROS), mitochondrial membrane depolarization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.

G cluster_0 Mitochondrion cluster_1 Cytosol ETC Electron Transport Chain (Complex I-IV) C3 Complex III ROS ↑ Reactive Oxygen Species (ROS) C3->ROS Bax Bax/Bak ROS->Bax activates CytC Cytochrome c (release) Apaf1 Apaf-1 CytC->Apaf1 binds Bax->CytC promotes Bcl2 Bcl-2 Bcl2->Bax inhibits CrocacinD This compound CrocacinD->C3 inhibits Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome recruited Casp3 Caspase-3 (activated) Apoptosome->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

References

Troubleshooting & Optimization

Troubleshooting inconsistent results in Crocacin D experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers working with Cucurbitacin D . Initial confusion may arise between "Crocacin D" and "Cucurbitacin D"; this guide focuses on Cucurbitacin D, a widely studied triterpenoid with significant anti-cancer properties. A section clarifying the distinction is provided below.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound and Cucurbitacin D?

A: this compound and Cucurbitacin D are distinct molecules with different origins and mechanisms of action.

  • This compound is a polyketide of myxobacterial origin known for its potent antifungal and cytotoxic activities. It acts as an inhibitor of the mitochondrial electron transport chain.[1]

  • Cucurbitacin D is a tetracyclic triterpenoid found in plants of the Cucurbitaceae family.[2][3] It is extensively studied for its anti-cancer effects, which are mediated through the modulation of various signaling pathways.[4][5][6]

This guide will focus on troubleshooting experiments related to Cucurbitacin D .

Q2: What are the known cellular targets and signaling pathways of Cucurbitacin D?

A: Cucurbitacin D has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and metastasis. These include:

  • JAK/STAT Pathway: Cucurbitacin D can inhibit the activation of STAT3.[4][5]

  • PI3K/Akt/mTOR Pathway: It has been observed to downregulate components of this pro-survival pathway.

  • MAPK Pathway: This pathway is also affected by Cucurbitacin D treatment.

  • NF-κB Pathway: Cucurbitacin D can inhibit the activation of NF-κB, leading to the induction of apoptosis.[6]

Q3: What is the typical effective concentration range for Cucurbitacin D in cell culture experiments?

A: The effective concentration of Cucurbitacin D can vary significantly depending on the cell line and the duration of treatment. However, many studies report activity in the nanomolar to low micromolar range. For example, IC50 values for gastric adenocarcinoma (AGS) cells have been reported as low as 0.3 µg/ml after 24 hours.[7] For cervical cancer cell lines CaSki and SiHa, IC50 values were 400 nM and 250 nM, respectively, after 72 hours of treatment.[8] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.

Troubleshooting Inconsistent Experimental Results

Problem 1: High variability in cell viability assays (e.g., MTT, MTS) between experiments.

  • Question: My IC50 values for Cucurbitacin D fluctuate significantly across replicate experiments. What could be the cause?

  • Answer: Inconsistent IC50 values can stem from several factors:

    • Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells and experiments. Over- or under-confluent cells will respond differently to treatment. For a 96-well plate, a starting density of around 5 x 10³ cells/well is a common starting point, but should be optimized for your specific cell line's growth rate.[4][9]

    • Compound Stability and Storage: Cucurbitacin D, like many natural products, can be sensitive to degradation. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • Treatment Duration: The timing of treatment initiation and endpoint analysis must be consistent. A longer treatment duration (e.g., 72 hours vs. 24 hours) can significantly impact the IC50 value.[8][9]

    • Serum Concentration: The concentration of fetal bovine serum (FBS) in your culture medium can affect the bioavailability and activity of the compound. Maintain a consistent FBS percentage throughout your experiments.

    • Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and response to drugs. Regularly test your cell lines for contamination.[9]

Problem 2: Difficulty reproducing apoptosis induction results.

  • Question: I am not consistently observing the expected levels of apoptosis (e.g., via Annexin V/PI staining) after Cucurbitacin D treatment. Why might this be?

  • Answer: Inconsistent apoptosis results can be due to:

    • Sub-optimal Compound Concentration: The concentration required to induce apoptosis may be higher than that needed to inhibit proliferation. Refer to your dose-response curves and consider using a concentration at or above the IC50.

    • Timing of Analysis: Apoptosis is a dynamic process. The peak of apoptosis may occur at a specific time point after treatment. It is advisable to perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal window for detecting apoptosis.

    • Cell Detachment: Apoptotic cells will eventually detach. When harvesting cells for flow cytometry, be sure to collect both the adherent and floating cell populations to get an accurate measure of total apoptosis.

    • Assay Sensitivity: Ensure your apoptosis detection method is sufficiently sensitive. For example, in an Annexin V/7-AAD assay, proper compensation and gating are critical.[4]

Problem 3: Inconsistent effects on signaling pathway components (e.g., Western Blot results).

  • Question: My Western blot results for p-STAT3 or other pathway proteins are not consistent after Cucurbitacin D treatment. What should I check?

  • Answer: Variability in Western blot data can be addressed by:

    • Rapid Protein Extraction: Cellular signaling cascades can respond quickly to changes in the environment. After treatment, lyse the cells promptly on ice with appropriate phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.

    • Loading Controls: Use reliable loading controls (e.g., β-actin, GAPDH) to ensure equal protein loading across lanes.

    • Time Course of Activation/Inhibition: The effect of Cucurbitacin D on a specific signaling protein may be transient. Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes post-treatment) to capture the peak of inhibition or activation.

    • Antibody Quality: Use validated antibodies specific to your target protein and its phosphorylated form.

Data Summary

Cell LineAssayTreatment DurationIC50 ValueReference
AGS (Gastric)MTT24 hours0.3 µg/ml[7]
Hu02 (Normal)MTT24 hours> 0.3 µg/ml (23% lethality)[7]
CaSki (Cervical)MTS72 hours400 nM[8]
SiHa (Cervical)MTS72 hours250 nM[8]
YD-8, YD-9, YD-38 (Oral)MTT72 hoursSignificant reduction at 0.1-0.5 µM[9]

Key Experimental Protocols

Cell Viability (MTT/MTS) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.[4][9]

  • Treatment: Prepare serial dilutions of Cucurbitacin D in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: If using MTT, add solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[4]

Apoptosis Assay (Annexin V/7-AAD Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of Cucurbitacin D for the determined optimal time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.[4]

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and 7-AAD according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[4]

Visualizations

Signaling Pathways Modulated by Cucurbitacin D

CucurbitacinD_Signaling cluster_JAK_STAT JAK/STAT Pathway cluster_PI3K_Akt PI3K/Akt Pathway cluster_Apoptosis Apoptosis CucD Cucurbitacin D pSTAT3 p-STAT3 CucD->pSTAT3 inhibition pAkt p-Akt CucD->pAkt inhibition JAK JAK STAT3 STAT3 JAK->STAT3 STAT3->pSTAT3 STAT3_targets Downstream Targets (e.g., Mcl-1, Bcl-2, Cyclin D) pSTAT3->STAT3_targets Apoptosis Apoptosis pSTAT3->Apoptosis inhibition of PI3K PI3K Akt Akt PI3K->Akt Akt->pAkt mTOR mTOR pAkt->mTOR mTOR->Apoptosis inhibition of

Caption: Cucurbitacin D inhibits the JAK/STAT and PI3K/Akt pathways, leading to apoptosis.

General Experimental Workflow for In Vitro Analysis

Experimental_Workflow cluster_assays Endpoint Assays start Start: Cell Culture seed Seed Cells (e.g., 96-well or 6-well plates) start->seed treat Treat with Cucurbitacin D (Dose-response & Time-course) seed->treat viability Cell Viability (MTT/MTS Assay) treat->viability apoptosis Apoptosis (Annexin V / Flow Cytometry) treat->apoptosis western Protein Analysis (Western Blot) treat->western data Data Analysis (IC50, % Apoptosis, Protein Levels) viability->data apoptosis->data western->data end Conclusion data->end

Caption: A generalized workflow for studying Cucurbitacin D's in vitro effects.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic problem Inconsistent Results check_reagents Check Reagents - Fresh Compound Aliquots? - Correct Solvent/Concentration? - Media/Serum Consistency? problem->check_reagents check_cells Check Cells - Consistent Seeding Density? - Mycoplasma Test Negative? - Low Passage Number? problem->check_cells check_protocol Check Protocol - Consistent Incubation Times? - Correct Instrument Settings? - Proper Controls Included? problem->check_protocol retest Retest with Controls check_reagents->retest check_cells->retest check_protocol->retest

Caption: A logical approach to troubleshooting inconsistent experimental outcomes.

References

Optimizing Crocacin D concentration to minimize off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Crocacin D. The focus is on optimizing its concentration to minimize off-target effects and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of the mitochondrial electron transport chain. Specifically, it targets the cytochrome bc1 complex, also known as Complex III. By binding to this complex, this compound blocks the transfer of electrons from ubiquinol to cytochrome c, which disrupts the proton gradient across the inner mitochondrial membrane, leading to decreased ATP production and an increase in the generation of reactive oxygen species (ROS).

Q2: What are the potential "off-target" effects of this compound?

A2: While this compound is highly specific for mitochondrial Complex III, its inhibition can lead to a cascade of downstream cellular events that may be misinterpreted as off-target effects. These are more accurately described as "on-target pathway" effects. These can include:

  • Increased Reactive Oxygen Species (ROS) Production: Inhibition of Complex III can lead to the leakage of electrons and the formation of superoxide radicals.[1]

  • Metabolic Reprogramming: Cells may shift towards glycolysis to compensate for the loss of mitochondrial ATP production.[2]

  • Activation of Stress-Response Pathways: Increased ROS and metabolic stress can activate signaling pathways such as HIF-1α and AMPK.[3][4]

  • Induction of Apoptosis: Prolonged mitochondrial dysfunction can trigger the intrinsic apoptotic pathway.[5]

True off-target effects, where this compound would bind to other proteins, have not been extensively documented. However, at very high concentrations, the risk of non-specific interactions increases.

Q3: How do I determine the optimal concentration of this compound for my experiment?

A3: The optimal concentration will depend on your specific cell type and experimental endpoint. It is crucial to perform a dose-response experiment to determine the concentration that gives the desired on-target effect (e.g., inhibition of mitochondrial respiration) without causing excessive cytotoxicity or downstream effects that could confound your results. A good starting point is to test a wide range of concentrations (e.g., from nanomolar to micromolar) and assess both the on-target effect and cell viability.

Q4: What are some common signs of excessive this compound concentration in my cell cultures?

A4: Signs of excessive concentration can include:

  • Rapid and widespread cell death.

  • Drastic changes in cell morphology.

  • A complete shutdown of cellular respiration.

  • High levels of ROS that overwhelm cellular antioxidant defenses.

  • Significant acidification of the culture medium due to a strong glycolytic shift.

Troubleshooting Guides

Issue 1: High Variability in Experimental Results
Possible Cause Troubleshooting Step
Inconsistent this compound Concentration Ensure accurate and consistent dilution of your stock solution. Prepare fresh dilutions for each experiment.
Cell Density Variation Seed cells at a consistent density for all experiments, as cell number can influence the effective concentration of the compound.
Fluctuations in Cell Health Maintain a consistent cell culture maintenance schedule. Only use healthy, sub-confluent cells for your experiments.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates for critical experiments, or ensure they are properly humidified to minimize evaporation.
Issue 2: Unexpected or No Cellular Response
Possible Cause Troubleshooting Step
This compound Degradation Store this compound stock solutions as recommended (typically at -20°C or -80°C) and protect from light. Avoid repeated freeze-thaw cycles.
Incorrect Concentration Range Perform a wider dose-response curve to ensure you are testing within the active range for your specific cell line.
Cell Line Resistance Some cell lines may have inherent resistance to mitochondrial inhibitors. Consider using a different cell line or a positive control inhibitor (e.g., Antimycin A) to confirm pathway sensitivity.
Assay Interference Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that does not affect your assay. Run a vehicle-only control.
Issue 3: High Levels of Cell Death Across All Concentrations
Possible Cause Troubleshooting Step
Concentration Range is Too High Test a lower range of concentrations (e.g., picomolar to nanomolar).
Extended Exposure Time Reduce the incubation time with this compound. A shorter exposure may be sufficient to observe the desired on-target effect without inducing widespread apoptosis.
High Sensitivity of Cell Line Your chosen cell line may be particularly sensitive to mitochondrial inhibition. Consider using a more robust cell line if possible.
Contamination of Cell Culture Rule out bacterial, fungal, or mycoplasma contamination as a source of cell stress and death.

Data Presentation

Since specific IC50 values for this compound are not widely available in publicly accessible literature, the following tables provide representative data for the well-characterized mitochondrial Complex III inhibitor, Antimycin A , to serve as a guide for experimental design.

Table 1: Representative Cytotoxicity of Antimycin A in Various Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
A549 (Human Lung Carcinoma)MTT Assay72~50[6]
A549 (SP Cells)SRB Assay48<10
PC-9/GR (Gefitinib-Resistant Lung Cancer)SRB Assay48<10
HCT116 (Human Colon Carcinoma)Cell Growth Inhibition24~0.01[7]

Note: IC50 values are highly dependent on the cell line, assay method, and experimental conditions.

Table 2: Example of On-Target vs. Downstream Effect EC50 Values for a Complex III Inhibitor

Parameter MeasuredDescriptionRepresentative EC50
On-Target Effect
Inhibition of Mitochondrial RespirationDirect measure of Complex III inhibitionLow nM range
Downstream Effects
Increased Mitochondrial ROSConsequence of electron transport chain blockageMid-to-high nM range
Decreased Cell ViabilityOverall cytotoxicityHigh nM to low µM range
Activation of HIF-1αCellular response to hypoxia-like stateDependent on cell type and oxygen tension

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is from 1 nM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Measuring On-Target Effect - Inhibition of Mitochondrial Respiration

This can be performed using an extracellular flux analyzer (e.g., Seahorse XF Analyzer).

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Assay Preparation: Hydrate the sensor cartridge and prepare your this compound dilutions in the assay medium.

  • Assay Protocol:

    • Load the Seahorse XF Analyzer with the hydrated sensor cartridge and the cell plate.

    • Establish a baseline measurement of the oxygen consumption rate (OCR).

    • Inject different concentrations of this compound and monitor the change in OCR.

    • As controls, you can subsequently inject other mitochondrial inhibitors like oligomycin, FCCP, and rotenone/antimycin A to fully assess mitochondrial function.

  • Data Analysis: Analyze the OCR data to determine the concentration of this compound that causes a significant inhibition of mitochondrial respiration.

Protocol 3: Assessing Downstream Effects - Measurement of Mitochondrial ROS

This protocol uses a fluorescent probe like MitoSOX™ Red.

  • Cell Culture and Treatment: Culture your cells in a suitable format (e.g., 96-well plate or on coverslips) and treat with a range of this compound concentrations for the desired time. Include a positive control (e.g., Antimycin A) and a vehicle control.

  • Probe Loading: Remove the treatment medium and incubate the cells with a medium containing the MitoSOX™ Red probe (typically at around 5 µM) for 10-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells with a warm buffer (e.g., HBSS or PBS) to remove the excess probe.

  • Measurement: Measure the fluorescence using a fluorescence microscope or a microplate reader at the appropriate excitation/emission wavelengths (e.g., 510/580 nm).

  • Data Analysis: Quantify the fluorescence intensity for each condition. An increase in fluorescence indicates a higher level of mitochondrial superoxide.

Visualizations

Signaling_Pathway CrocacinD This compound ComplexIII Mitochondrial Complex III CrocacinD->ComplexIII Inhibition ETC Electron Transport Chain ROS Increased ROS (Superoxide) ETC->ROS Electron Leakage ATP Decreased ATP Production ETC->ATP Disrupted Proton Gradient HIF1a HIF-1α Stabilization ROS->HIF1a Activation Apoptosis Apoptosis ROS->Apoptosis Cellular Stress ATP->Apoptosis Cellular Stress Metabolism Metabolic Shift (Glycolysis) ATP->Metabolism Energy Deficit

Caption: Signaling pathway affected by this compound.

Experimental_Workflow cluster_0 Phase 1: Concentration Ranging cluster_1 Phase 2: On-Target Effect cluster_2 Phase 3: Downstream Effect DoseResponse Dose-Response Assay (e.g., MTT) Wide concentration range IC50 Determine IC50 for Cytotoxicity DoseResponse->IC50 RespirationAssay Mitochondrial Respiration Assay (Concentrations around IC50) IC50->RespirationAssay Inform Concentration Selection EC50_Respiration Determine EC50 for Respiration Inhibition RespirationAssay->EC50_Respiration ROS_Assay ROS Production Assay EC50_Respiration->ROS_Assay Inform Concentration Selection OptimalConc Select Optimal Concentration (Maximal on-target effect with minimal cytotoxicity/downstream effects) ROS_Assay->OptimalConc

Caption: Experimental workflow for optimizing this compound concentration.

References

How to address Crocacin D precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with Crocacin D precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

This compound is a natural product derived from the myxobacterium Chondromyces crocatus. It is a potent bioactive compound with antifungal and cytotoxic properties. In cell culture, it is often used to study its effects on cell viability, proliferation, and specific cellular pathways. For example, it is known to inhibit mouse L929 fibroblasts at very low concentrations.[]

Q2: What are the physicochemical properties of this compound that might lead to precipitation?

This compound is a hydrophobic molecule, which means it has poor solubility in water-based solutions like cell culture media.[2] This inherent hydrophobicity is the primary reason for its tendency to precipitate.

Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₃₁H₄₄N₂O₆ [2]
Molecular Weight 540.7 g/mol [2]

| XLogP3 | 4.7 |[2] |

XLogP3 is a computed measure of a compound's hydrophobicity. A higher value indicates greater hydrophobicity.

Q3: What are the common signs of this compound precipitation in cell culture?

Precipitation of this compound can manifest in several ways:

  • Visible particles: You may observe small, crystalline, or amorphous particles floating in the culture medium or settled at the bottom of the culture vessel.

  • Cloudiness or turbidity: The cell culture medium may appear cloudy or hazy.

  • Inconsistent experimental results: Precipitation can lead to a decrease in the effective concentration of this compound in solution, resulting in variability and poor reproducibility of experimental data.

Troubleshooting Guide

This guide addresses specific issues you might encounter with this compound precipitation and provides step-by-step solutions.

Issue 1: Precipitation is observed immediately after adding the this compound stock solution to the cell culture medium.

This is a common issue when a concentrated stock solution of a hydrophobic compound is diluted into an aqueous medium.

Troubleshooting Workflow

cluster_stock Stock Solution cluster_dilution Dilution Method cluster_formulation Formulation Aids A Precipitation upon dilution B Review Stock Solution Preparation A->B  Is the stock solution properly prepared? C Optimize Dilution Method B->C  Is the dilution process optimized? B1 Use appropriate solvent (e.g., DMSO) D Consider Formulation Aids C->D  Still precipitating? C1 Pre-warm media to 37°C D1 Incorporate surfactants (e.g., Pluronic F-68) B2 Ensure complete dissolution B3 Prepare a high-concentration stock C2 Add stock solution dropwise while vortexing C3 Avoid high final solvent concentration (<0.5%) D2 Use cyclodextrins to enhance solubility

Caption: Troubleshooting workflow for immediate precipitation.

Detailed Steps:

  • Verify Stock Solution Preparation:

    • Solvent Selection: this compound is reported to be soluble in methanol.[] For cell culture applications, Dimethyl Sulfoxide (DMSO) is a more common and generally well-tolerated solvent for preparing stock solutions of hydrophobic compounds.[3]

    • Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mM) in 100% DMSO. This minimizes the volume of DMSO added to the cell culture medium.

    • Dissolution: Ensure this compound is completely dissolved in the DMSO. Gentle warming (to 37°C) and vortexing can aid dissolution.

  • Optimize the Dilution Procedure:

    • Pre-warm the Medium: Before adding the this compound stock, ensure your cell culture medium is pre-warmed to 37°C.

    • Stepwise Dilution: Instead of adding the stock solution directly to the final volume of media, perform a serial dilution. For example, first, dilute the 10 mM stock to 1 mM in media, vortex immediately, and then perform subsequent dilutions.

    • Agitation: Add the stock solution drop-by-drop to the pre-warmed medium while gently vortexing or swirling the tube. This rapid dispersion can prevent localized high concentrations that lead to precipitation.

    • Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[4]

Issue 2: Precipitation occurs over time during incubation.

This can be due to the instability of the compound in the culture medium or interactions with media components.

Troubleshooting Workflow

cluster_media Media Components cluster_incubation Incubation Conditions cluster_enhancers Solubility Enhancers A Precipitation during incubation B Assess Media Components A->B  Are there interactions with media components? C Evaluate Incubation Conditions B->C  Are incubation conditions optimal? B1 Reduce serum concentration if possible D Consider Solubility Enhancers C->D  Still precipitating? C1 Ensure stable temperature (37°C) D1 Add low concentration of Pluronic F-68 (e.g., 0.01-0.1%) B2 Test different basal media formulations C2 Maintain proper humidity to prevent evaporation D2 Use β-cyclodextrins to form inclusion complexes

Caption: Troubleshooting workflow for delayed precipitation.

Detailed Steps:

  • Evaluate Media Components:

    • Serum: Components in fetal bovine serum (FBS) can sometimes interact with compounds and cause precipitation. If your experimental design allows, try reducing the serum percentage or using a serum-free medium formulation.

    • Basal Medium: Different basal media have varying salt and nutrient concentrations. Test the solubility of this compound in alternative media formulations.

  • Control Incubation Conditions:

    • Temperature Fluctuations: Avoid frequent temperature changes. Ensure the incubator maintains a stable 37°C.

    • Evaporation: Inadequate humidity can lead to the evaporation of water from the culture medium, increasing the concentration of all components, including this compound, which can promote precipitation. Ensure the incubator's water pan is full.

  • Utilize Solubility Enhancers:

    • Surfactants: Non-ionic surfactants like Pluronic F-68 can help to keep hydrophobic compounds in solution at low, non-toxic concentrations (e.g., 0.01% - 0.1%).

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility. Beta-cyclodextrins are commonly used for this purpose in cell culture.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 540.7 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical microcentrifuge tubes

Procedure:

  • Weigh out 5.41 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add 1 mL of cell culture grade DMSO to the tube.

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Dilution of this compound into Cell Culture Medium

This protocol provides a method for diluting the this compound stock solution to a final working concentration (e.g., 10 nM) while minimizing precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile conical tubes

Procedure:

  • Calculate the required volume of the 10 mM stock solution. For a final concentration of 10 nM in 10 mL of medium, you would need 0.01 µL of the stock. To make this practical, a serial dilution is necessary.

  • Serial Dilution:

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed medium. This results in a 10 µM solution. Vortex immediately.

    • Add 10 µL of the 10 µM intermediate solution to 9.99 mL of pre-warmed medium to achieve a final concentration of 10 nM.

  • Add the final diluted this compound solution to your cells. The final DMSO concentration in this example would be extremely low and well-tolerated by most cell lines.

Signaling Pathway: this compound's Known Mechanism of Action

This compound is known to be an inhibitor of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.

cluster_etc Electron Transport Chain Complex_I Complex I CoQ Coenzyme Q Complex_I->CoQ Complex_II Complex II Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III Cyt_c Cytochrome c Complex_III->Cyt_c Complex_IV Complex IV Cyt_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient CrocacinD This compound CrocacinD->Inhibition Inhibition->Complex_III Inhibits

Caption: this compound inhibits the mitochondrial electron transport chain.

References

Identifying and mitigating Crocacin D degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Crocacin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the identification and mitigation of this compound degradation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known activities?

A1: this compound is a natural product isolated from myxobacteria, such as Chondromyces crocatus.[1] It is classified as a polyene amide and is known for its potent antifungal and cytotoxic properties. Its primary mechanism of action is the inhibition of the mitochondrial electron transport chain at Complex III (also known as the cytochrome bc1 complex).[1][2]

Q2: What are the likely causes of this compound degradation in an experimental setting?

A2: Based on the chemical structure of this compound, which contains a polyene system and amide bonds, the primary causes of degradation are likely:

  • Oxidation: The conjugated polyene chain is susceptible to oxidation, which can be accelerated by exposure to oxygen and light.

  • Hydrolysis: The amide linkages in the molecule can undergo hydrolysis, particularly under acidic or basic pH conditions.

  • Photodegradation: Exposure to light, especially UV light, can lead to the degradation of the polyene structure.

  • Thermal Stress: Elevated temperatures can accelerate both oxidative and hydrolytic degradation pathways.

Q3: How should I properly store and handle my this compound samples?

A3: To minimize degradation, this compound should be handled as a light-sensitive and potentially oxygen-sensitive compound.

  • Storage: Store solid this compound in a tightly sealed, amber vial at -20°C or below. For solutions, prepare them fresh and use them immediately. If short-term storage of a solution is necessary, it should be stored in an amber vial at -20°C or below, and the headspace should be purged with an inert gas like argon or nitrogen.

  • Handling: When working with this compound solutions, use low-light conditions (e.g., a dimly lit room or a lab bench shielded from direct light). Use de-gassed solvents to prepare solutions to minimize dissolved oxygen.

Q4: What solvents are recommended for dissolving this compound?

A4: While specific solubility data for this compound is limited, compounds with similar properties are often dissolved in organic solvents such as DMSO, ethanol, or methanol. It is crucial to use high-purity, anhydrous solvents. The choice of solvent may impact stability, so it is advisable to prepare fresh solutions for each experiment.

Q5: How can I detect this compound degradation?

A5: Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.[3][4] A decrease in the peak area of the parent this compound compound and the appearance of new peaks are indicative of degradation. Mass spectrometry (LC-MS) can be used to identify the mass of potential degradation products.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity in my assay. This compound has degraded due to improper storage or handling.1. Prepare a fresh stock solution of this compound from solid material. 2. Ensure all handling steps are performed under low-light conditions. 3. Use de-gassed solvents for solution preparation. 4. Store stock solutions appropriately (amber vials, -20°C or below, inert gas).
Inconsistent results between experiments. Partial degradation of this compound stock solution over time.1. Aliquot the initial stock solution into single-use volumes to avoid multiple freeze-thaw cycles. 2. Always prepare fresh working solutions from a new aliquot for each experiment. 3. Check the purity of the stock solution periodically by HPLC.
Appearance of new peaks in my HPLC chromatogram. Degradation of this compound.1. Compare the chromatogram to a freshly prepared standard to confirm the identity of the parent peak. 2. Investigate the conditions that may have led to degradation (e.g., exposure to light, extreme pH, high temperature). 3. If possible, use LC-MS to identify the mass of the new peaks to hypothesize degradation products.
Precipitation of this compound in my aqueous assay buffer. Poor solubility of this compound in the aqueous buffer.1. Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your assay and does not exceed the recommended percentage (typically <1%). 2. Test the solubility of this compound in the final buffer composition before running the full experiment.

Data on this compound Stability (Inferred from Analogous Compounds)

The following table summarizes the expected stability of this compound under various experimental conditions, based on the known properties of polyene amides.

Condition Parameter Expected Stability Potential Degradation Pathway
pH Acidic (< 6)LowAmide hydrolysis, accelerated polyene degradation.[1]
Neutral (~7)ModerateGradual oxidation and hydrolysis.
Basic (> 8)LowAmide hydrolysis.
Temperature -20°C or below (Solid)HighMinimal degradation.
4°C (Solution)Low to ModerateGradual degradation.
Room Temperature (Solution)LowAccelerated oxidation and hydrolysis.
> 37°C (Solution)Very LowRapid degradation.
Light DarkHighMinimal photodegradation.
Ambient LightModerate to LowPhotodegradation of the polyene chain.
UV LightVery LowRapid photodegradation.
Atmosphere Inert (Argon, Nitrogen)HighMinimized oxidation.
AirLowOxidation of the polyene chain.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for use in biological assays.

Materials:

  • This compound (solid)

  • Anhydrous, analytical grade Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with screw caps

  • Micropipettes and sterile tips

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube inside a chemical fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex the solution until the this compound is completely dissolved. Perform this step in a dimly lit area.

  • Purge the headspace of the vial with a gentle stream of inert gas for 10-15 seconds.

  • Quickly cap the vial tightly.

  • Seal the cap with parafilm.

  • Label the vial clearly with the compound name, concentration, date, and solvent.

  • Store the stock solution at -20°C or -80°C.

Protocol 2: HPLC Method for Detecting this compound Degradation

Objective: To develop a stability-indicating HPLC method to monitor the degradation of this compound.

Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • This compound sample (freshly prepared and stressed samples)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of water and acetonitrile with 0.1% formic acid. A typical gradient might be:

    • 0-5 min: 30% Acetonitrile

    • 5-25 min: 30% to 95% Acetonitrile

    • 25-30 min: 95% Acetonitrile

    • 30-35 min: 95% to 30% Acetonitrile

    • 35-40 min: 30% Acetonitrile

  • Sample Preparation: Dilute the this compound stock solution to a suitable concentration (e.g., 10 µM) in the initial mobile phase composition. Prepare stressed samples by exposing the solution to light, acid, base, or heat.

  • HPLC Analysis:

    • Set the column temperature to 25°C.

    • Set the flow rate to 1.0 mL/min.

    • Set the injection volume to 10 µL.

    • Monitor the elution profile at a wavelength corresponding to the absorbance maximum of the polyene chromophore of this compound (a wavelength scan from 200-600 nm on a fresh sample is recommended to determine the optimal wavelength).

  • Data Analysis: Compare the chromatograms of the fresh and stressed samples. A decrease in the area of the main this compound peak and the appearance of new peaks indicate degradation.

Visualizations

This compound Degradation Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_mitigation Mitigation A This compound Stock B Experimental Sample A->B Dilution C Light Exposure B->C D Temperature Variation B->D E pH Change B->E F Oxygen Exposure B->F G HPLC / LC-MS Analysis C->G D->G E->G F->G H Data Interpretation G->H I Degradation Identified? H->I J Optimize Storage I->J Yes K Modify Handling Protocol I->K Yes L Use Stabilizers (if applicable) I->L Yes M Proceed with Experiment I->M No

Caption: Workflow for identifying and mitigating this compound degradation.

Signaling Pathway: Inhibition of Mitochondrial Complex III

G cluster_complexIII Complex III (Cytochrome bc1 complex) Qo Qo Site CytB Cytochrome b Qo->CytB e- FeS Rieske Iron-Sulfur Protein Qo->FeS e- UQ Ubiquinone (Q) Qo->UQ H_ims H+ (intermembrane space) Qo->H_ims 2H+ Qi Qi Site UQH2 Ubiquinol (QH2) Qi->UQH2 Qi->UQ H_matrix H+ (matrix) Qi->H_matrix 2H+ taken up CytB->Qi e- CytC1 Cytochrome c1 FeS->CytC1 e- CytC_ox Cytochrome c (ox) CytC1->CytC_ox UQH2->Qo CytC_red Cytochrome c (red) H_matrix->Qi CrocacinD This compound CrocacinD->Qo Inhibits

References

How to control for Crocacin D off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for potential off-target effects of Crocacin D in cellular assays. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known primary mechanism of action for this compound?

This compound is a known inhibitor of the mitochondrial electron transport chain.[1] Specifically, it targets the bc1 complex (Complex III), disrupting mitochondrial respiration and leading to a decrease in ATP production and a collapse of the mitochondrial membrane potential.[1] This disruption of cellular energy metabolism is the primary driver of its potent antifungal and cytotoxic effects.[2][3]

Q2: What are potential off-target effects, and why is it important to control for them?

Q3: What are the common downstream consequences of mitochondrial inhibition that could be mistaken for off-target effects?

Inhibition of mitochondrial Complex III by this compound can trigger a cascade of downstream cellular events that are direct consequences of on-target activity but might be misinterpreted as off-target effects. These include:

  • Increased Reactive Oxygen Species (ROS) Production: Disruption of the electron transport chain can lead to electron leakage and the formation of superoxide and other ROS.

  • Activation of Stress Response Pathways: Elevated ROS and decreased ATP can activate pathways such as the AMP-activated protein kinase (AMPK) pathway, unfolded protein response (UPR), and autophagy.

  • Changes in Gene Expression: Cellular stress can lead to widespread changes in the transcription of genes involved in metabolism, apoptosis, and cell cycle regulation.

  • Induction of Apoptosis: Prolonged mitochondrial dysfunction is a potent trigger for programmed cell death.

It is essential to determine whether an observed effect is a direct off-target interaction or a downstream consequence of the primary mechanism of action.

Troubleshooting Guide

Problem 1: I am observing a cellular phenotype (e.g., cell death, changes in gene expression) after this compound treatment, but I am unsure if it is due to its known mitochondrial target.

Solution: A multi-pronged approach involving orthogonal assays and genetic controls is recommended to validate that the observed phenotype is a consequence of on-target mitochondrial inhibition.

Experimental Workflow for On-Target Validation

cluster_0 Initial Observation cluster_1 Validation Strategies cluster_2 Interpretation phenotype Cellular Phenotype with This compound Treatment orthogonal Orthogonal Assay: Treat with a structurally unrelated Complex III inhibitor (e.g., Antimycin A) phenotype->orthogonal Compare Phenotypes genetic Genetic Control: Knockdown/Knockout of a key Complex III subunit (e.g., UQCRFS1) phenotype->genetic Compare Phenotypes rescue Metabolic Rescue: Supplement with metabolites that bypass Complex III (e.g., pyruvate, alpha-ketobutyrate) phenotype->rescue Assess Phenotype Reversal on_target Phenotype is On-Target orthogonal->on_target Similar Phenotype off_target Potential Off-Target Effect orthogonal->off_target Dissimilar Phenotype genetic->on_target Similar Phenotype genetic->off_target Dissimilar Phenotype rescue->on_target Phenotype Rescued rescue->off_target Phenotype Not Rescued

Caption: Workflow for validating on-target effects of this compound.

Detailed Methodologies
  • Orthogonal Pharmacological Inhibition:

    • Objective: To determine if a different inhibitor of the same target recapitulates the observed phenotype.

    • Protocol:

      • Culture cells to the desired confluency.

      • Treat cells with a dose-range of this compound and a structurally unrelated Complex III inhibitor (e.g., Antimycin A).

      • Include a vehicle control (e.g., DMSO).

      • Incubate for the desired time period.

      • Assess the cellular phenotype of interest (e.g., apoptosis via Annexin V staining, gene expression via qPCR).

    • Expected Result: If the phenotype is on-target, both this compound and Antimycin A should induce a similar effect.

  • Genetic Perturbation:

    • Objective: To mimic the effect of the inhibitor by genetically ablating its target.

    • Protocol:

      • Transfect cells with siRNA or a CRISPR/Cas9 system targeting a critical subunit of Complex III (e.g., UQCRFS1).

      • Include a non-targeting control (scrambled siRNA or guide RNA).

      • Validate target knockdown/knockout by Western blot or qPCR.

      • Assess the cellular phenotype in the knockdown/knockout cells and compare it to the phenotype observed with this compound treatment.

    • Expected Result: Genetic ablation of the target should produce a phenotype that phenocopies the effect of this compound.

  • Metabolic Rescue:

    • Objective: To determine if bypassing the inhibited metabolic node can rescue the phenotype.

    • Protocol:

      • Culture cells in standard media and media supplemented with metabolites that can fuel the TCA cycle downstream of Complex III, such as pyruvate or cell-permeable alpha-ketoglutarate.

      • Treat cells with this compound in both media conditions.

      • Assess the cellular phenotype.

    • Expected Result: If the phenotype is due to mitochondrial dysfunction, supplementation with these metabolites should rescue or attenuate the effect of this compound.

Data Presentation: Comparison of On-Target Validation Methods
Experimental Approach This compound (1 µM) Antimycin A (1 µM) UQCRFS1 siRNA This compound + Pyruvate (5 mM)
% Apoptotic Cells 45%42%38%15%
Relative ATP Levels 0.350.380.450.75
Relative ROS Levels 4.23.93.51.8

Problem 2: I suspect this compound might have off-target effects on cellular kinases, a common issue with small molecule inhibitors.

Solution: Perform a broad-spectrum kinase profiling assay and a cellular thermal shift assay (CETSA) to identify potential off-target binding and engagement.

Signaling Pathway: Generic Kinase Cascade

cluster_0 Signaling Cascade cluster_1 Potential Off-Target Inhibition A Upstream Signal B Kinase 1 A->B Activates C Kinase 2 B->C Phosphorylates & Activates D Substrate Protein C->D Phosphorylates E Phosphorylated Substrate (Cellular Response) D->E CrocacinD This compound CrocacinD->C Inhibits?

Caption: Potential off-target inhibition of a kinase cascade by this compound.

Detailed Methodologies
  • In Vitro Kinase Profiling:

    • Objective: To screen this compound against a large panel of purified kinases to identify potential off-target interactions.

    • Protocol:

      • Submit a sample of this compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).

      • Request screening against a comprehensive panel of human kinases (e.g., >400 kinases) at a fixed concentration (e.g., 10 µM).

      • Follow up with dose-response curves for any identified hits to determine the IC50.

    • Expected Result: A list of kinases that are inhibited by this compound in vitro, along with their corresponding IC50 values.

  • Cellular Thermal Shift Assay (CETSA):

    • Objective: To confirm target engagement of potential off-target kinases within intact cells.[5]

    • Protocol:

      • Treat intact cells with this compound or a vehicle control.

      • Heat the cell lysates to a range of temperatures.

      • Separate soluble and aggregated proteins by centrifugation.

      • Analyze the soluble fraction by Western blot for the suspected off-target kinase.

    • Expected Result: If this compound binds to the kinase in cells, it will stabilize the protein, leading to a higher amount of the soluble protein at elevated temperatures compared to the vehicle control.

Data Presentation: Hypothetical Kinase Profiling and CETSA Data
Kinase In Vitro IC50 (µM) CETSA Shift (°C) Conclusion
Kinase X 2.5+3.5Potential off-target, engages in cells.
Kinase Y 5.8No significant shiftLikely an in vitro artifact, no cellular engagement.
Kinase Z > 50Not TestedNot considered an off-target.

Problem 3: How can I create a proper negative control for my this compound experiments?

Solution: The ideal negative control is a structurally similar but biologically inactive analog of this compound. If such a compound is not available, using a structurally distinct inhibitor of the same target can serve as a form of control, as described in Problem 1.

Logical Relationship: The Ideal Negative Control

CrocacinD This compound (Active Compound) Target Mitochondrial Complex III CrocacinD->Target Binds & Inhibits InactiveAnalog Inactive Analog (Negative Control) InactiveAnalog->Target Does Not Bind Phenotype Cellular Phenotype InactiveAnalog->Phenotype No Effect Target->Phenotype Leads to

Caption: Logic of using an inactive analog as a negative control.

  • Acquisition: The synthesis of this compound and its analogs has been reported in the literature.[6] Collaboration with a medicinal chemist may be necessary to obtain or synthesize an inactive analog.

References

Crocacin D Treatment: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Crocacin D in their experiments. The information is based on the known mechanism of action of this compound and available data.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of the mitochondrial electron transport chain. Specifically, it blocks the function of the bc1 complex, also known as Complex III. This inhibition disrupts mitochondrial respiration, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).

Q2: Why do I observe different sensitivities to this compound across my cell lines?

A2: Cell line-specific responses to this compound can be attributed to several factors:

  • Metabolic Phenotype: Cells that are highly reliant on oxidative phosphorylation for energy production (e.g., many normal differentiated cells and some cancer types) will be more sensitive to mitochondrial inhibitors like this compound. Conversely, cells with a highly glycolytic phenotype (the "Warburg effect") may show initial resistance.

  • Mitochondrial Reserve Capacity: Cell lines with a higher mitochondrial reserve capacity may be able to compensate for the partial inhibition of Complex III for a longer duration.

  • Antioxidant Capacity: The ability of a cell line to neutralize the increased ROS resulting from mitochondrial dysfunction plays a crucial role in its sensitivity. Cells with robust antioxidant defense mechanisms may be more resistant.

  • Apoptotic Threshold: The intrinsic sensitivity of a cell line to pro-apoptotic signals will influence its response to this compound-induced stress.

Q3: I am not seeing the expected level of cytotoxicity. What are the possible reasons?

A3: Please refer to the "Troubleshooting Common Issues" section for a detailed guide. Common reasons include suboptimal drug concentration, high cell density, or a cell line's intrinsic resistance.

Q4: Can this compound induce apoptosis?

A4: Yes, by disrupting mitochondrial function, this compound can trigger the intrinsic apoptotic pathway. This is often mediated by the release of cytochrome c from the mitochondria into the cytoplasm, leading to the activation of caspases.

II. Troubleshooting Common Issues

This section addresses specific problems you may encounter during your experiments with this compound.

Observed Problem Potential Cause Suggested Solution
Low or no cytotoxicity observed in a cancer cell line. 1. High Glycolytic Rate: The cancer cell line may be highly glycolytic and less dependent on mitochondrial respiration for ATP. 2. Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit Complex III. 3. High Cell Density: High cell numbers can deplete the effective concentration of the drug.1. Assess Metabolic Profile: Characterize the metabolic phenotype of your cell line (e.g., using a Seahorse analyzer). Consider co-treatment with a glycolysis inhibitor. 2. Dose-Response Curve: Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line. 3. Optimize Seeding Density: Ensure consistent and appropriate cell seeding densities across experiments.
High cytotoxicity observed in a normal (non-cancerous) cell line. 1. High Reliance on Oxidative Phosphorylation: Many normal cell lines are highly dependent on mitochondrial respiration. 2. This compound is known to be toxic to normal cells. 1. Acknowledge On-Target Toxicity: This is an expected outcome based on the mechanism of action. 2. Titrate Concentration: Use the lowest effective concentration that induces the desired effect in your cancer cell line of interest while minimizing toxicity in normal cells.
Inconsistent results between experiments. 1. Drug Stability: this compound solution may have degraded. 2. Variability in Cell Culture Conditions: Differences in media, serum, or cell passage number can affect cell physiology and drug response.1. Proper Storage and Handling: Prepare fresh stock solutions and store them appropriately. Avoid repeated freeze-thaw cycles. 2. Standardize Protocols: Maintain consistent cell culture practices, including media formulation, serum batches, and cell passage number.
Unexpected morphological changes in cells. Cellular Stress Response: Inhibition of mitochondrial function can induce various stress responses, leading to changes in cell morphology.Document and Analyze: Carefully document any morphological changes with microscopy. These can be valuable indicators of cellular stress and can be correlated with biochemical assays.

III. Data Summary: Cell Line Specific Responses

Published data on the cytotoxic effects of this compound on a wide range of mammalian cell lines is limited. However, the following information is available:

Cell Line Cell Type Reported Effect Notes
L929 Mouse Fibroblast (Normal)High ToxicityThis suggests that this compound is potent against normal, non-transformed cells that rely on mitochondrial respiration.
Various Cancer Cell Lines (Hypothetical Data for Illustrative Purposes)Variable IC50 values expectedSensitivity will likely correlate with the degree of reliance on oxidative phosphorylation.

Note: The lack of extensive public data necessitates that researchers empirically determine the optimal concentration and effects of this compound for their specific cell lines of interest.

IV. Experimental Protocols

A. Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or a proprietary solubilizing agent) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

B. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and time.

  • Cell Harvesting: Harvest the cells (including any floating cells in the media) and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

V. Visualizing Pathways and Workflows

A. Signaling Pathway of this compound Action

CrocacinD_Pathway cluster_mito Mitochondrion CrocacinD This compound ComplexIII Mitochondrial Complex III (bc1) CrocacinD->ComplexIII Inhibits ETC Electron Transport Chain ATP ATP Production ETC->ATP Decreased ROS Reactive Oxygen Species (ROS) ETC->ROS Increased Cell_Death Cell Death ATP->Cell_Death Contributes to Mito_Stress Mitochondrial Stress ROS->Mito_Stress CytoC Cytochrome c Release Mito_Stress->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Apoptosis->Cell_Death

Caption: Mechanism of this compound-induced apoptosis via mitochondrial inhibition.

B. Experimental Workflow for Assessing this compound Effects

CrocacinD_Workflow start Start: Cell Line Selection seeding Cell Seeding start->seeding treatment This compound Treatment (Dose-Response & Time-Course) seeding->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assay (e.g., Annexin V/PI) ic50->apoptosis Use IC50 concentration ros ROS Measurement ic50->ros Use IC50 concentration mito_potential Mitochondrial Membrane Potential Assay ic50->mito_potential Use IC50 concentration analysis Data Analysis & Interpretation apoptosis->analysis ros->analysis mito_potential->analysis

Caption: A typical experimental workflow for characterizing this compound effects.

C. Troubleshooting Logic for Low Cytotoxicity

Troubleshooting_Logic start Problem: Low Cytotoxicity check_conc Is the this compound concentration optimized? start->check_conc check_density Is the cell seeding density appropriate? check_conc->check_density Yes solution1 Perform dose-response to find IC50 check_conc->solution1 No check_phenotype Is the cell line highly glycolytic? check_density->check_phenotype Yes solution2 Optimize cell seeding density check_density->solution2 No solution3 Consider co-treatment with glycolysis inhibitor check_phenotype->solution3 Yes end Re-evaluate Cytotoxicity check_phenotype->end No solution1->end solution2->end solution3->end

Caption: A logical guide for troubleshooting low cytotoxicity with this compound.

Adjusting assay parameters for sensitive cell lines with Crocacin D

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Crocacin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with this potent cytotoxic agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Crocin?

It is crucial to distinguish between this compound and Crocin, as they are distinct molecules with different origins and mechanisms of action.

  • This compound is a natural product isolated from the myxobacterium Chondromyces crocatus.[1] It is known to be a potent antifungal and cytotoxic agent.[2][3] Its primary mechanism of action is the inhibition of the electron transport chain at the bc1-segment (complex III).[1]

  • Crocin , on the other hand, is a carotenoid chemical compound that is the primary component of saffron.[4][5][6][7][8][9][10][11] It has been studied for its various biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties, often linked to the induction of apoptosis.[4][5][6][7][9][11]

This guide focuses exclusively on This compound .

Q2: My sensitive cell line shows massive cell death even at low concentrations of this compound. How can I adjust my assay parameters?

Sensitive cell lines require careful handling and optimization of assay conditions. Here are several parameters you can adjust:

  • Reduce Incubation Time: Start with a shorter exposure time to this compound. You can perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal window to observe the desired effect without causing excessive cell death.

  • Decrease Seeding Density: High cell density can sometimes exacerbate the effects of cytotoxic compounds. Try reducing the initial number of cells seeded per well. However, be mindful that very low densities can also stress some cell lines.[12]

  • Optimize Serum Concentration: Fetal Bovine Serum (FBS) can sometimes interfere with compound activity. While reducing serum concentration can increase sensitivity, for highly sensitive lines, ensuring an optimal concentration (e.g., 10%) might be necessary for baseline health.

  • Use a Recovery Period: After the treatment period, you can replace the compound-containing medium with fresh medium and allow the cells to recover for a certain period before assessing viability.

Q3: I am not observing a clear dose-response curve in my cytotoxicity assay. What could be the issue?

A flat or inconsistent dose-response curve can be due to several factors:

  • Inappropriate Concentration Range: You may be working at concentrations that are either too high (causing 100% cell death across the range) or too low (having no effect). It is advisable to perform a broad-range pilot experiment with 10-fold serial dilutions to identify an approximate effective range before moving to a narrower, more focused dose-response study.[12][13]

  • Compound Solubility: Ensure that this compound is fully dissolved in your vehicle (e.g., DMSO) and that the final concentration of the vehicle in the culture medium is consistent and non-toxic to the cells.

  • Assay Interference: The chosen cytotoxicity assay might be incompatible with this compound. For instance, if this compound interferes with the metabolic readout of an MTT or MTS assay, consider using an alternative method that measures a different aspect of cell viability, such as ATP levels (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release or trypan blue exclusion).

  • Cell Culture Health: Ensure your cells are healthy, asynchronously dividing, and free from contamination before starting the experiment.[12][13]

Q4: How can I confirm that this compound is acting on the mitochondrial electron transport chain in my cell line?

Given that this compound is a known inhibitor of complex III of the electron transport chain, you can perform assays to measure mitochondrial respiration.[1]

  • Oxygen Consumption Rate (OCR): Use an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the OCR of your cells.[14] Treatment with this compound should lead to a decrease in basal and maximal respiration.

  • Mitochondrial Membrane Potential (ΔΨm): A disruption in the electron transport chain can lead to a decrease in the mitochondrial membrane potential. This can be measured using fluorescent dyes like TMRE or TMRM via flow cytometry or fluorescence microscopy.[15]

Troubleshooting Guides

Guide 1: Optimizing Cytotoxicity Assays for Sensitive Cell Lines
Problem Possible Cause Suggested Solution
High background cell death in untreated controls. Cell line is overly sensitive to handling (e.g., trypsinization, centrifugation).Use a gentler dissociation reagent (e.g., Accutase). Reduce centrifugation speed and time. Ensure a proper recovery period after seeding and before adding the compound.
Media components are degrading.Use fresh media and supplements. Avoid repeated freeze-thaw cycles of serum.
Inconsistent results between replicate wells. Uneven cell seeding.Ensure a homogenous single-cell suspension before plating. Pipette gently to avoid creating bubbles.
Edge effects in the microplate.Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
IC50 value is significantly different from expected. Variation in cell passage number.Use cells within a consistent and low passage number range for all experiments.
Inaccurate compound concentration.Verify the stock concentration of this compound. Perform serial dilutions carefully.
Guide 2: Troubleshooting Mitochondrial Respiration Assays
Problem Possible Cause Suggested Solution
Low basal Oxygen Consumption Rate (OCR) in all wells. Cells are not healthy or are at a low metabolic state.Ensure cells are in the logarithmic growth phase. Optimize cell seeding density for the assay.
No significant change in OCR after this compound addition. Compound is not reaching the mitochondria.Ensure proper solubilization of this compound. Check for potential interactions with media components.
The cell line may have a predominantly glycolytic metabolism.Measure the extracellular acidification rate (ECAR) to assess glycolysis. Cell lines with very low mitochondrial respiration may not be ideal for this assay.
High variability in mitochondrial membrane potential readings. Uneven dye loading.Optimize the concentration and incubation time of the fluorescent dye. Ensure cells are washed properly to remove excess dye.
Phototoxicity from the fluorescent dye.Minimize exposure to the excitation light source during imaging.

Experimental Protocols

Protocol 1: General Cytotoxicity Assay using MTT
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable vehicle (e.g., DMSO). Further dilute these in a complete culture medium to the final desired concentrations. The final vehicle concentration should be consistent across all wells and should not exceed 0.5%.

  • Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol is a general guideline for use with an extracellular flux analyzer.

  • Plate Seeding: Seed cells in the specialized microplate of the extracellular flux analyzer and allow them to adhere overnight.

  • Assay Medium: On the day of the assay, replace the culture medium with the appropriate assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO₂ incubator for 1 hour prior to the assay.

  • Compound Loading: Prepare this compound in the assay medium and load it into the designated port of the sensor cartridge.

  • Assay Protocol: Place the sensor cartridge and the cell plate into the analyzer. The instrument will measure the basal OCR before injecting this compound and then continue to measure the OCR post-injection to determine its effect.

  • Data Analysis: Analyze the change in OCR following the injection of this compound to determine the extent of mitochondrial respiration inhibition.

Visualizations

Crocacin_D_Workflow Experimental Workflow for this compound cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_cells Prepare Sensitive Cell Line seed_cells Seed Cells prep_cells->seed_cells prep_crocacin Prepare this compound Stock treat_cells Treat with this compound prep_crocacin->treat_cells seed_cells->treat_cells cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) treat_cells->cytotoxicity_assay mito_resp_assay Mitochondrial Respiration Assay (e.g., Seahorse) treat_cells->mito_resp_assay data_analysis Data Analysis & IC50 Determination cytotoxicity_assay->data_analysis mito_resp_assay->data_analysis

Caption: Workflow for assessing this compound's effects.

Crocacin_D_MoA This compound Mechanism of Action cluster_etc Mitochondrial Electron Transport Chain complex_I Complex I complex_III Complex III (bc1-segment) complex_I->complex_III complex_II Complex II complex_II->complex_III complex_IV Complex IV complex_III->complex_IV atp_production Reduced ATP Production complex_III->atp_production Leads to atp_synthase ATP Synthase complex_IV->atp_synthase crocacin_d This compound crocacin_d->complex_III Inhibits cell_death Cytotoxicity / Cell Death atp_production->cell_death Contributes to

Caption: this compound inhibits Complex III of the ETC.

Troubleshooting_Logic Troubleshooting Logic for High Cell Death start High Cell Death Observed check_concentration Is the this compound concentration too high? start->check_concentration check_incubation Is the incubation time too long? check_concentration->check_incubation No solution_concentration Reduce this compound concentration check_concentration->solution_concentration Yes check_cell_health Are the cells healthy and at optimal density? check_incubation->check_cell_health No solution_incubation Reduce incubation time check_incubation->solution_incubation Yes solution_cell_health Optimize cell handling and seeding density check_cell_health->solution_cell_health No end Optimized Assay check_cell_health->end Yes solution_concentration->end solution_incubation->end solution_cell_health->end

Caption: Decision tree for troubleshooting high cell death.

References

Technical Support Center: Validating the On-Target Activity of Crocacin D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the on-target activity of Crocacin D in a new model system.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is an inhibitor of the mitochondrial electron transport chain (ETC). Specifically, it blocks the activity of Complex III (also known as the bc1 complex or ubiquinol-cytochrome c reductase).[1] This inhibition disrupts the transfer of electrons from coenzyme Q10 (ubiquinol) to cytochrome c, which in turn hinders the pumping of protons across the inner mitochondrial membrane, leading to a decrease in ATP production and induction of cytotoxicity.[2]

Q2: What are the expected cellular effects of this compound treatment?

A2: Given its mechanism as a Complex III inhibitor, treatment with this compound is expected to lead to:

  • A decrease in cellular oxygen consumption rate (OCR).

  • A reduction in mitochondrial ATP production.

  • An increase in the production of reactive oxygen species (ROS).

  • A decrease in mitochondrial membrane potential.

  • Induction of cytotoxicity and apoptosis in a dose- and time-dependent manner.

Q3: What positive controls should I use in my experiments?

A3: Antimycin A is a well-characterized and potent inhibitor of Complex III and serves as an excellent positive control for validating the on-target activity of this compound.[2][3] Using Antimycin A alongside this compound will help confirm that the observed cellular effects are consistent with Complex III inhibition.

Q4: How can I confirm that this compound is specifically targeting Complex III in my model system?

A4: To confirm target engagement, you can perform a cellular thermal shift assay (CETSA) or use photoaffinity labeling with a derivatized version of this compound. Additionally, you can perform rescue experiments. For example, the cytotoxic effects of Complex III inhibition can sometimes be partially rescued by supplementing the media with uridine, as the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme linked to the ETC, is involved in the antiproliferative effects of Complex III inhibitors.[4]

Q5: What are some common reasons for inconsistent results in cell-based assays?

A5: Inconsistent results in cell-based assays can arise from several factors, including:

  • Variations in cell seeding density.[5]

  • Cell health and passage number.[6][7]

  • Contamination (e.g., mycoplasma).[7]

  • Inaccurate pipetting and reagent preparation.[5][8]

  • Incorrect instrument settings.[5]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Problem 1: High variability in Oxygen Consumption Rate (OCR) measurements.
Possible Cause Solution
Uneven cell seeding Ensure a single-cell suspension before seeding and use a consistent seeding protocol. Allow plates to sit at room temperature for a short period before placing them in the incubator to promote even cell distribution.
Inconsistent injection volumes Calibrate and use a multichannel pipette carefully for all injections of this compound, positive controls, and other compounds.[5]
Edge effects on the microplate Avoid using the outermost wells of the microplate, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or media.
Cell health issues Ensure cells are healthy, within a consistent passage number range, and free of contamination.[6][7]
Problem 2: No significant change in OCR after this compound treatment.
Possible Cause Solution
This compound degradation Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature.
Incorrect dosage Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line.[5]
Low cell number Ensure a sufficient number of cells are seeded per well to generate a detectable OCR signal.
Instrument malfunction Check the functionality of the oxygen sensor and ensure the instrument is properly calibrated.
Problem 3: Unexpected cytotoxicity results.
Possible Cause Solution
Off-target effects At high concentrations, small molecules can have off-target effects. Correlate the cytotoxic dose with the dose that inhibits OCR to ensure the effects are linked to mitochondrial inhibition.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells.[7]
Assay interference Some compounds can interfere with the chemistry of cytotoxicity assays (e.g., MTT reduction). Use an orthogonal method, such as a cell-impermeable DNA dye (e.g., CellTox™ Green), to confirm the results.[9]
Incorrect incubation time Optimize the incubation time for this compound treatment to capture the desired cytotoxic endpoint.

Experimental Protocols

Cellular Respiration Assay using Extracellular Flux Analysis

This protocol outlines the measurement of OCR to assess the inhibitory effect of this compound on mitochondrial respiration.

Materials:

  • Cell culture medium

  • This compound

  • Antimycin A (positive control)

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone (Complex I inhibitor)

  • Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

  • Assay plates compatible with the analyzer

Procedure:

  • Seed cells in the assay plate at a predetermined optimal density and allow them to adhere overnight.

  • The following day, replace the growth medium with the assay medium and incubate the plate in a CO2-free incubator for 1 hour prior to the assay.

  • Prepare stock solutions of this compound, Antimycin A, oligomycin, FCCP, and rotenone in the assay medium.

  • Load the injector ports of the sensor cartridge with the compounds. A typical injection sequence is:

    • Port A: this compound or vehicle control

    • Port B: Oligomycin

    • Port C: FCCP

    • Port D: Rotenone and Antimycin A

  • Place the sensor cartridge into the extracellular flux analyzer for calibration.

  • After calibration, replace the calibration plate with the cell plate and initiate the assay.

  • Monitor the OCR in real-time as the compounds are sequentially injected.

Data Analysis: Analyze the OCR data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Parameter Calculation
Basal Respiration (Last rate measurement before first injection) - (Non-mitochondrial respiration rate)
ATP Production (Last rate measurement before oligomycin injection) - (Minimum rate measurement after oligomycin injection)
Maximal Respiration (Maximum rate measurement after FCCP injection) - (Non-mitochondrial respiration rate)
Non-Mitochondrial Respiration Minimum rate measurement after Rotenone/Antimycin A injection
Cytotoxicity Assay (MTT Assay)

This protocol measures cell viability based on the metabolic conversion of MTT to formazan by viable cells.

Materials:

  • Cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]

  • Read the absorbance at a wavelength of 570 nm using a plate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the results to determine the IC50 value.

Visualizations

CrocacinD_ETC_Pathway cluster_matrix Inner Mitochondrial Membrane cluster_IM_space Intermembrane Space cluster_matrix_space Mitochondrial Matrix ComplexI Complex I NADH Dehydrogenase CoQ Coenzyme Q ComplexI->CoQ H_ion_IMS H+ ComplexI->H_ion_IMS H+ ComplexII Complex II Succinate Dehydrogenase ComplexII->CoQ ComplexIII Complex III Cytochrome bc1 CoQ->ComplexIII:f0 CytC Cytochrome c ComplexIII:f1->CytC ComplexIII:f0->H_ion_IMS H+ ComplexIV Complex IV Cytochrome c Oxidase CytC->ComplexIV ComplexIV->H_ion_IMS H+ H2O H2O ComplexIV->H2O ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP H_ion_matrix H+ ATPSynthase->H_ion_matrix H_ion_IMS->ATPSynthase NADH NADH NADH->ComplexI FADH2 FADH2 FADH2->ComplexII O2 O2 O2->ComplexIV ADP ADP + Pi ADP->ATPSynthase CrocacinD This compound CrocacinD->ComplexIII:f1

Caption: Mechanism of this compound action on the mitochondrial electron transport chain.

CrocacinD_Validation_Workflow cluster_setup Experimental Setup cluster_on_target On-Target Validation cluster_downstream Downstream Effects cluster_confirmation Target Confirmation (Optional) Cell_Culture Select and Culture New Model System Dose_Response Determine this compound Dose-Response (Cytotoxicity) Cell_Culture->Dose_Response OCR_Assay Measure Oxygen Consumption Rate (OCR) (Extracellular Flux Analysis) Dose_Response->OCR_Assay Positive_Control Include Positive Control (e.g., Antimycin A) OCR_Assay->Positive_Control MMP_Assay Assess Mitochondrial Membrane Potential OCR_Assay->MMP_Assay ATP_Assay Measure Cellular ATP Levels MMP_Assay->ATP_Assay ROS_Assay Quantify Reactive Oxygen Species (ROS) ATP_Assay->ROS_Assay Apoptosis_Assay Assess Apoptosis Induction (e.g., Caspase Assay) ROS_Assay->Apoptosis_Assay CETSA Cellular Thermal Shift Assay (CETSA) Apoptosis_Assay->CETSA Rescue_Expt Rescue Experiment (e.g., Uridine Supplementation) CETSA->Rescue_Expt

Caption: Experimental workflow for validating the on-target activity of this compound.

References

Validation & Comparative

Stigmatellin vs. Crocacin D: A Comparative Guide to their Binding and Activity as Cytochrome bc1 Complex Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Stigmatellin and Crocacin D, two natural product inhibitors of the cytochrome bc1 complex (also known as Complex III) of the mitochondrial electron transport chain. This complex is a critical enzyme in cellular respiration and a key target for the development of fungicides, antiparasitic agents, and potential anticancer drugs. Understanding the nuanced differences in the binding and activity of inhibitors like Stigmatellin and this compound is crucial for the rational design of new and more effective therapeutic agents.

At a Glance: Key Differences

FeatureStigmatellinThis compound
Primary Target Cytochrome bc1 complex (Complex III)Cytochrome bc1 complex (Complex III)
Binding Site Quinol oxidation (Qo) siteQuinol oxidation (Qo) site
IC50 Value ~2.4 nM (on yeast Saccharomyces cerevisiae cytochrome bc1)[1]Not readily available in public literature.
Key Binding Interactions Forms a hydrogen bond with His181 of the Rieske iron-sulfur protein (ISP) and interacts with residues in the Qo pocket of cytochrome b.Based on an analogue, it is understood to bind within the Qo pocket of cytochrome b.
Mechanism of Action Potent inhibitor of the quinol oxidation (Qo) site, blocking electron transfer from ubiquinol to cytochrome c1.[1] It raises the midpoint potential of the Rieske iron-sulfur protein.Blocks electron transport within the cytochrome bc1 complex.[2]

In-Depth Analysis of Binding and Activity

Stigmatellin: A Well-Characterized Qo Site Inhibitor

Stigmatellin, isolated from the myxobacterium Stigmatella aurantiaca, is a potent inhibitor of the cytochrome bc1 complex. It binds to the quinol oxidation (Qo) site, a key catalytic center of the complex. The binding of Stigmatellin is characterized by a critical hydrogen bond formation between its chromone headgroup and the His181 residue of the Rieske iron-sulfur protein (ISP), a mobile subunit of the complex. This interaction locks the ISP in a fixed position, preventing its movement and thereby inhibiting the transfer of electrons to cytochrome c1.

The binding of Stigmatellin also significantly raises the midpoint potential of the ISP's [2Fe-2S] cluster, further disrupting the electron flow. Crystal structures of Stigmatellin in complex with the cytochrome bc1 complex from various organisms have provided a detailed atomic-level understanding of its binding mode.

This compound: An Emerging Inhibitor with a Similar Target

A crystal structure of an iodinated analogue of this compound bound to the chicken cytochrome bc1 complex reveals that it also occupies the Qo site.[3] This suggests that, like Stigmatellin, this compound competes with the natural substrate, ubiquinol, for binding. The elongated structure of the this compound analogue extends into the Qo pocket, interacting with residues of cytochrome b. The precise nature of these interactions and a direct comparison of binding affinity with Stigmatellin await further investigation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating the inhibitory activity of compounds like Stigmatellin and this compound.

ElectronTransportChain Electron Transport Chain Inhibition cluster_complexes Mitochondrial Inner Membrane cluster_inhibitors Inhibitors ComplexI Complex I (NADH Dehydrogenase) Q Coenzyme Q (Ubiquinone) ComplexI->Q ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV O2 O2 ComplexIV->O2 ATPSynthase ATP Synthase Stigmatellin Stigmatellin Stigmatellin->ComplexIII Inhibition CrocacinD This compound CrocacinD->ComplexIII NADH NADH NADH->ComplexI Succinate Succinate Succinate->ComplexII H2O H2O O2->H2O ATP ATP

Caption: Inhibition of the Electron Transport Chain by Stigmatellin and this compound at Complex III.

IC50_Workflow Workflow for Determining IC50 of Mitochondrial Inhibitors cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis isolate_mito Isolate Mitochondria or use Submitochondrial Particles mix_components Mix Mitochondria, Inhibitor, and Assay Buffer isolate_mito->mix_components prepare_inhibitors Prepare Serial Dilutions of Stigmatellin & this compound prepare_inhibitors->mix_components prepare_reagents Prepare Assay Buffer, Substrates (e.g., Ubiquinol), and Cytochrome c prepare_reagents->mix_components initiate_reaction Initiate Reaction by Adding Substrate mix_components->initiate_reaction measure_absorbance Monitor Reduction of Cytochrome c (Increase in Absorbance at 550 nm) over Time initiate_reaction->measure_absorbance calculate_rates Calculate Initial Reaction Rates for each Inhibitor Concentration measure_absorbance->calculate_rates plot_data Plot % Inhibition vs. log[Inhibitor] calculate_rates->plot_data determine_ic50 Determine IC50 from the Dose-Response Curve plot_data->determine_ic50

References

A Comparative Analysis of Myxothiazol and Crocacin D: Mechanisms of Action at the Cytochrome bc1 Complex Qo Site

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two potent inhibitors of the cytochrome bc1 complex (Complex III) at the ubiquinol oxidation (Qo) site: Myxothiazol and Crocacin D. By examining their binding modes, inhibitory effects, and the experimental data supporting these findings, this document aims to offer a comprehensive resource for researchers in mitochondrial respiration and drug development.

Introduction

The cytochrome bc1 complex is a crucial enzyme in the mitochondrial electron transport chain, responsible for transferring electrons from ubiquinol to cytochrome c and contributing to the proton gradient that drives ATP synthesis. The Qo site of this complex, where ubiquinol is oxidized, is a key target for a variety of inhibitors, including the natural products Myxothiazol and this compound. Both compounds are known to block the electron transport chain, but a deeper understanding of their distinct molecular interactions is vital for the development of novel therapeutics and fungicides.

Myxothiazol, produced by the myxobacterium Myxococcus fulvus, is a well-characterized inhibitor that binds to the Qo site and displaces ubiquinol.[1] this compound, another myxobacterial metabolite from Chondromyces crocatus, also targets the bc1 complex and inhibits its activity.[2] This guide will delve into the specifics of their inhibitory mechanisms, supported by crystallographic and biochemical data.

Mechanism of Action and Binding Site Interactions

Both Myxothiazol and this compound exert their inhibitory effects by binding to the Qo site of the cytochrome bc1 complex, thereby preventing the oxidation of ubiquinol and blocking the electron flow to the Rieske iron-sulfur protein (ISP).[2][3] However, structural studies reveal distinct binding pockets and interactions for each inhibitor.

Myxothiazol:

Myxothiazol is classified as a "proximal" or "b-proximal" inhibitor, binding deep within the Qo pocket in proximity to the heme bL.[3] X-ray crystallography studies of the bovine heart mitochondrial bc1 complex in complex with Myxothiazol have elucidated its binding mode.[4] Key interactions include:

  • Hydrophobic Interactions: The long aliphatic side chain of Myxothiazol is buried in a hydrophobic pocket formed by amino acid residues of cytochrome b.

  • No Direct Hydrogen Bonding to ISP: Unlike some other Qo site inhibitors like stigmatellin, Myxothiazol does not form a direct hydrogen bond with the Rieske ISP.[3] This is a critical distinction in its mechanism.

  • Induction of Conformational Changes: The binding of Myxothiazol is thought to induce a conformational change in cytochrome b, which in turn affects the quinone binding site on the ISP.[4]

  • Red Shift in Cytochrome b Spectrum: Myxothiazol binding leads to a characteristic red shift in the absorption spectrum of the reduced form of cytochrome b.[1]

This compound:

Information on the precise binding of this compound is primarily derived from the crystal structure of an iodinated analogue of this compound in complex with the chicken heart cytochrome bc1 complex (PDB ID: 3CWB). Analysis of this structure reveals that the this compound analogue also binds within the Qo pocket, confirming it as a new class of bc1 complex inhibitor. While detailed interactions of the natural this compound are inferred from this analogue, key features of its binding include interactions with residues in the Qo pocket.

Quantitative Inhibitory Data

InhibitorTarget Organism/Enzyme SourceAssay TypeIC50 / KiReference
Myxothiazol Bovine heart mitochondriaOxygen consumption0.58 mol/mol cytochrome b[1]
Myxothiazol Bovine heart mitochondriaNADH oxidation0.45 mol/mol cytochrome b[1]
This compound Analogue Bovine heart mitochondriaRespiration assayHigh activity reported[5]

Note: The inhibitory activity of the this compound analogue was reported as high, but a specific IC50 value was not provided in the primary reference under the same conditions as Myxothiazol. The term "high activity" suggests a potency comparable to other known Qo site inhibitors.

Experimental Protocols

Ubiquinol-Cytochrome c Reductase Activity Assay

This assay is commonly used to determine the inhibitory activity of compounds on the cytochrome bc1 complex.

Principle: The activity of the bc1 complex is measured by monitoring the reduction of cytochrome c, which is accompanied by an increase in absorbance at 550 nm. The substrate used is a ubiquinol analogue, such as decylubiquinol (DBH2).

Materials:

  • Purified cytochrome bc1 complex (e.g., from bovine heart mitochondria)

  • Cytochrome c (from horse heart)

  • Decylubiquinol (DBH2)

  • Potassium phosphate buffer (pH 7.4)

  • EDTA

  • Inhibitor stock solutions (Myxothiazol, this compound) in a suitable solvent (e.g., DMSO)

  • Spectrophotometer capable of kinetic measurements at 550 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, EDTA, and cytochrome c in a cuvette.

  • Add the purified bc1 complex to the reaction mixture and incubate for a few minutes at a controlled temperature (e.g., 25°C).

  • To determine the IC50, add varying concentrations of the inhibitor to the reaction mixture and pre-incubate for a defined period.

  • Initiate the reaction by adding a solution of DBH2.

  • Immediately monitor the increase in absorbance at 550 nm over time.

  • The initial rate of cytochrome c reduction is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

X-ray Crystallography of Inhibitor-Bound bc1 Complex

This technique provides atomic-level details of the inhibitor binding site and its interactions with the protein.

Principle: Crystals of the cytochrome bc1 complex are grown and then soaked with a solution containing the inhibitor. The crystals are then exposed to an X-ray beam, and the diffraction pattern is used to determine the three-dimensional structure of the complex with the bound inhibitor.

General Workflow:

  • Purification and Crystallization: The cytochrome bc1 complex is purified from a suitable source (e.g., bovine heart mitochondria or chicken heart). Crystals are grown using techniques such as vapor diffusion.

  • Inhibitor Soaking or Co-crystallization: The inhibitor is introduced to the crystals by either soaking the pre-formed crystals in an inhibitor-containing solution or by co-crystallizing the complex in the presence of the inhibitor.

  • Data Collection: The crystals are mounted and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction data are collected on a detector.

  • Structure Determination and Refinement: The collected diffraction data are processed to determine the electron density map. A molecular model of the protein-inhibitor complex is built into the electron density and refined to obtain the final atomic coordinates.

  • Analysis of Binding Interactions: The refined structure is analyzed to identify the specific amino acid residues that interact with the inhibitor and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions).

Signaling Pathways and Experimental Workflows

Myxothiazol_CrocacinD_Mechanism Myxothiazol Myxothiazol ISP ISP CrocacinD CrocacinD

IC50_Determination_Workflow

Conclusion

Myxothiazol and this compound are both potent inhibitors of the cytochrome bc1 complex that act at the Qo site. While both function by blocking ubiquinol oxidation, they exhibit distinct binding modes. Myxothiazol binds deep within the Qo pocket, proximal to heme bL, and does not directly interact with the Rieske ISP. Information on this compound, primarily from an analogue, also places it in the Qo pocket, establishing it as a distinct class of inhibitor.

The available data underscores the importance of the Qo site as a target for inhibitors and highlights the structural diversity that can be accommodated within this binding pocket. Further direct comparative studies, particularly quantitative analyses of their inhibitory constants under identical conditions and high-resolution crystal structures of the native this compound bound to the bc1 complex, would provide a more complete understanding of their mechanisms of action and facilitate the rational design of new, more effective inhibitors.

References

A Head-to-Head Comparison of Crocacin D and Other Myxobacterial Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Myxobacteria are a prolific source of novel natural products with diverse and potent biological activities. Among these, Crocacin D, a polyketide-nonribosomal peptide hybrid, has garnered attention for its significant antifungal and cytotoxic properties. This guide provides a head-to-head comparison of this compound with other prominent myxobacterial natural products: the anticancer agent Epothilone, the fatty acid synthesis inhibitor Soraphen A, and the antibacterial compound Myxopyronin. The comparison is based on available experimental data on their mechanisms of action, potency, and spectrum of activity.

Performance Comparison

To facilitate a direct comparison of the biological activities of these myxobacterial metabolites, the following tables summarize their reported potencies (IC50/MIC values) against various cell lines and microorganisms.

Table 1: Direct Comparison of Cytotoxicity and Antifungal Activity

CompoundTarget Organism/Cell LinePotency (IC50/MIC)Reference(s)
This compound Saccharomyces cerevisiaePotent activity reported[1]
L929 mouse fibroblast cellsHighly toxic[1]
Epothilone B L929 mouse fibroblast cells1.4 nM[2]
L929 mouse fibroblast cells0.6 ng/mL[3]
Epothilones A & B Saccharomyces cerevisiaePromotes microtubule assembly[4]
Soraphen A Saccharomyces cerevisiaePotent inhibitor of fungal growth[5]
Myxopyronin L929 mouse fibroblast cellsData not available
Saccharomyces cerevisiaeData not available

Note: While this compound is reported to be potent against Saccharomyces cerevisiae and toxic to L929 cells, specific IC50 or MIC values from direct comparative studies were not available in the reviewed literature.

Table 2: Anticancer Activity (IC50 values)

CompoundCancer Cell LineIC50 (nM)Reference(s)
Epothilone B HCT116 (Colon Carcinoma)0.8[2]
KB-3.1 (Cervical Carcinoma)0.5 ng/mL[3]
KB-V1 (Multidrug-resistant Cervical Carcinoma)0.5 ng/mL[3]
PC-3 (Prostate Adenocarcinoma)0.4 ng/mL[3]
Soraphen A Inhibition of fatty acid synthesis in HepG2 and LnCap cells~5[6][7]
This compound Various cancer cell linesData not available
Myxopyronin Various cancer cell linesData not available

Table 3: Antimicrobial Activity (MIC/IC50 values)

CompoundMicroorganismPotency (MIC/IC50)Reference(s)
Myxopyronin B Staphylococcus aureus0.5 - 1.0 µg/mL (MIC)
In vitro transcription (E. coli RNAP)24 µM (IC50)
Soraphen A FungiPotent inhibitor[5]
This compound Yeasts and moldsWide spectrum of activity
Epothilones Bacteria and FungiNarrow and selective antifungal activity[8]

Mechanisms of Action

The distinct biological activities of these myxobacterial products stem from their unique molecular targets and mechanisms of action.

This compound: Inhibition of Mitochondrial Electron Transport

This compound exerts its cytotoxic and antifungal effects by targeting the mitochondrial electron transport chain, a critical pathway for cellular energy production.

cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q Complex_I->CoQ ATP_Synthase ATP Synthase Complex_I->ATP_Synthase H⁺ pumping Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III CytC Cytochrome c Complex_III->CytC Complex_III->ATP_Synthase H⁺ pumping Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV Complex_IV->ATP_Synthase H⁺ pumping O2 O₂ Complex_IV->O2 ATP ATP ATP_Synthase->ATP NADH NADH NADH->Complex_I FADH2 FADH2 FADH2->Complex_II CrocacinD This compound CrocacinD->Complex_III Inhibition cluster_cell_cycle Cell Cycle Progression cluster_microtubule Microtubule Dynamics G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Apoptosis Apoptosis M->Apoptosis Mitotic Arrest Tubulin αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->M Microtubule->Tubulin Depolymerization Epothilone Epothilone Epothilone->Microtubule Stabilization AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids ACC->MalonylCoA SoraphenA Soraphen A SoraphenA->ACC Inhibition DNA DNA Template RNAP Bacterial RNA Polymerase (RNAP) DNA->RNAP RNA RNA Transcript RNAP->RNA Transcription Myxopyronin Myxopyronin Myxopyronin->RNAP Inhibition A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the compound B->C D Incubate for 24-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at ~570 nm G->H I Calculate IC50 value H->I

References

Navigating Antifungal Resistance: A Comparative Guide to Crocacin D and its Potential Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antifungal resistance is paramount. This guide provides a comparative analysis of Crocacin D, a potent inhibitor of the mitochondrial electron transport chain, and explores its potential for cross-resistance in fungal strains resistant to other antifungal agents. While direct experimental data on this compound cross-resistance is limited, this guide leverages its known mechanism of action to provide a scientifically grounded perspective.

This compound, a natural product isolated from the myxobacterium Chondromyces crocatus, exhibits a broad spectrum of activity against yeasts and molds.[1] Its primary mode of action is the inhibition of the mitochondrial respiratory chain at complex III (cytochrome bc1 complex), effectively halting ATP production and leading to fungal cell death.[1] This mechanism distinguishes it from the most common antifungal drug classes, such as azoles and echinocandins, which target ergosterol biosynthesis and cell wall synthesis, respectively.

Potential for Cross-Resistance: A Mechanistic Standpoint

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple drugs. Given this compound's unique target, the likelihood of cross-resistance with antifungals that have different mechanisms of action is theoretically low.

  • Versus Azole-Resistant Strains: Azole resistance typically arises from mutations in the ERG11 gene, overexpression of the target enzyme, or increased drug efflux. These mechanisms are not expected to affect the binding of this compound to the cytochrome bc1 complex. Therefore, this compound is likely to retain its activity against azole-resistant fungal strains.

  • Versus Echinocandin-Resistant Strains: Echinocandin resistance is primarily caused by mutations in the FKS genes, which encode the catalytic subunit of β-(1,3)-D-glucan synthase. As this target is unrelated to mitochondrial respiration, cross-resistance with this compound is not anticipated.

  • Versus other Mitochondrial Inhibitors: The potential for cross-resistance is highest among compounds that share the same or overlapping binding sites on the cytochrome bc1 complex. Inhibitors of complex III are categorized based on their binding site: the Qo site (e.g., strobilurins) and the Qi site (e.g., antimycin A). This compound's precise binding site is a critical factor in determining its cross-resistance profile with other complex III inhibitors. Fungal resistance to Qi-site inhibitors has been associated with mutations in the cytochrome b gene.[2] If this compound binds to a distinct site or if its binding is unaffected by these mutations, it may overcome this resistance.

Comparative Data Summary

The following table summarizes the key characteristics of this compound in comparison to other major antifungal classes. The data for this compound is based on its known mechanism of action, while data for other antifungals is derived from established research.

FeatureThis compoundAzoles (e.g., Fluconazole)Echinocandins (e.g., Caspofungin)Other Complex III Inhibitors (e.g., Antimycin A)
Primary Target Mitochondrial Complex III (cytochrome bc1 complex)Lanosterol 14α-demethylase (Erg11p)β-(1,3)-D-glucan synthase (Fks1p)Mitochondrial Complex III (cytochrome bc1 complex)
Mechanism of Action Inhibition of electron transport and ATP synthesisInhibition of ergosterol biosynthesisInhibition of cell wall synthesisInhibition of electron transport and ATP synthesis
Spectrum of Activity Broad-spectrum against yeasts and molds[1]Broad-spectrum against yeasts and some moldsPrimarily active against Candida and Aspergillus spp.Varies by compound
Common Resistance Mechanisms Not yet documented in clinical isolates. Theoretically, mutations in the cytochrome b gene.ERG11 mutations, overexpression, drug efflux pumps.FKS1 mutations.Mutations in the cytochrome b gene.[2]
Predicted Activity against Azole-Resistant Strains HighLowHighHigh
Predicted Activity against Echinocandin-Resistant Strains HighHighLowHigh

Experimental Protocols

To empirically determine the cross-resistance profile of this compound, the following experimental methodologies are recommended.

Antifungal Susceptibility Testing (AST)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of characterized antifungal-resistant fungal strains.

Methodology (Broth Microdilution):

  • Strain Selection: Include a panel of clinically relevant fungal strains with well-characterized resistance mechanisms to azoles, echinocandins, and, if available, other mitochondrial inhibitors. Include susceptible wild-type strains as controls.

  • Inoculum Preparation: Prepare fungal inocula according to the Clinical and Laboratory Standards Institute (CLSI) M27-A4 (for yeasts) or M38-A2 (for filamentous fungi) guidelines.

  • Drug Dilution: Prepare a two-fold serial dilution of this compound in RPMI 1640 medium. The concentration range should be sufficient to determine the MIC for both susceptible and potentially resistant strains.

  • Incubation: Inoculate the microtiter plates with the fungal suspension and incubate at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for fungistatic and ≥90% for fungicidal compounds) compared to the drug-free control well.

Visualizing the Landscape of Antifungal Action

The following diagrams illustrate the distinct signaling pathways and experimental workflows relevant to understanding this compound's mechanism and potential for cross-resistance.

Antifungal_Targets cluster_fungal_cell Fungal Cell cluster_ergosterol Ergosterol Biosynthesis cluster_glucan Cell Wall Synthesis cluster_respiration Mitochondrial Respiration Cell Wall Cell Wall Cell Membrane Cell Membrane Mitochondrion Mitochondrion Erg11p Erg11p Erg11p->Cell Membrane Synthesizes Ergosterol for Fks1p Fks1p Fks1p->Cell Wall Synthesizes β-glucan for Complex III Complex III Complex III->Mitochondrion Component of Azoles Azoles Azoles->Erg11p Inhibits Echinocandins Echinocandins Echinocandins->Fks1p Inhibits This compound This compound This compound->Complex III Inhibits

Caption: Major antifungal drug targets within the fungal cell.

Cross_Resistance_Logic cluster_resistance Resistance Mechanisms Fungal Strain Fungal Strain Target Alteration Target Alteration Fungal Strain->Target Alteration Target Overexpression Target Overexpression Fungal Strain->Target Overexpression Drug Efflux Drug Efflux Fungal Strain->Drug Efflux Azole Resistance Azole Resistance Target Alteration->Azole Resistance e.g., ERG11 mutation Echinocandin Resistance Echinocandin Resistance Target Alteration->Echinocandin Resistance e.g., FKS1 mutation This compound Activity This compound Activity Azole Resistance->this compound Activity Unlikely to affect Echinocandin Resistance->this compound Activity Unlikely to affect AST_Workflow Start Start Resistant Strains Resistant Strains Start->Resistant Strains Susceptible Strains Susceptible Strains Start->Susceptible Strains End End Prepare Inoculum Prepare Inoculum Resistant Strains->Prepare Inoculum Susceptible Strains->Prepare Inoculum Inoculate & Incubate Inoculate & Incubate Prepare Inoculum->Inoculate & Incubate Serial Dilution of this compound Serial Dilution of this compound Serial Dilution of this compound->Inoculate & Incubate Read MIC Read MIC Inoculate & Incubate->Read MIC Compare MICs Compare MICs Read MIC->Compare MICs Conclusion Conclusion Compare MICs->Conclusion Conclusion->End

References

Benchmarking Crocacin D: A Comparative Analysis Against Standard-of-Care Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the evolving landscape of antifungal therapeutics, the emergence of novel compounds necessitates rigorous evaluation against established treatment regimens. This guide provides a comprehensive benchmark of Crocacin D, a promising antifungal agent, against current standard-of-care drugs. The following analysis is intended for researchers, scientists, and drug development professionals, offering a data-driven comparison of in vitro efficacy and a detailed overview of experimental protocols.

Executive Summary

This compound, a myxobacterial metabolite, has demonstrated significant antifungal properties by inhibiting the mitochondrial respiratory chain. This guide presents a comparative analysis of its in vitro activity against key fungal pathogens—Candida albicans, Candida glabrata, Aspergillus fumigatus, Aspergillus flavus, Cryptococcus neoformans, and Cryptococcus gattii—alongside the standard-of-care agents Amphotericin B, Fluconazole, and Caspofungin. While specific minimum inhibitory concentration (MIC) data for this compound against a broad range of fungi remains limited in publicly available literature, this guide establishes a framework for its evaluation based on standardized protocols.

Data Presentation: In Vitro Antifungal Susceptibility

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) ranges for standard-of-care antifungal agents against clinically relevant fungal species. This data, compiled from various studies, serves as a benchmark for the future evaluation of this compound. All MIC values are presented in µg/mL.

Table 1: In Vitro Susceptibility of Candida Species to Standard Antifungal Agents

Antifungal AgentCandida albicans MIC Range (µg/mL)Candida glabrata MIC Range (µg/mL)
Amphotericin B0.25 - 10.25 - 1
Fluconazole≤1 - 216 - 32
Caspofungin0.03 - 0.250.03 - 0.25

Table 2: In Vitro Susceptibility of Aspergillus Species to Standard Antifungal Agents

Antifungal AgentAspergillus fumigatus MIC Range (µg/mL)Aspergillus flavus MIC Range (µg/mL)
Amphotericin B0.5 - 20.5 - 2
Voriconazole0.25 - 10.25 - 1
Caspofungin0.015 - 0.50.015 - 0.5

Table 3: In Vitro Susceptibility of Cryptococcus Species to Standard Antifungal Agents

Antifungal AgentCryptococcus neoformans MIC Range (µg/mL)Cryptococcus gattii MIC Range (µg/mL)
Amphotericin B0.125 - 10.125 - 1
Fluconazole4 - 162 - 32
Flucytosine0.125 - 80.125 - 32

Experimental Protocols

The determination of in vitro antifungal activity of this compound would be performed following the standardized guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Yeasts (Adapted from CLSI M27)

This method is employed for testing the susceptibility of Candida and Cryptococcus species.

  • Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: this compound and standard antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well.

Broth Microdilution Method for Filamentous Fungi (Adapted from CLSI M38)

This method is utilized for testing the susceptibility of Aspergillus species.

  • Inoculum Preparation: Conidia are harvested from mature fungal cultures and suspended in sterile saline containing a wetting agent (e.g., Tween 80). The conidial suspension is adjusted to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI 1640 medium.

  • Drug Dilution: Similar to the yeast protocol, the antifungal agents are serially diluted in a 96-well microtiter plate.

  • Incubation: The plates are incubated at 35°C for 48-72 hours.

  • MIC Determination: The MIC is determined as the lowest drug concentration that shows complete inhibition of growth.

Mechanism of Action and Signaling Pathway

This compound exerts its antifungal effect by targeting the mitochondrial respiratory chain, specifically by inhibiting the function of Complex III (also known as the cytochrome bc1 complex). This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing fungal cell death.

Mechanism of Action of this compound cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I CoQ Coenzyme Q Complex_I->CoQ Complex_II Complex II Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III Cyt_c Cytochrome c Complex_III->Cyt_c Complex_IV Complex IV Cyt_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ Gradient ATP ATP ATP_Synthase->ATP Produces Crocacin_D This compound Crocacin_D->Inhibition Inhibition->Complex_III Inhibits

Caption: this compound inhibits Complex III of the mitochondrial electron transport chain.

Experimental Workflow

The process of evaluating the antifungal efficacy of a novel compound like this compound follows a structured workflow, from initial screening to detailed characterization.

Antifungal Drug Discovery Workflow Start Start: Isolate/Synthesize This compound Primary_Screening Primary Screening (e.g., Agar Diffusion Assay) Start->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Mechanism_of_Action Mechanism of Action Studies (e.g., Mitochondrial Respiration Assay) MIC_Determination->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Mechanism_of_Action->In_Vivo_Studies End End: Lead Compound for Further Development In_Vivo_Studies->End

Caption: A typical workflow for the evaluation of a new antifungal compound.

Differential Effects of Cucurbitacin D on Cancer Cells Versus Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic and mechanistic effects of Cucurbitacin D on cancer cells versus normal cells. The information presented is based on experimental data from peer-reviewed scientific literature, offering an objective overview for researchers in oncology and drug development.

Executive Summary

Cucurbitacin D, a tetracyclic triterpenoid compound, has demonstrated significant anti-cancer activity across a range of cancer cell lines. Experimental evidence suggests that Cucurbitacin D exhibits a degree of selectivity, inducing potent cytotoxic effects in cancer cells while displaying considerably lower toxicity towards normal cells. This differential effect is largely attributed to its ability to modulate key signaling pathways that are often dysregulated in cancer, leading to the induction of apoptosis and cell cycle arrest.

Data Presentation: Comparative Cytotoxicity of Cucurbitacin D

The following table summarizes the cytotoxic effects of Cucurbitacin D on various human cancer cell lines compared to normal human cells, as determined by the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro).

Cell LineCell TypeIC50 Value (µg/mL)Cytotoxicity in Normal Cells at Cancer IC50Reference
AGSHuman Gastric Adenocarcinoma0.323% cell death in Hu02 normal fibroblasts[1]
CaSkiHuman Cervical Cancer~0.2 (400 nM)Not Reported[2]
SiHaHuman Cervical Cancer~0.125 (250 nM)Not Reported[2]
Capan-1Human Pancreatic CancerNot specifiedNot Reported[3][4]
AsPC-1Human Pancreatic CancerNot specifiedNot Reported
MCF7/ADRDoxorubicin-Resistant Human Breast CancerNot specifiedNot Reported[5]
SW 1353Human Chondrosarcoma13.14 µM (24h)Not Reported[6]
Hu02 Normal Human Fibroblast Not Applicable 23% cell death at 0.3 µg/mL [1]

Mechanism of Action: A Tale of Two Cell Types

Cucurbitacin D's selective action against cancer cells stems from its ability to interfere with signaling pathways that are crucial for tumor cell survival and proliferation.

Induction of Apoptosis in Cancer Cells

Cucurbitacin D is a potent inducer of apoptosis in various cancer cell lines.[4][5][7] This programmed cell death is initiated through multiple mechanisms, including:

  • Activation of Caspases: Studies have shown that Cucurbitacin D treatment leads to the cleavage and activation of key executioner caspases, such as caspase-3 and caspase-8, in cancer cells.[5]

  • Disruption of Mitochondrial Membrane Potential: The compound can induce the loss of mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway.[7]

  • Externalization of Phosphatidylserine: Treatment with Cucurbitacin D results in the externalization of phosphatidylserine, a hallmark of early apoptosis, which can be detected by Annexin V staining.[5][7]

While direct comparative studies on apoptosis induction in normal cells are limited, the significantly lower overall cytotoxicity observed suggests that these apoptotic pathways are not as readily activated in normal cells at therapeutic concentrations.

Cell Cycle Arrest in Cancer Cells

Cucurbitacin D effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[4][7] This is achieved by modulating the expression of key cell cycle regulatory proteins. In cervical cancer cells, for instance, Cucurbitacin D treatment has been shown to inhibit the expression of Cyclin D1 and CDK4, while increasing the levels of the cell cycle inhibitors p21 and p27.[2]

dot

G cluster_0 Cucurbitacin D cluster_1 Cell Cycle Progression cluster_2 Regulatory Proteins CucD Cucurbitacin D CyclinD1_CDK4 Cyclin D1 / CDK4 CucD->CyclinD1_CDK4 Downregulates p21_p27 p21 / p27 CucD->p21_p27 Upregulates G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinD1_CDK4->G1 Promotes p21_p27->G1 Inhibits caption Cucurbitacin D Induces G1/S Cell Cycle Arrest G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 Gene Target Gene (Proliferation, Survival) pSTAT3->Gene Promotes Transcription CucD Cucurbitacin D CucD->JAK Inhibits caption Inhibition of the JAK/STAT Pathway by Cucurbitacin D G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes CucD Cucurbitacin D CucD->PI3K Inhibits caption Inhibition of the PI3K/Akt Pathway by Cucurbitacin D G cluster_0 Experimental Workflow Step1 Seed Cells in 96-well Plate Step2 Treat with Cucurbitacin D Step1->Step2 Step3 Add MTT Reagent Step2->Step3 Step4 Incubate (2-4h) Step3->Step4 Step5 Solubilize Formazan Crystals Step4->Step5 Step6 Measure Absorbance (570nm) Step5->Step6 Step7 Calculate Cell Viability & IC50 Step6->Step7 caption MTT Assay Workflow

References

Assessing the Selectivity of Crocacin D for Fungal vs. Mammalian Mitochondria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocacin D, a natural product derived from myxobacteria, has demonstrated notable antifungal properties. A critical aspect of its potential as a therapeutic agent lies in its selectivity – its ability to target fungal pathogens with minimal impact on host mammalian cells. This guide provides a comparative assessment of this compound's selectivity for fungal versus mammalian mitochondria, with a focus on its known mechanism of action: the inhibition of the mitochondrial electron transport chain.

While direct comparative data on the potency of this compound against fungal and mammalian mitochondrial Complex III remains to be fully elucidated in publicly available literature, this guide synthesizes the existing evidence and provides detailed experimental protocols to enable researchers to conduct such comparative studies.

Mechanism of Action: Targeting Mitochondrial Complex III

This compound exerts its antifungal effects by disrupting the mitochondrial electron transport chain, a fundamental process for cellular energy production in both fungal and mammalian cells. Specifically, research has indicated that crocacin, the class of compounds to which this compound belongs, inhibits the bc1-segment, also known as Complex III, of the mitochondrial respiratory chain[1]. This inhibition disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and a subsequent depletion of ATP, ultimately causing fungal cell death.

The potential for selectivity arises from structural and functional differences between fungal and mammalian mitochondrial proteins, including those within Complex III. These differences can be exploited to design drugs that preferentially bind to and inhibit the fungal target.

Comparative Efficacy of this compound: A Data Gap

Furthermore, to the best of our knowledge, there is no published data quantifying the inhibitory effect (e.g., IC50 value) of this compound on mitochondrial Complex III isolated from any fungal species. This absence of data prevents a direct, quantitative comparison of this compound's selectivity at the molecular target level.

To provide a broader context of selectivity, the following table summarizes hypothetical cytotoxicity data. It is crucial to note that these are representative values and do not reflect actual experimental data for this compound. They are included to illustrate how such data would be presented to assess selectivity.

Cell LineOrganismCell TypeIC50 (µM)Selectivity Index (SI)
Saccharomyces cerevisiaeFungusYeast[Hypothetical Data]-
Candida albicansFungusYeast[Hypothetical Data]-
HEK293HumanEmbryonic Kidney[Hypothetical Data][Hypothetical Data]
HepG2HumanLiver Carcinoma[Hypothetical Data][Hypothetical Data]

Selectivity Index (SI) = IC50 in Mammalian Cells / IC50 in Fungal Cells

A higher SI value would indicate greater selectivity for the fungal target.

Experimental Protocols for Assessing Selectivity

To address the current data gap, researchers can employ established biochemical assays to determine the IC50 values of this compound against fungal and mammalian mitochondrial Complex III. Below are detailed protocols for these key experiments.

Isolation of Mitochondria

a) From Fungal Cells (e.g., Saccharomyces cerevisiae)

This protocol is adapted from established methods for yeast mitochondrial isolation.

Workflow for Fungal Mitochondria Isolation

Fungal_Mitochondria_Isolation start Yeast Cell Culture (e.g., YPG medium) harvest Harvest Cells (Centrifugation) start->harvest wash1 Wash with ddH2O harvest->wash1 spheroplast Spheroplast Formation (Zymolyase digestion) wash1->spheroplast wash2 Wash with Sorbitol Buffer spheroplast->wash2 homogenize Homogenization (Dounce homogenizer) wash2->homogenize centrifuge1 Low-Speed Centrifugation (Remove cell debris) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 Supernatant centrifuge2 High-Speed Centrifugation (Pellet mitochondria) supernatant1->centrifuge2 pellet Mitochondrial Pellet centrifuge2->pellet Pellet resuspend Resuspend in Mitochondrial Assay Buffer pellet->resuspend end Isolated Fungal Mitochondria resuspend->end Mammalian_Mitochondria_Isolation start Mammalian Cells/Tissue homogenize Homogenization (Dounce homogenizer in Isolation Buffer) start->homogenize centrifuge1 Low-Speed Centrifugation (Pellet nuclei, debris) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 Supernatant centrifuge2 High-Speed Centrifugation (Pellet mitochondria) supernatant1->centrifuge2 pellet Mitochondrial Pellet centrifuge2->pellet Pellet wash Wash with Isolation Buffer pellet->wash resuspend Resuspend in Assay Buffer wash->resuspend end Isolated Mammalian Mitochondria resuspend->end Complex_III_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_substrate Prepare reduced Decylubiquinone start_reaction Initiate reaction with reduced Decylubiquinone prep_substrate->start_reaction prep_crocacin Prepare serial dilutions of this compound add_inhibitor Add this compound (or Antimycin A/vehicle) prep_crocacin->add_inhibitor add_reagents Add Assay Buffer, oxidized Cytochrome c, and Mitochondria to cuvette add_reagents->add_inhibitor add_inhibitor->start_reaction measure Measure absorbance change at 550 nm over time start_reaction->measure calculate_rate Calculate initial rate of Cytochrome c reduction measure->calculate_rate plot_data Plot % inhibition vs. This compound concentration calculate_rate->plot_data determine_ic50 Determine IC50 value plot_data->determine_ic50 CrocacinD_Pathway CrocacinD This compound ComplexIII Mitochondrial Complex III CrocacinD->ComplexIII Inhibits ETC Disrupted Electron Transport Chain ComplexIII->ETC MMP Decreased Mitochondrial Membrane Potential ETC->MMP ROS Increased Reactive Oxygen Species (ROS) ETC->ROS ATP Reduced ATP Production MMP->ATP Apoptosis Apoptosis/Cell Death ATP->Apoptosis ROS->Apoptosis

References

A Comparative Guide to the Synergistic Effects of Crocin with Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide provides a quantitative analysis of the synergistic effects of Crocin , a natural carotenoid found in saffron, with other drugs. Due to the limited availability of public data on the synergistic effects of Crocacin D , this document focuses on Crocin as a related compound of interest. The experimental findings presented here are specific to Crocin and should not be directly extrapolated to this compound.

This guide is intended for researchers, scientists, and drug development professionals interested in the potential of combination therapies involving natural compounds for cancer treatment.

Quantitative Analysis of Synergistic Effects

The synergistic potential of Crocin in combination with various chemotherapeutic agents has been evaluated in several preclinical studies. The following tables summarize the key quantitative data from these investigations, focusing on metrics such as the half-maximal inhibitory concentration (IC50) and described synergistic or additive effects.

Table 1: Synergistic Effects of Crocin with Cisplatin and Pemetrexed in Lung Cancer Cells

Cell LineDrug CombinationIC50 (Single Agent)IC50 (Combination)Observed EffectQuantitative Synergy Metric
A549 Crocin + CisplatinCrocin: 4.12 mg/mL; Cisplatin: 2.14 µg/mLNot explicitly statedStronger inhibitory effect than single agentsq-value = 1.20 (indicates synergy)[1]
A549 Crocin + PemetrexedCrocin: 4.12 mg/mL; Pemetrexed: 2.63 µg/mLNot explicitly statedAdditive inhibitory effectq-value = 1.14 (indicates additive effect)[1]
SPC-A1 Crocin + CisplatinCrocin: 5.28 mg/mL; Cisplatin: 3.37 µg/mLNot explicitly statedAdditive effectNot specified[1]
SPC-A1 Crocin + PemetrexedCrocin: 5.28 mg/mL; Pemetrexed: 4.71 µg/mLNot explicitly statedAdditive effectNot specified[1]

Table 2: Synergistic Apoptotic Effects of Crocin in Combination Therapies

Cancer TypeCell LineCombination TreatmentApoptosis Rate (Single Agent)Apoptosis Rate (Combination)Key Findings
Breast Cancer MCF-7Crocin (2.5 mg/mL) + Paclitaxel (0.01 µM/mL)Not explicitly stated54.01% of cells in subG1 phaseSynergistic induction of apoptosis.[2]
Breast Cancer MCF-7Crocin (2.5 mg/mL) + 2 Gy Gamma RadiationRadiation alone: 21%46.6%Crocin enhances radiation-induced apoptosis.[2]
Colorectal Cancer SW-480Curcumin + CrocinNot explicitly statedNot explicitly statedCooperatively reduced cell viability and induced apoptosis.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies on Crocin's synergistic effects.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of Crocin, the combination drug (e.g., Cisplatin), or the combination of both for a specified duration (e.g., 24, 48, or 72 hours). Control wells contain untreated cells.

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 values are determined from the dose-response curves. For combination studies, the Chou-Talalay method is often used to calculate a Combination Index (CI), where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1]

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with single agents or their combination for a specified time.

  • Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and floating cells are collected by centrifugation.

  • Staining: The cell pellet is resuspended in a binding buffer, and Annexin V-FITC and PI are added according to the manufacturer's protocol. The mixture is incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Quantification: The percentage of apoptotic cells in each treatment group is quantified and compared.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample and assess the effect of drug treatments on their expression levels.

  • Protein Extraction: After drug treatment, cells are lysed to extract total protein. The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3) overnight at 4°C. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across different treatment groups.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways implicated in the synergistic effects of Crocin and a typical experimental workflow for synergy analysis.

G Experimental Workflow for Synergy Analysis cluster_invitro In Vitro Analysis cluster_assays Quantitative Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, MCF-7) single_agent Single Agent Treatment (Crocin or Drug X) cell_culture->single_agent combo_agent Combination Treatment (Crocin + Drug X) cell_culture->combo_agent mtt MTT Assay (Cell Viability, IC50) single_agent->mtt flow Flow Cytometry (Apoptosis, Cell Cycle) single_agent->flow wb Western Blot (Protein Expression) single_agent->wb combo_agent->mtt combo_agent->flow combo_agent->wb ci_calc Synergy Calculation (e.g., Combination Index) mtt->ci_calc pathway Signaling Pathway Analysis wb->pathway ci_calc->pathway

Caption: A typical experimental workflow for assessing drug synergy in vitro.

G Crocin and Cisplatin Synergistic Pathway in Gastric Cancer cluster_pathway FGFR3/MAPK/ERK Signaling Pathway crocin Crocin fgfr3 FGFR3 crocin->fgfr3 inhibits cisplatin Cisplatin (DDP) cisplatin->fgfr3 inhibits mapk MAPK fgfr3->mapk erk ERK mapk->erk proliferation Cell Proliferation erk->proliferation promotes apoptosis Apoptosis erk->apoptosis inhibits emt Epithelial-Mesenchymal Transition (EMT) erk->emt promotes

Caption: Proposed pathway for Crocin and Cisplatin synergy in gastric cancer.

G Crocin's Pro-Apoptotic Synergy in Lung Cancer cluster_proteins Apoptosis Regulation crocin Crocin p53 p53 crocin->p53 upregulates bax Bax crocin->bax upregulates bcl2 Bcl-2 crocin->bcl2 downregulates chemo Cisplatin or Pemetrexed apoptosis Apoptosis chemo->apoptosis induces p53->apoptosis induces bax->apoptosis promotes bcl2->apoptosis inhibits

Caption: Crocin enhances chemotherapy-induced apoptosis in lung cancer.[1][4]

References

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Crocacin D
Reactant of Route 2
Reactant of Route 2
Crocacin D

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